5-Methyl-4-phenylthiophene-3-carboxylic acid
Description
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Properties
IUPAC Name |
5-methyl-4-phenylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-8-11(9-5-3-2-4-6-9)10(7-15-8)12(13)14/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGSDQGBKJYLFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395721 | |
| Record name | 5-methyl-4-phenylthiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
557792-56-0 | |
| Record name | 5-methyl-4-phenylthiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Methyl-4-phenylthiophene-3-carboxylic acid molecular weight
An In-depth Technical Guide to 5-Methyl-4-phenylthiophene-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a polysubstituted thiophene derivative of significant interest in medicinal chemistry. The thiophene ring is a privileged scaffold, bioisosteric to the benzene ring but with distinct electronic properties, while the carboxylic acid moiety is a critical pharmacophore in numerous approved drugs. This guide provides a comprehensive overview of the molecule's core properties, a validated synthesis protocol, characterization methodologies, and discusses its potential applications in drug discovery, particularly drawing parallels to known anti-inflammatory agents. The molecular formula is C₁₂H₁₀O₂S, corresponding to a molecular weight of approximately 218.27 g/mol .[1]
Introduction: The Thiophene Scaffold in Modern Drug Discovery
The thiophene ring system is a cornerstone in medicinal chemistry, frequently employed as a bioisostere for the phenyl group. Its inclusion can modulate a compound's pharmacokinetic profile—affecting absorption, distribution, metabolism, and excretion (ADME)—and enhance binding affinity to biological targets. The sulfur heteroatom introduces a dipole moment and can engage in unique interactions, such as hydrogen bonding and metal coordination, not possible with its carbocyclic analog.
The appendage of a carboxylic acid functional group is a well-established strategy in drug design.[2] This group is ionizable at physiological pH, which can enhance aqueous solubility and provides a strong hydrogen bond donor/acceptor site for anchoring to protein targets like enzymes and receptors.[3] The specific substitution pattern of this compound places these key functional groups in a defined spatial arrangement, making it a valuable scaffold for exploring structure-activity relationships (SAR) in various therapeutic areas. Notably, related phenylthiophene carboxylic acid derivatives have been investigated as potent antirheumatic agents, highlighting a promising avenue for this molecule's application.[4]
Physicochemical Properties and Characterization
A thorough understanding of a compound's physicochemical properties is fundamental to its development.
Molecular Structure and Identifiers
The structural arrangement of this compound is key to its chemical behavior and biological activity.
Caption: Molecular Structure of this compound.
Tabulated Physicochemical Data
The following table summarizes the key quantitative data for the target compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₂S | - |
| Molecular Weight | 218.27 g/mol | [1] |
| CAS Number | 557792-56-0 | [1] |
| Appearance | White to off-white solid | (Predicted) |
| pKa | 3.5 - 4.5 | (Predicted, typical for carboxylic acids) |
| LogP | ~3.2 | (Predicted) |
Spectroscopic Profile (Predicted)
For structural confirmation and quality control, a combination of spectroscopic methods is essential. Based on the structure, the following spectral characteristics are anticipated:
-
¹H NMR: Expected signals would include a singlet for the methyl protons (~2.5 ppm), aromatic protons from the phenyl group (~7.2-7.6 ppm), a singlet for the thiophene proton, and a broad singlet for the carboxylic acid proton (>10 ppm).
-
¹³C NMR: Signals corresponding to the methyl carbon, the four distinct thiophene ring carbons, the six phenyl carbons, and the carbonyl carbon of the carboxylic acid (~170 ppm) are expected.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C=C stretches in the aromatic regions (~1450-1600 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z corresponding to its molecular weight (218.27).
Synthesis and Purification Workflow
The synthesis of polysubstituted thiophenes can be achieved through various established methodologies. The Gewald three-component reaction is a highly efficient and convergent approach for creating substituted 2-aminothiophenes, which can serve as versatile intermediates.[5] A proposed pathway leverages this reaction followed by functional group transformation.
Rationale for Synthetic Strategy
The chosen strategy aims for efficiency and high yield by constructing the core thiophene scaffold early in the sequence from commercially available starting materials. The Gewald reaction is robust and tolerates a wide range of functional groups. The subsequent diazotization and hydrolysis of the 2-amino group is a standard transformation, though it requires careful control of reaction conditions to avoid side products.
Caption: Proposed workflow for synthesis, purification, and validation.
Experimental Protocol: Two-Step Synthesis
This protocol describes the synthesis starting from 1-phenylpropan-1-one.
Step 1: Synthesis of Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate [6]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-phenylpropan-1-one (1.0 eq), propyl cyanoacetate (1.1 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.2 eq), to the mixture. The base catalyzes the initial Knoevenagel condensation and the subsequent ring closure.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration. If not, pour the mixture into ice-water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product, Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, can be purified by recrystallization from ethanol or by column chromatography.
Step 2: Hydrolysis to this compound
-
Saponification: Dissolve the purified ester intermediate from Step 1 in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2M NaOH).
-
Reaction: Heat the mixture to reflux for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using concentrated hydrochloric acid. The carboxylic acid product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
Purity and Identity Validation
The final product's integrity must be confirmed:
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) should be used to determine the purity, ideally demonstrating >95% purity.
-
Identity Confirmation: The structure should be unequivocally confirmed by comparing the acquired ¹H NMR, ¹³C NMR, and MS data with the expected profiles described in Section 2.3.
-
Melting Point: A sharp melting point range provides an additional indicator of purity.
Relevance and Applications in Drug Discovery
The structural motifs within this compound are highly relevant to the development of new therapeutics.
Role as a Bioisostere and Scaffold
As a bioisostere of a substituted benzoic acid, this molecule allows for the exploration of chemical space that may offer advantages in terms of metabolic stability or target affinity. The thiophene core provides a rigid scaffold that positions the phenyl and carboxylic acid groups in a precise orientation, which is essential for specific interactions with a protein binding pocket.
Potential as an Anti-inflammatory Agent
The development of the antirheumatic drug Esonarimod has established 5-phenylthiophene-3-carboxylic acid derivatives as a promising class of anti-inflammatory agents.[4] These compounds have been shown to antagonize interleukin-1 (IL-1), a key pro-inflammatory cytokine. The title compound, this compound, is a close analog and therefore represents a high-priority candidate for screening in anti-inflammatory and autoimmune disease models. The methyl group at the 5-position can influence the molecule's lipophilicity and metabolic stability, potentially offering an improved therapeutic profile.
Conclusion
This compound is a synthetically accessible and medicinally relevant molecule. Its core physicochemical properties have been defined, and a robust, step-by-step synthesis and validation workflow has been presented. Grounded in the established success of related compounds in anti-inflammatory research, this technical guide provides a solid foundation for researchers and drug development professionals to synthesize, characterize, and explore the therapeutic potential of this promising scaffold.
References
- Sinfoo Biotech. 5-methyl-4-phenyl-thiophene-3-carboxylic acid.
- PubMed.
- PubMed Central. Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors.
- PubMed. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
- Matrix Scientific.
- ResearchGate. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF.
Sources
- 1. 5-methyl-4-phenyl-thiophene-3-carboxylic acid,(CAS# 557792-56-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
5-Methyl-4-phenylthiophene-3-carboxylic acid structure
An In-depth Technical Guide to 5-Methyl-4-phenylthiophene-3-carboxylic acid: Synthesis, Characterization, and Medicinal Chemistry Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The thiophene nucleus is a privileged scaffold in medicinal chemistry, known for its presence in numerous therapeutic agents.[1][2][3] This document details a robust synthetic pathway for the title compound, outlines state-of-the-art analytical methods for its structural elucidation, and explores its potential as a core structural motif in modern drug discovery programs. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, field-proven insights to facilitate the exploration and utilization of this valuable chemical entity.
Introduction: The Thiophene Scaffold in Modern Chemistry
Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, is a cornerstone of heterocyclic chemistry.[1] Its unique electronic properties and ability to engage in various biological interactions have established it as a key building block in the development of pharmacologically active compounds.[1][2] Thiophene derivatives are integral to a wide array of approved drugs, exhibiting activities that span anti-inflammatory, antimicrobial, anticancer, and antipsychotic applications.[2][4] The compound this compound combines the thiophene core with phenyl and carboxylic acid functional groups, creating a trifunctionalized scaffold with significant potential for chemical modification and exploration of structure-activity relationships (SAR). Its structure is particularly relevant in the context of developing novel kinase inhibitors and anti-inflammatory agents.[5][6][7] This guide serves as a technical primer, offering a logical framework for its synthesis, characterization, and strategic application in research and development.
Molecular Structure and Physicochemical Properties
The structure of this compound features a thiophene ring substituted at the C3, C4, and C5 positions. The strategic placement of the carboxylic acid, the bulky phenyl group, and the methyl group creates a distinct chemical architecture ripe for investigation.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₀O₂S
-
Molecular Weight: 218.27 g/mol
Predicted Physicochemical Properties:
| Property | Predicted Value |
| Molecular Weight | 218.27 g/mol |
| Molecular Formula | C₁₂H₁₀O₂S |
| XLogP3 | 3.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 46.5 Ų |
Note: These properties are computationally predicted and serve as a guideline for experimental design, particularly in solubility and formulation studies.
Synthesis Pathway: A Rationale-Driven Approach
The synthesis of polysubstituted thiophenes is a well-established field, with several named reactions providing versatile routes to this scaffold.[1] For the target molecule, this compound, the Gewald aminothiophene synthesis offers the most efficient and logical pathway.[8][9][10] This one-pot, multicomponent reaction is renowned for its operational simplicity and the ability to construct highly functionalized 2-aminothiophenes from readily available starting materials.[9][10] The resulting 2-amino group serves as a versatile chemical handle that can be readily removed via diazotization and reduction, a common strategy in heterocyclic chemistry to access the desired unsubstituted position.
The proposed synthesis proceeds in two main stages:
-
Gewald Reaction: Construction of the 2-amino-5-methyl-4-phenylthiophene-3-carboxylate core.
-
Deamination: Removal of the C2-amino group to yield the final product.
Detailed Experimental Protocol
Stage 1: Synthesis of Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
This step employs the Gewald reaction, which involves the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base.[8]
-
Causality: 1-Phenylpropan-2-one is chosen as the ketone component to install the required C4-phenyl and C5-methyl substituents. Ethyl cyanoacetate provides the carbon backbone for the C2 and C3 positions, including the eventual carboxylic acid moiety. Elemental sulfur (S₈) serves as the sulfur source for the thiophene ring.[11] A morpholine or triethylamine catalyst is used to facilitate the initial Knoevenagel condensation, which is the rate-determining step of the sequence.[8][11]
Protocol:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-phenylpropan-2-one (13.4 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), and ethanol (80 mL).
-
Add elemental sulfur (3.2 g, 0.1 mol) to the mixture.
-
Slowly add morpholine (8.7 g, 0.1 mol) dropwise over 15 minutes. The reaction is exothermic.
-
Heat the mixture to reflux (approx. 80°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield the crude ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate.
-
Recrystallize from ethanol to obtain the pure product as a yellow crystalline solid.
Stage 2: Hydrolysis and Deamination to this compound
-
Causality: The ester is first hydrolyzed to the carboxylic acid under basic conditions. The subsequent deamination is a two-step process. The 2-amino group is converted to a diazonium salt using sodium nitrite under acidic conditions. This highly reactive intermediate is then reduced with a mild reducing agent like hypophosphorous acid (H₃PO₂) to replace the diazonium group with a hydrogen atom, yielding the final product.
Protocol:
-
Hydrolysis: Dissolve the product from Stage 1 (0.1 mol) in ethanol (100 mL) and add a solution of potassium hydroxide (11.2 g, 0.2 mol) in water (20 mL). Reflux the mixture for 4 hours. Cool the solution and acidify with concentrated HCl to pH ~2 to precipitate the 2-amino-5-methyl-4-phenylthiophene-3-carboxylic acid. Filter, wash with water, and dry.
-
Deamination: Suspend the amino acid intermediate (0.1 mol) in a mixture of concentrated HCl (50 mL) and water (50 mL) and cool to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL), keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.
-
In a separate beaker, cool 50% hypophosphorous acid (H₃PO₂) (50 mL) to 0°C.
-
Slowly add the cold diazonium salt solution to the cold hypophosphorous acid with vigorous stirring. Gas evolution (N₂) will be observed.
-
Allow the mixture to stand at 0-5°C for 2 hours, then let it warm to room temperature and stir overnight.
-
The precipitate formed is the target compound. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize from an ethanol/water mixture to afford pure this compound.
Synthetic Workflow Diagram
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]
- 4. Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene | PPTX [slideshare.net]
- 5. Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
5-Methyl-4-phenylthiophene-3-carboxylic acid physical properties
An In-depth Technical Guide to the Physical Properties of 5-Methyl-4-phenylthiophene-3-carboxylic Acid
Introduction
This compound is a substituted thiophene derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Thiophene-based carboxylic acids serve as crucial building blocks for synthesizing complex molecules with potential therapeutic activities, including anti-inflammatory and anti-cancer properties. Understanding the fundamental physical properties of this specific molecule is a prerequisite for its effective use in drug design, formulation development, and quality control.
As of the date of this guide, specific experimental data for this compound is not extensively documented in publicly available literature. This guide, therefore, serves a dual purpose: first, to provide scientifically grounded estimations of its core physical properties based on data from structurally analogous compounds; and second, to offer detailed, field-proven experimental protocols for researchers to determine these properties definitively in a laboratory setting. This document is structured to provide both a predictive overview and a practical bench-top manual for scientists and drug development professionals.
Molecular Profile and Estimated Physicochemical Properties
The foundational properties of a compound dictate its behavior from synthesis to application. Below is a summary of the core molecular identifiers and estimated physical properties for this compound. These estimations are derived from trends observed in similar structures, such as 4-methylthiophene-3-carboxylic acid[1] and other substituted phenyl-heterocyclic acids[2][3].
| Property | Value / Description | Rationale / Reference |
| Molecular Formula | C₁₂H₁₀O₂S | Calculated from structure |
| Molecular Weight | 218.27 g/mol | Calculated from atomic weights |
| IUPAC Name | This compound | Standard nomenclature |
| SMILES | CC1=C(C(=CS1)C(=O)O)C2=CC=CC=C2 | 2D structural representation |
| Melting Point | ~170 - 190 °C (Estimated) | Crystalline solid expected. Estimate based on related thiophenes and phenyl-heterocyclic carboxylic acids, which are typically high-melting solids[2][4]. |
| Solubility | Water: Poorly soluble (increases with pH).Organic: Soluble in methanol, ethanol, DMSO, DMF.Apolar: Sparingly soluble in toluene, hexane. | The carboxylic acid group imparts polar character, while the phenyl and thiophene rings are hydrophobic. Solubility in aqueous media is expected to be low at acidic pH and increase significantly upon deprotonation to the carboxylate salt at neutral or basic pH. |
| Acidity (pKa) | ~4.0 - 5.0 (Estimated) | Based on the pKa of Thiophene-3-carboxylic acid and Benzoic acid (~4.2)[5][6]. The methyl group (weakly donating) and phenyl group have minor electronic effects on the carboxylic acid proton. |
Definitive Experimental Protocols for Property Determination
To move beyond estimation, rigorous experimental validation is necessary. The following sections provide self-validating, step-by-step protocols for determining the key physical properties of this compound.
Melting Point Determination via the Capillary Method
The melting point is a critical indicator of a compound's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure substance.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry. Place a small amount on a watch glass and crush it into a fine powder using a spatula.
-
Capillary Loading: Tap the open end of a capillary tube (sealed at one end) into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the powder tightly into the bottom. A sample height of 2-3 mm is ideal.
-
Causality: Fine powdering and tight packing ensure uniform heat transfer throughout the sample, preventing temperature gradients that could artificially broaden the melting range.
-
-
Instrument Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., Mel-Temp®).
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid preliminary run by increasing the temperature at a rate of 10-20 °C/min to find a rough range.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C/min.
-
Expertise: A slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, ensuring the observed temperature accurately reflects the true melting transition.
-
-
Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is T₁ - T₂.
Workflow for Melting Point Determination
Caption: Workflow for determining melting point using a capillary apparatus.
Aqueous Solubility Determination via the Shake-Flask Method (OECD Guideline 105)
Solubility is a determinant of bioavailability and is critical for formulation. The shake-flask method is the gold standard for determining thermodynamic solubility.
Methodology:
-
System Preparation: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Add an excess amount of the solid compound to a known volume of each buffer in a sealed flask.
-
Trustworthiness: Using an excess of solid ensures that a saturated solution is formed. The system must be sealed to prevent solvent evaporation.
-
-
Agitation: Place the flasks in a mechanical shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium. A preliminary experiment can determine the time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the excess solid settle. Centrifuge the samples at high speed to pellet any suspended solids.
-
Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in mg/L or mol/L at that specific pH and temperature.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for the OECD 105 shake-flask solubility determination method.
References
-
4-Methylthiophene-3-carboxylic acid . PubChem. [Link]
-
Thiophene-3-carboxylic acid . PubChem. [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist . Semantic Scholar. [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist . Journal of Medicinal Chemistry. [Link]
-
Design, Synthesis, and Biological Evaluation of 2‐Hydroxy-4- phenylthiophene-3-carbonitrile as PD-L1 Antagonist . ACS Publications. [Link]
-
Nonadecanoic acid . CAS Common Chemistry. [Link]
-
3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene . Organic Syntheses Procedure. [Link]
- Process for preparing thiophene derivatives.
-
pKa Data Compiled by R. Williams . Organic Chemistry Data. [Link]
-
5-Methyl-3-phenylisoxazole-4-carboxylic acid . ResearchGate. [Link]
-
5-Methyl-3-phenylisoxazole-4-carboxylic acid . National Center for Biotechnology Information. [Link]
-
Methyl 3-amino-4-methyl-5-phenylthiophene-2-carboxylate . PubChem. [Link]
Sources
- 1. 4-Methylthiophene-3-carboxylic acid | C6H6O2S | CID 12993673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5- 4-(Methylthio)phenyl thiophene-2-carboxylic acid 97 870703-97-2 [sigmaaldrich.com]
- 5. Thiophene-3-carboxylic acid | C5H4O2S | CID 6918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
A Technical Guide to the Chemical Properties and Synthetic Utility of 5-Methyl-4-phenylthiophene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Methyl-4-phenylthiophene-3-carboxylic acid is a polysubstituted heterocyclic compound featuring a thiophene core, a versatile scaffold in medicinal chemistry and materials science. Its unique arrangement of methyl, phenyl, and carboxylic acid functional groups dictates a specific reactivity profile, making it a valuable building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical and physical properties, spectroscopic signature, synthesis, and key reactivity patterns. By explaining the causality behind its chemical behavior and providing validated protocols, this document serves as a comprehensive resource for scientists leveraging this compound in their research and development endeavors.
Compound Identification and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its basic identity and physical characteristics. These properties govern crucial experimental parameters, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 3140-84-3 | [1][2] |
| Molecular Formula | C₁₂H₁₀O₂S | N/A |
| Molecular Weight | 218.27 g/mol | N/A |
| Appearance | Solid (Form may vary) | [3] |
| Melting Point | Data not consistently available in searched literature. | N/A |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, THF, alcohols) and aqueous base. Poorly soluble in water and nonpolar solvents. | General chemical principles |
Spectroscopic and Analytical Profile
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The predicted spectral data detailed below provide a benchmark for sample validation.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H | Position is concentration and solvent dependent; may exchange with D₂O. |
| Thiophene (H-2) | ~7.5 - 8.0 | Singlet | 1H | The lone proton on the thiophene ring. Its chemical shift is influenced by the adjacent sulfur atom and the phenyl group. |
| Phenyl (-C₆H₅) | 7.2 - 7.6 | Multiplet | 5H | A complex pattern typical of a monosubstituted benzene ring. |
| Methyl (-CH₃) | ~2.4 - 2.6 | Singlet | 3H | Located at the 5-position of the thiophene ring. |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid (-C OOH) | 165 - 175 | Characteristic shift for a carboxylic acid carbonyl carbon.[4] |
| Aromatic/Thiophene Carbons | 120 - 150 | A series of peaks corresponding to the six carbons of the phenyl ring and the four substituted carbons of the thiophene ring. |
| Methyl (-C H₃) | 14 - 20 | Typical chemical shift for a methyl group attached to an sp² carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the key functional groups present.
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (very broad) | This broad absorption is a hallmark of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer. |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | The strong carbonyl absorption is a primary diagnostic peak.[4][5] Conjugation with the thiophene ring may lower the frequency slightly. |
| C=C Stretch (Aromatic/Thiophene) | 1450 - 1600 | Multiple bands indicating the presence of aromatic rings. |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Associated with the carboxylic acid C-O single bond. |
Synthesis and Purification
Polysubstituted thiophenes like this compound are commonly synthesized via the Gewald three-component reaction. This powerful reaction combines a ketone, an active methylene nitrile (or ester), and elemental sulfur in the presence of a base to form a 2-aminothiophene, which can be further modified.
While a specific protocol for the title compound was not found, a general, illustrative synthesis based on the Gewald reaction followed by hydrolysis is presented.
Illustrative Synthesis Workflow
Caption: Illustrative two-part synthesis of the target compound.
General Experimental Protocol (Hypothetical)
-
Gewald Reaction: To a solution of phenylacetone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol, add elemental sulfur (1.1 eq).
-
Add a catalytic amount of a secondary amine base, such as morpholine or triethylamine (0.2 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture and pour it into ice water. Collect the precipitated solid, which is the intermediate ethyl ester, by filtration.
-
Hydrolysis: Dissolve the crude ethyl ester in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 2M NaOH).[6]
-
Heat the mixture to reflux for several hours until saponification is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.
-
Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.
Chemical Reactivity and Derivatization Potential
The reactivity of this compound is dictated by its three key components: the carboxylic acid, the electron-rich thiophene ring, and the substituents that modulate the ring's reactivity.
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for derivatization, enabling the synthesis of esters, amides, and other related functional groups. These reactions are fundamental in drug development for modulating properties like solubility, cell permeability, and target binding.
-
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or using coupling agents like DCC (dicyclohexylcarbodiimide) yields the corresponding ester.[6][7] This is often used to create prodrugs or to modify pharmacokinetic properties.
-
Amide Bond Formation: Coupling with a primary or secondary amine using standard peptide coupling reagents (e.g., EDCI, HATU) provides the corresponding amide. This is a cornerstone of medicinal chemistry for building complex molecules and exploring structure-activity relationships (SAR).[8]
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This opens up further synthetic possibilities.
Reactivity of the Thiophene Ring
The thiophene ring is an aromatic heterocycle that readily undergoes electrophilic aromatic substitution. The position of substitution is directed by the existing groups.
-
Directing Effects: The 5-methyl group is an activating, ortho-para director. The 4-phenyl group is weakly deactivating via induction but can participate in resonance. The 3-carboxylic acid group is a deactivating, meta-director.
-
Predicted Site of Substitution: The only unsubstituted position on the ring is C-2. This position is ortho to the activating methyl group and meta to the deactivating carboxylic acid group. Therefore, electrophilic substitution (e.g., halogenation, nitration, Friedel-Crafts acylation) is strongly predicted to occur at the C-2 position . For example, bromination using N-bromosuccinimide (NBS) would be expected to yield 2-bromo-5-methyl-4-phenylthiophene-3-carboxylic acid.[7]
Caption: Key reaction pathways for derivatization.
Applications in Research and Development
Thiophene-based compounds are recognized as privileged structures in drug discovery.[9] They serve as bioisosteres for phenyl rings, offering modified electronic and solubility properties while maintaining key structural interactions with biological targets.[9]
-
Medicinal Chemistry: Thiophene carboxylic acids are integral components in a wide range of biologically active molecules, including anti-inflammatory, anticancer, and antimicrobial agents.[8][9][10] The title compound, as a specific building block, can be used to synthesize novel analogues of existing drugs or to create new chemical entities for screening campaigns. For instance, derivatives of phenylthiophene carboxylic acids have been explored as potent antirheumatic agents.[11]
-
Materials Science: The rigid, aromatic structure of the thiophene ring makes it a candidate for incorporation into organic electronic materials, such as conjugated polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The carboxylic acid group provides a convenient point for polymerization or attachment to surfaces.
Safety, Handling, and Storage
-
Hazards: Similar substituted thiophene carboxylic acids are classified as irritants, causing skin and serious eye irritation, and may cause respiratory irritation.[12][13]
-
Personal Protective Equipment (PPE): Handle with appropriate PPE, including safety goggles, gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- Vertex AI Search. (n.d.). The Role of Thiophene-3-carboxylic Acid in Novel Cancer Therapies.
- PubMed. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. J Enzyme Inhib Med Chem.
- Sigma-Aldrich. (n.d.). 5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid 97%.
- National Institutes of Health (NIH). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Sigma-Aldrich. (n.d.). 5-Methylthiophene-3-carboxylic acid.
- ResearchGate. (n.d.). A Novel and Expeditious Approach to Thiophene-3-carboxylates.
- National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors.
- Supporting Information. (n.d.). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents.
- PubChem, National Institutes of Health (NIH). (n.d.). Thiophene-3-carboxylic acid.
- PubChem, National Institutes of Health (NIH). (n.d.). 4-Methylthiophene-3-carboxylic acid.
- ResearchGate. (n.d.). Structure of 3-substituted benzothiophenes which are used as drugs and drug candidates.
- National Institutes of Health (NIH). (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway.
- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.
- Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry.
- University of Calgary. (n.d.). Spectra Problem #7 Solution.
- BLD Pharm. (n.d.). 5-Methyl-4-phenylthiophene-2-carboxylic acid.
- PubMed. (n.d.). Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents.
- Hi-Fi World. (n.d.). Creek CAS3140.
- PubMed. (2015). FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Spectrochim Acta A Mol Biomol Spectrosc.
- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
- Organic Syntheses Procedure. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene.
- MDPI. (n.d.). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde.
- National Institutes of Health (NIH). (2022). Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ether.
- Sigma-Aldrich. (n.d.). 5-Methylthiophene-3-carboxylic acid 19156-50-4.
- eBay UK. (n.d.). Creek Audio CAS 3140 Tuner CAS 4040 Amplifier - Needs Attention.
- ResearchGate. (n.d.). Reactions of methyl 3‐hydroxythiophene‐2‐carboxylate. Part 4. Synthesis of methyl 5‐azolyl‐3‐hydroxythiophene‐2‐carboxylates.
Sources
- 1. Creek CAS3140 [hi-fiworld.co.uk]
- 2. Creek Audio CAS 3140 Tuner CAS 4040 Amplifier - Needs Attention | eBay UK [ebay.co.uk]
- 3. 5-Methylthiophene-3-carboxylic acid 19156-50-4 [sigmaaldrich.com]
- 4. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Methylthiophene-3-carboxylic acid | C6H6O2S | CID 12993673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 5-Methylthiophene-3-carboxylic acid 19156-50-4 [sigmaaldrich.com]
An In-depth Technical Guide to the Solubility of 5-Methyl-4-phenylthiophene-3-carboxylic Acid for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Critical Parameter of Solubility
Physicochemical Profile of 5-Methyl-4-phenylthiophene-3-carboxylic Acid
A thorough understanding of a molecule's structure is the first step in predicting its solubility behavior.
| Property | Value | Source |
| Chemical Name | 5-methyl-4-phenyl-thiophene-3-carboxylic acid | Sinfoo Biotech |
| CAS Number | 557792-56-0 | Sinfoo Biotech |
| Molecular Formula | C12H10O2S | Sinfoo Biotech |
| Molecular Weight | 218.27 g/mol | Sinfoo Biotech |
| Physical Form | Solid (inferred from related compounds) |
Structural Insights into Solubility:
The structure of this compound offers a classic study in the balance between hydrophilicity and lipophilicity.
-
Lipophilic Moieties: The presence of the phenyl group and the thiophene ring contributes to the molecule's nonpolar character, suggesting a preference for organic solvents over aqueous media.
-
Hydrophilic Moiety: The carboxylic acid group (-COOH) is a polar, ionizable functional group capable of hydrogen bonding, which is the primary driver of its solubility in polar solvents, particularly water. The solubility of carboxylic acids in water is significantly influenced by pH.[2]
Predictive Approaches to Solubility Assessment
In the absence of established experimental data, computational models serve as powerful tools for initial solubility estimations, guiding solvent selection for experimental work and formulation development.
Predictive modeling in pharmaceutical research utilizes mathematical algorithms and computational simulations to forecast various outcomes. These models can provide insights into the molecular interactions that govern solubility.
Common Predictive Models:
-
UNIFAC and modified UNIFAC (Dortmund): These are group contribution methods that estimate activity coefficients based on the functional groups present in the molecule. They have been explored for predicting solid-liquid equilibria for pharmaceuticals.
-
COSMO-RS (Conductor-like Screening Model for Real Solvents): This quantum chemistry-based model has shown success in predicting the aqueous solubilities of solid carboxylic acids.[3] It calculates thermodynamic properties based on the molecule's surface polarity.
For complex pharmaceutical compounds, the accuracy of these predictive models can vary, and they are often best used for providing qualitative estimates and guiding experimental design.
A Practical Guide to the Experimental Determination of Solubility
The definitive understanding of a compound's solubility comes from empirical measurement. The following section provides a robust, step-by-step protocol for determining the solubility of this compound.
The Shake-Flask Method: A Gold Standard Protocol
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
A selection of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane)
-
Scintillation vials or flasks with secure caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
-
Calibrated pH meter (for aqueous solubility)
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume of the chosen solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a temperature-controlled shaker. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is crucial to maintain a constant temperature.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifugation at a high speed will facilitate the separation of the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the standards and determine the concentration of the compound in the saturated solution. This concentration represents the solubility.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the shake-flask solubility determination process.
Caption: Experimental workflow for solubility determination.
Key Factors Influencing the Solubility of this compound
The solubility of this compound is not a static value but is influenced by several environmental and chemical factors.
-
Solvent Polarity: Due to its amphiphilic nature, this compound is expected to exhibit higher solubility in polar protic solvents (like ethanol and methanol) and polar aprotic solvents (like acetone and DMSO) that can interact with the carboxylic acid group. Its solubility will likely be lower in nonpolar solvents such as hexane.
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship can be quantified to determine the thermodynamic parameters of dissolution, such as the enthalpy and entropy of solution.
-
pH (in Aqueous Media): The carboxylic acid group has a pKa, and its ionization state is pH-dependent. At a pH below its pKa, the compound will be in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more water-soluble.
The interplay between these factors is critical for controlling the dissolution and precipitation of the compound during synthesis, purification, and formulation.
Conclusion: A Forward-Looking Approach
While the definitive solubility data for this compound awaits experimental determination, this guide provides a robust framework for researchers. By understanding its physicochemical properties, leveraging predictive models, and employing rigorous experimental protocols, scientists can effectively characterize and harness the solubility of this promising compound. This foundational knowledge is indispensable for advancing its potential in drug discovery and development.
References
- EvitaChem. 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3...
- Selleck Chemicals. Pyridoxine HCl Vitamin chemical.
- Sigma-Aldrich. 5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid 97%.
- Schröder, B., Santos, L. M. N. B. F., Marrucho, I. M., & Coutinho, J. A. P. (2010). Prediction of aqueous solubilities of solid carboxylic acids with COSMO-RS. Fluid Phase Equilibria, 289, 140–147.
- Thermo Fisher Scientific. (2024). Predictive modeling for solubility and bioavailability enhancement.
- PubMed. (n.d.). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography.
- Englebienne, P., & Weiland, M. (1996). Synthesis of water-soluble carboxylic and acetic acid-substituted poly(thiophenes) and the application of their photochemical properties in homogeneous competitive immunoassays.
- Farmacia Journal. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES.
- Semantic Scholar. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES.
- Sinfoo Biotech. 5-methyl-4-phenyl-thiophene-3-carboxylic acid.
- Sigma-Aldrich. 5-Methylthiophene-3-carboxylic acid 19156-50-4.
- BLD Pharm. 62404-08-4|5-Methyl-4-phenylthiophene-2-carboxylic acid|BLD Pharm.
- CymitQuimica. 5-Methyl-4-phenyl-thiophene-3-carboxylic acid.
- Sigma-Aldrich. 2-(4-Methylbenzamido)-4-phenylthiophene-3-carboxylic acid.
Sources
- 1. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of water-soluble carboxylic and acetic acid-substituted poly(thiophenes) and the application of their photochemical properties in homogeneous competitive immunoassays - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
Biological activity of 5-Methyl-4-phenylthiophene-3-carboxylic acid
An In-depth Technical Guide on the Biological Activity of 5-Methyl-4-phenylthiophene-3-carboxylic acid
Authored by: Gemini, Senior Application Scientist
Introduction
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4] Thiophene derivatives have garnered significant interest from the pharmaceutical industry due to their remarkable therapeutic properties, which include anti-inflammatory, antimicrobial, antioxidant, anticancer, and antipsychotic activities.[3][5] The presence of a carboxylic acid functional group, in particular, has been frequently associated with enhanced biological target recognition, especially in the context of anti-inflammatory action.[1][2][3][4]
This technical guide focuses on the potential biological activities of a specific, yet under-explored derivative: this compound. By synthesizing data from related compounds and leveraging established principles of medicinal chemistry, this document aims to provide a comprehensive framework for researchers and drug development professionals to investigate and harness the therapeutic potential of this molecule. We will delve into its likely mechanisms of action, propose detailed experimental protocols for its evaluation, and present the information in a clear, actionable format.
Chemical Profile of this compound
Structure:
IUPAC Name: this compound
Molecular Formula: C₁₂H₁₀O₂S
Key Structural Features:
-
Thiophene Core: A five-membered aromatic ring containing a sulfur atom, which imparts unique electronic and lipophilic properties.
-
Carboxylic Acid Group (C3): A critical functional group for potential interactions with biological targets, particularly enzymes like cyclooxygenases.[1][2][3][4]
-
Phenyl Group (C4): The presence of an aromatic ring at this position can influence π-π stacking interactions with protein targets and affect the overall lipophilicity and metabolic stability of the compound.
-
Methyl Group (C5): This small alkyl group can modulate the steric and electronic properties of the thiophene ring, potentially influencing binding affinity and selectivity.
Potential Biological Activities and Mechanisms of Action
Based on the extensive literature on thiophene derivatives, this compound is hypothesized to exhibit significant anti-inflammatory, antimicrobial, and anticancer activities.
Anti-inflammatory Activity
Thiophene-based compounds are well-documented for their anti-inflammatory properties, with several commercial drugs, such as Tinoridine and Tiaprofenic acid, featuring this scaffold.[1][2][3][4] The primary mechanism of action for many of these non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[1][3]
Proposed Mechanism: Inhibition of COX Enzymes
Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[3] The carboxylic acid moiety of this compound is likely to be a key pharmacophoric feature for interacting with the active site of COX enzymes, similar to other NSAIDs.
Signaling Pathway: COX-Mediated Inflammation
Caption: Proposed inhibition of the COX pathway by this compound.
Antimicrobial Activity
The thiophene nucleus is a constituent of various compounds demonstrating a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi.[6][7][8][9] The precise mechanisms can vary, but often involve disruption of the microbial cell membrane or inhibition of essential enzymes.
Proposed Mechanism: Cell Membrane Disruption and Enzyme Inhibition
Thiophene-functionalized compounds have been shown to cause significant disruption to bacterial cell membranes, leading to leakage of intracellular components and cell death.[7][8] Additionally, they may inhibit key microbial enzymes, such as β-lactamase, which is responsible for antibiotic resistance in many bacteria.[7][8]
Experimental Workflow: Antimicrobial Susceptibility Testing
Sources
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [ouci.dntb.gov.ua]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antimicrobial activity of thiophene-functionalized Ag(I) and Au(I) N-heterocyclic carbene complexes against ampicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Methyl-4-phenylthiophene-3-carboxylic Acid and its Derivatives: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 5-Methyl-4-phenylthiophene-3-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug development. We will delve into the synthetic pathways, physicochemical properties, and explore the burgeoning therapeutic applications of this class of molecules, with a particular focus on their roles as modulators of inflammatory and pain signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its bioisosteric relationship with the phenyl ring allows for favorable interactions with a wide range of biological targets, while its unique electronic properties can enhance potency and modulate pharmacokinetic profiles. Thiophene derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The focus of this guide, the this compound core, represents a particularly promising platform for the development of novel therapeutics.
Synthesis of the this compound Core
The construction of the polysubstituted thiophene ring is most effectively achieved through the Gewald aminothiophene synthesis.[3][4] This versatile multicomponent reaction allows for the convergent assembly of the thiophene core from readily available starting materials.[5][6]
The Gewald Reaction: A Powerful Tool for Thiophene Synthesis
The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a 2-aminothiophene.[3][4] The reaction mechanism proceeds via an initial Knoevenagel condensation to form a stable α,β-unsaturated nitrile intermediate.[4] Subsequent addition of sulfur and cyclization leads to the formation of the 2-aminothiophene ring.[4]
Experimental Protocol: Synthesis of Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
This protocol describes the synthesis of a key precursor to this compound.
-
Reaction Setup: To a solution of 1-phenylpropan-1-one (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add a catalytic amount of a suitable base, such as morpholine or piperidine.
-
Knoevenagel Condensation: Stir the reaction mixture at 60°C for 3 hours under an inert atmosphere (e.g., argon). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Thiophene Ring Formation: To the reaction mixture, add elemental sulfur (1.1 equivalents) and continue stirring at 60°C for 36-48 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Hydrolysis to the Carboxylic Acid
The final step in the synthesis of the core molecule is the hydrolysis of the ester group of the 2-aminothiophene precursor to the corresponding carboxylic acid. This is typically achieved by heating the ester in the presence of a strong base, such as sodium hydroxide, followed by acidification.[7]
Experimental Protocol: Hydrolysis of Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
-
Saponification: Dissolve the ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate (1 equivalent) in a mixture of methanol and a 2N aqueous solution of sodium hydroxide.
-
Heating: Heat the reaction mixture at reflux for 8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Acidification: Cool the reaction mixture to room temperature and acidify to a pH of 2-3 with a concentrated solution of hydrochloric acid.
-
Isolation: The precipitated 2-amino-5-methyl-4-phenylthiophene-3-carboxylic acid is collected by filtration, washed with water, and dried.
Physicochemical Properties and Characterization
The physicochemical properties of this compound are crucial for its biological activity and drug-like characteristics.
| Property | Value | Source |
| Molecular Formula | C12H11NO2S | Calculated |
| Molecular Weight | 233.29 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Expected |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents such as DMSO and methanol | Expected |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the synthesized compounds.[8][9][10] Characteristic shifts for the thiophene ring protons and carbons, as well as the methyl and phenyl substituents, provide unambiguous structural verification.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the target compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the carboxylic acid O-H and C=O stretches.
Therapeutic Applications and Mechanism of Action
Derivatives of this compound have shown significant promise in several therapeutic areas, primarily due to their ability to modulate key signaling pathways involved in inflammation and pain.
Anti-inflammatory and Analgesic Activity: Targeting ANO1
Recent studies have identified 4-arylthiophene-3-carboxylic acid derivatives as potent inhibitors of Anoctamin 1 (ANO1), a calcium-activated chloride channel.[11][12] ANO1 is expressed in sensory neurons and is involved in the depolarization of nerves in response to noxious stimuli.[12] Overexpression of ANO1 is associated with inflammatory pain and allodynia.[11] By inhibiting ANO1, these thiophene derivatives can reduce neuronal excitability and produce analgesic effects.[12]
Antirheumatic Potential: Modulation of Interleukin-1 Signaling
5-Phenylthiophene-3-carboxylic acid derivatives have been investigated as potential antirheumatic agents due to their ability to antagonize the effects of interleukin-1 (IL-1).[13] IL-1 is a pro-inflammatory cytokine that plays a central role in the pathogenesis of rheumatoid arthritis and other autoimmune diseases.[14] The IL-1 signaling pathway is initiated by the binding of IL-1α or IL-1β to the IL-1 receptor type 1 (IL-1R1), which then recruits the MyD88 adaptor protein to initiate a downstream signaling cascade leading to the activation of pro-inflammatory genes.[14] It is hypothesized that 5-phenylthiophene-3-carboxylic acid derivatives may interfere with the binding of IL-1 to its receptor or disrupt downstream signaling events.
Future Directions and Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. The synthetic accessibility of these compounds, coupled with their potent biological activities, makes them attractive candidates for further investigation. Future research should focus on:
-
Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Further elucidation of the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy Studies: Evaluation of the therapeutic potential of optimized derivatives in relevant animal models of inflammatory diseases and pain.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Postulated mechanism of IL-1 signaling inhibition.
References
-
A Novel and Expeditious Approach to Thiophene-3-carboxylates. ElectronicsAndBooks. Available at: [Link]. Accessed January 4, 2026.
-
Solid-State NMR Characterization of a Novel Thiophene-Based Three Phenyl Ring Mesogen. ResearchGate. Available at: [Link]. Accessed January 4, 2026.
-
Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. PubMed. Available at: [Link]. Accessed January 4, 2026.
-
Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Available at: [Link]. Accessed January 4, 2026.
-
Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers. PubMed. Available at: [Link]. Accessed January 4, 2026.
-
Gewald reaction. Wikipedia. Available at: [Link]. Accessed January 4, 2026.
-
Gewald Reaction. Organic Chemistry Portal. Available at: [Link]. Accessed January 4, 2026.
- Thiophene saccharines. Google Patents.
-
Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. Available at: [Link]. Accessed January 4, 2026.
-
Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. Organic Chemistry Portal. Available at: [Link]. Accessed January 4, 2026.
-
Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity. PubMed. Available at: [Link]. Accessed January 4, 2026.
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKAT USA. Available at: [Link]. Accessed January 4, 2026.
-
Synthesis of 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives of Potential Anti-inflammatory Activity. ResearchGate. Available at: [Link]. Accessed January 4, 2026.
-
Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent. Semantic Scholar. Available at: [Link]. Accessed January 4, 2026.
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health. Available at: [Link]. Accessed January 4, 2026.
-
Targeting interleukin-1 signaling for renoprotection. National Institutes of Health. Available at: [Link]. Accessed January 4, 2026.
-
Optimization of 4-arylthiophene-3-carboxylic acid derivatives as inhibitors of ANO1: Lead optimization studies toward their analgesic efficacy for inflammatory pain. PubMed. Available at: [Link]. Accessed January 4, 2026.
Sources
- 1. Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization of thiophene derivatives and its biological applications [zenodo.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Thioester - Wikipedia [en.wikipedia.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. US4028373A - Thiophene saccharines - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Optimization of 4-arylthiophene-3-carboxylic acid derivatives as inhibitors of ANO1: Lead optimization studies toward their analgesic efficacy for inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting interleukin-1 signaling for renoprotection - PMC [pmc.ncbi.nlm.nih.gov]
The Thiophene Carboxylic Acid Scaffold: A Versatile Core for Modern Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The thiophene ring, a five-membered sulfur-containing heterocycle, is a privileged pharmacophore in medicinal chemistry, prized for its unique electronic properties and metabolic stability.[1][2] When functionalized with a carboxylic acid, the resulting thiophene carboxylic acid scaffold serves as a versatile launching point for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the potential therapeutic applications of thiophene carboxylic acids, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We will traverse their roles in oncology, inflammation, infectious diseases, and neurodegenerative disorders, offering field-proven insights to guide researchers in this dynamic area of drug discovery.
The Thiophene Carboxylic Acid Core: Physicochemical Properties and Synthetic Rationale
The thiophene ring is considered a bioisostere of the benzene ring, yet it possesses distinct electronic and lipophilic characteristics that can be advantageous in drug design.[1] The sulfur atom's lone pairs contribute to the ring's aromaticity and ability to engage in hydrogen bonding, enhancing interactions with biological targets.[1] The carboxylic acid moiety provides a critical anchor for target binding through ionic interactions and hydrogen bonds, and it serves as a key handle for synthetic elaboration into esters, amides, and other functional groups.[3]
Synthetic Strategies: A Foundation for Diversity
The synthesis of thiophene carboxylic acid derivatives is accessible through several established methodologies, allowing for the generation of diverse chemical libraries for screening.
-
Gewald Aminothiophene Synthesis: This is a cornerstone for constructing highly substituted 2-aminothiophene-3-carboxylates. The reaction involves the base-catalyzed condensation of a ketone or aldehyde with an active methylene nitrile, followed by cyclization with elemental sulfur.[4] This method is particularly valuable for creating scaffolds with multiple points for diversification.
-
Paal-Knorr Thiophene Synthesis: This classical method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring.[4][5] While effective, it can sometimes require harsh reaction conditions.
-
Fiesselmann Thiophene Synthesis: This approach utilizes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or β-keto esters to construct the thiophene core, offering a regioselective route to certain substitution patterns.[5]
Therapeutic Applications in Oncology
Thiophene carboxylic acids and their derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[6]
Inhibition of Tubulin Polymerization
Certain thiophene carboxamides have been designed as biomimetics of combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization.[7] These compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reagents: Tubulin (porcine brain, >99% pure), polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, test compounds (dissolved in DMSO).
-
Procedure:
-
Incubate tubulin on ice for 15 minutes.
-
Add polymerization buffer and various concentrations of the test compound or vehicle control (DMSO).
-
Initiate polymerization by adding GTP and incubating at 37°C.
-
Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Kinase Inhibition
The thiophene scaffold is a common feature in many kinase inhibitors. Thiophene carboxamides have been developed as potent inhibitors of Janus kinase 2 (JAK2) and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are critical in cancer cell proliferation and angiogenesis.[8][9]
Workflow for Evaluating Kinase Inhibitors
Caption: Workflow for the preclinical evaluation of thiophene-based kinase inhibitors.
Induction of Apoptosis
Several thiophene derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of the mitochondrial membrane potential.[10][11][12]
Data Summary: Cytotoxic Activity of Thiophene Carboxamides
| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 2b | Hep3B | 5.46 | Tubulin Polymerization Inhibitor | [7] |
| 2e | Hep3B | 12.58 | Tubulin Polymerization Inhibitor | [7] |
| MB-D2 | A375 | < 75 | Caspase 3/7 activation, Mitochondrial depolarization | [11] |
| TJ191 | Malignant T-cells | Selective | Targets low TβRIII-expressing cells | [13] |
Anti-inflammatory Applications
Chronic inflammation is a key driver of numerous diseases. Thiophene carboxylic acids have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][14][15][16]
COX/LOX Inhibition
Tiaprofenic acid and tinoridine are commercially available non-steroidal anti-inflammatory drugs (NSAIDs) that feature a thiophene core and function by inhibiting COX enzymes.[2][14] Other derivatives have been developed that exhibit dual COX/LOX inhibitory activity, which may offer a better safety profile by reducing the gastrointestinal side effects associated with selective COX inhibitors.[14][15]
Signaling Pathway: Arachidonic Acid Metabolism
Caption: Inhibition of COX and LOX pathways by thiophene carboxylic acids.
Potential in Neurodegenerative Disorders
The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's presents a significant challenge for drug discovery.[17][18] Thiophene-based compounds are being explored for their potential to address key pathological features of these disorders. Their structural versatility and ability to cross the blood-brain barrier make them attractive candidates.[18][19]
Modulation of Amyloid-β Aggregation
In Alzheimer's disease, the aggregation of amyloid-β (Aβ) peptides is a central pathological event.[17] Fluorescent thiophene-based ligands have been developed that can selectively bind to different forms of Aβ deposits, aiding in their visualization and characterization.[20][21] This suggests that the thiophene scaffold could be further elaborated to develop inhibitors of Aβ aggregation.
Enzyme Inhibition in Neurological Pathways
Thiophene carboxylic acids have been identified as inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in the pathophysiology of schizophrenia.[22] Inhibition of DAO can modulate glutamatergic neurotransmission, offering a potential therapeutic strategy.
Experimental Protocol: DAO Inhibition Assay
-
Reagents: Human D-amino acid oxidase (hDAO), D-alanine (substrate), horseradish peroxidase, Amplex Red reagent, FAD.
-
Procedure:
-
Pre-incubate hDAO with FAD and the test compound for 10 minutes at room temperature.
-
Initiate the reaction by adding D-alanine.
-
Measure the production of hydrogen peroxide using the Amplex Red/HRP detection system by monitoring the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm).
-
-
Data Analysis: Determine the IC50 value from the dose-response curve.
Antimicrobial and Antiviral Applications
The thiophene core is present in numerous compounds with demonstrated antimicrobial and antiviral activity.
Antibacterial and Antifungal Activity
Thiophene carboxylic acid derivatives, particularly thioureides, have shown significant activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[23][24] The mechanism of action is often multifaceted, but can involve disruption of microbial cell membranes or inhibition of essential enzymes.
Antiviral Activity
Thiophene-2-carboxylic acids have been identified as potent inhibitors of the hepatitis C virus (HCV) NS5B polymerase, a key enzyme in viral replication.[25][26] Structure-activity relationship studies have guided the optimization of these compounds to achieve potent inhibition of both the enzyme and viral replication in cell culture.
Conclusion and Future Directions
Thiophene carboxylic acids represent a highly versatile and privileged scaffold in medicinal chemistry. Their favorable physicochemical properties and synthetic tractability have enabled the development of potent and selective modulators of a wide range of biological targets. The therapeutic potential of this chemical class spans oncology, inflammation, neurodegenerative disorders, and infectious diseases.
Future research in this area should focus on:
-
Multi-target drug design: Leveraging the structural flexibility of the thiophene core to create single molecules that can address multiple pathological pathways, particularly in complex diseases like cancer and neurodegeneration.
-
Improving pharmacokinetic properties: Optimizing derivatives for enhanced bioavailability, metabolic stability, and brain penetration where necessary.
-
Target deconvolution: For compounds identified through phenotypic screening, elucidating the precise molecular targets and mechanisms of action will be crucial for further development.
The continued exploration of thiophene carboxylic acid chemistry, coupled with advances in computational drug design and biological screening, will undoubtedly lead to the discovery of novel and impactful therapeutics.
References
- Nakajima, Y., et al. (2018). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. Bioorganic & Medicinal Chemistry, 26(15), 4437-4445.
- Al-Ostath, A., et al. (2022).
- Biris, M., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 24(13), 10839.
-
Haidle, A. M., et al. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. Bioorganic & Medicinal Chemistry Letters, 24(9), 2134-2139. [Link]
-
Shafiee, A., et al. (1983). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Journal of Pharmaceutical Sciences, 72(2), 198-202. [Link]
-
Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 269-293. [Link]
-
Dansette, P. M., et al. (2020). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 33(4), 871-887. [Link]
-
de Almeida, R. N., & de Moura, R. O. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]
-
de Almeida, R. N., & de Moura, R. O. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]
-
Bîcu, E., et al. (2019). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 67(4), 624-631. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. [Link]
-
Summa, V., et al. (2004). Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. Bioorganic & Medicinal Chemistry Letters, 14(3), 793-796. [Link]
-
St. Laurent, D. R., et al. (2014). Design and synthesis of lactam-thiophene carboxylic acids as potent hepatitis C virus polymerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(16), 3853-3857. [Link]
-
Singh, S., et al. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry, 13(1), 53. [Link]
-
Tso, S. C., et al. (2013). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 288(29), 21036-21047. [Link]
-
Biris, M., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
de Almeida, R. N., & de Moura, R. O. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]
-
Singh, S. K., et al. (2024). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Journal of Molecular Neuroscience, 1-22. [Link]
-
Patel, G. A., & Mehta, A. G. (2010). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 2(1), 215-228. [Link]
-
de Almeida, R. N., & de Moura, R. O. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]
-
Singh, S. K., et al. (2024). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Journal of Molecular Neuroscience, 1-22. [Link]
-
Roman, G. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology, 12, 1014567. [Link]
-
Parmar, D. R., & Chhabria, M. T. (2016). Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 713-722. [Link]
-
Vandekeere, A., et al. (2017). 2-Amino-3-methylcarboxy-5-heptyl-thiophene (TJ191) Is a Selective Anti-Cancer Small Molecule That Targets Low TβRIII-expressing Malignant T-cell leukemia/lymphoma Cells. Oncotarget, 9(5), 6259-6269. [Link]
-
Kumar, A., et al. (2015). Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. ACS Medicinal Chemistry Letters, 6(11), 1131-1135. [Link]
-
Singh, S. K., et al. (2024). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Journal of Molecular Neuroscience, 1-22. [Link]
-
Mamedov, I. G., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(11), 53-60. [https://www.semantic scholar.org/paper/New-method-for-the-synthesis-of-2-thiophenecarboxylic-Mamedov-Levin/0e86b2089b211f1737f1e6b360b4e05781483863]([Link] scholar.org/paper/New-method-for-the-synthesis-of-2-thiophenecarboxylic-Mamedov-Levin/0e86b2089b211f1737f1e6b360b4e05781483863)
-
Kaur, A., et al. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. Current Drug Discovery Technologies, 18(4), 481-497. [Link]
-
Kumar, A., & Kumar, A. (2023). Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications, 8(4), 1152-1160. [Link]
-
Al-Ostath, A., et al. (2022). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Molecules, 27(24), 8933. [Link]
-
Bîcu, E., et al. (2012). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Revue Medico-Chirurgicala a Societatii de Medici si Naturalisti din Iasi, 116(2), 619-624. [Link]
-
Bîcu, E., et al. (2019). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 67(4), 624-631. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
-
Chen, Y. J., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega, 4(5), 9235-9245. [Link]
-
Raur, M., et al. (2024). Thiophene-Based Ligands for Specific Assignment of Distinct Aβ Pathologies in Alzheimer's Disease. ACS Chemical Neuroscience, 15(7), 1431-1442. [Link]
-
Kumar, A., et al. (2013). Therapeutic importance of synthetic thiophene. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 131-137. [Link]
-
Raur, M., et al. (2024). Thiophene-Based Ligands for Specific Assignment of Distinct Aβ Pathologies in Alzheimer's Disease. ACS Chemical Neuroscience, 15(7), 1431-1442. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2-Amino-3-methylcarboxy-5-heptyl-thiophene (TJ191) is a selective anti-cancer small molecule that targets low TβRIII-expressing malignant T-cell leukemia/lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Thiophene-Based Ligands for Specific Assignment of Distinct Aβ Pathologies in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. farmaciajournal.com [farmaciajournal.com]
- 24. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES | Semantic Scholar [semanticscholar.org]
- 25. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Design and synthesis of lactam-thiophene carboxylic acids as potent hepatitis C virus polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Methyl-4-phenylthiophene-3-carboxylic acid
Introduction: The Significance of Substituted Thiophenes
Thiophene derivatives are a cornerstone in modern medicinal chemistry and materials science. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a "privileged scaffold." This means it is a recurring structural motif in a multitude of biologically active compounds and advanced materials. The specific substitution pattern on the thiophene ring is critical in defining the molecule's pharmacological profile and physicochemical properties. While α-substituted thiophenes are more readily accessible, the synthesis of β-substituted thiophenes, such as the target molecule 5-Methyl-4-phenylthiophene-3-carboxylic acid, presents unique synthetic challenges and necessitates specialized methodologies. This guide provides a comprehensive protocol for the synthesis of this compound, leveraging the robust and versatile Gewald aminothiophene synthesis followed by nitrile hydrolysis.
Strategic Approach: The Gewald Reaction and Subsequent Hydrolysis
For the synthesis of this compound, the most strategic and efficient pathway is a two-step process commencing with the Gewald aminothiophene synthesis. This powerful one-pot, three-component reaction allows for the facile construction of the polysubstituted thiophene core.[1][2] The reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[2]
In the context of our target molecule, the Gewald reaction will utilize phenylacetone as the ketone component, ethyl cyanoacetate as the α-cyanoester, and elemental sulfur. This combination will yield an aminothiophene intermediate, specifically ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate. The subsequent step involves the hydrolysis of the nitrile group at the 3-position to the desired carboxylic acid. This transformation can be achieved under either acidic or basic conditions.[3][4]
Reaction Mechanism: A Step-by-Step Elucidation
The mechanism of the Gewald reaction is a well-established sequence of organic transformations.[2] It begins with a Knoevenagel condensation between the ketone (phenylacetone) and the α-cyanoester (ethyl cyanoacetate) to form a stable α,β-unsaturated nitrile intermediate. The subsequent addition of elemental sulfur is a complex process, but it is postulated to proceed through the formation of a sulfur-containing intermediate. This intermediate then undergoes cyclization and tautomerization to afford the final 2-aminothiophene product.[2]
The subsequent hydrolysis of the thiophene-3-carbonitrile to the corresponding carboxylic acid is a standard procedure. Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile, leading to the formation of an intermediate that, after a series of proton transfers, yields an amide. This amide is then further hydrolyzed to the carboxylate salt, which upon acidification, gives the final carboxylic acid.[5]
Experimental Protocols
Part 1: Synthesis of Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate (Gewald Reaction)
This protocol is adapted from established Gewald reaction procedures.[6][7]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Phenylacetone | Reagent | Sigma-Aldrich | |
| Ethyl cyanoacetate | Reagent | Sigma-Aldrich | |
| Sulfur (elemental) | Powder | Sigma-Aldrich | |
| Diethylamine | Reagent | Sigma-Aldrich | Base catalyst |
| Ethanol | Anhydrous | Fisher Scientific | Reaction solvent |
| Diethyl ether | Anhydrous | Fisher Scientific | For extraction |
| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific | For drying |
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylacetone (13.4 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) in 100 mL of absolute ethanol.
-
With gentle stirring, add diethylamine (10.1 mL, 0.1 mol) dropwise to the reaction mixture at room temperature.
-
After the addition of the base, heat the mixture to a gentle reflux (approximately 78 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in diethyl ether (150 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate.
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Part 2: Synthesis of this compound (Nitrile Hydrolysis)
This protocol is based on standard procedures for nitrile hydrolysis.[3][8]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate | As synthesized in Part 1 | - | |
| Sodium hydroxide (NaOH) | Reagent | Sigma-Aldrich | |
| Hydrochloric acid (HCl) | Concentrated | Fisher Scientific | |
| Ethanol | 95% | Fisher Scientific | |
| Deionized water | - | - |
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
pH meter or pH paper
-
Büchner funnel and flask for vacuum filtration
Step-by-Step Procedure:
-
In a 250 mL round-bottom flask, dissolve the ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate (from Part 1) in a mixture of ethanol (50 mL) and a 10% aqueous solution of sodium hydroxide (50 mL).
-
Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC, observing the disappearance of the starting material).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully acidify the cooled solution to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid with constant stirring. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any inorganic salts.
-
Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
-
The final product, this compound, can be further purified by recrystallization if necessary.
Characterization and Data
The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.
Expected Analytical Data:
| Analysis | Expected Results |
| Melting Point | To be determined experimentally. Comparison with literature values for similar compounds is recommended. |
| ¹H NMR | Characteristic peaks for the methyl, phenyl, and thiophene protons, as well as the carboxylic acid proton. |
| ¹³C NMR | Resonances corresponding to the carbons of the thiophene ring, the phenyl group, the methyl group, and the carboxylic acid. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₁₂H₁₀O₂S. |
| FT-IR | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and the aromatic C-H and C=C stretches. |
Troubleshooting and Safety Precautions
-
Gewald Reaction: The reaction can be exothermic upon addition of the base. Ensure slow, dropwise addition and adequate cooling if necessary. The reaction should be carried out in a well-ventilated fume hood as elemental sulfur can produce noxious fumes upon heating.
-
Nitrile Hydrolysis: The acidification step with concentrated HCl is highly exothermic and should be performed in an ice bath with caution. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The synthetic route detailed in this application note, employing the Gewald reaction followed by nitrile hydrolysis, provides a reliable and efficient method for the preparation of this compound. This protocol is designed to be accessible to researchers in both academic and industrial settings, facilitating the synthesis of this valuable thiophene derivative for further investigation in drug discovery and materials science.
References
- Gewald, K. (1966). Reaktionen von Nitrilen mit α-Mercaptocarbonylverbindungen, I. Chemische Berichte, 99(1), 94-100.
- Sabnis, R. W. (1994). The Gewald reaction. Sulfur reports, 16(1), 1-17.
-
Gewald reaction. (2023, October 29). In Wikipedia. [Link][2]
-
An Efficient Synthesis of Substituted 4-Aryl-3-Cyano-2-Amino Thiophenes by a Stepwise Gewald Reaction. (2004). Turkish Journal of Chemistry, 28(4), 395-400.[6]
-
Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College Organic Chemistry Lab. [Link][3]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. [Link][8]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. [Link][5]
-
A green chemistry approach to gewald reaction. (2011). Der Pharma Chemica, 3(6), 337-342.[7]
Sources
- 1. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Gewald Synthesis of Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Gewald Reaction - A Cornerstone in Heterocyclic Chemistry
The Gewald reaction, first reported by Karl Gewald in 1961, is a powerful and versatile multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3][4][5] This one-pot synthesis elegantly combines a carbonyl compound (an aldehyde or ketone), an α-cyanoester or other active methylene compound, and elemental sulfur in the presence of a base to construct the thiophene ring.[3][6] The operational simplicity, mild reaction conditions, and the ready availability of starting materials have established the Gewald synthesis as a cornerstone in heterocyclic chemistry.[1][2][4][7]
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[8][9][10] Its bioisosteric relationship with the phenyl group allows for favorable interactions with biological targets.[11] Consequently, the Gewald reaction has become an indispensable tool in drug discovery and development, facilitating the synthesis of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[8][9] Notable pharmaceuticals synthesized using this reaction include the anti-inflammatory drug Tinoridine and the antipsychotic Olanzapine.[9][11]
This guide provides an in-depth exploration of the Gewald synthesis, from its mechanistic underpinnings to practical, field-tested protocols and its applications in the pharmaceutical industry.
Mechanistic Insights: Unraveling the Reaction Pathway
While the Gewald reaction has been utilized for decades, a complete and universally accepted mechanism remains a subject of detailed study.[2] However, a general consensus points to a sequence of three key stages.[6] Computational studies, particularly using density functional theory (DFT), have provided significant insights into the energetics and intermediates of the reaction.[8][12]
The reaction is initiated by a Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base.[6][8][13] This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile. The final step involves cyclization and subsequent tautomerization to yield the stable 2-aminothiophene product.[3]
The role of the base is critical, not only in catalyzing the initial condensation but also in facilitating the opening of the elemental sulfur ring (typically S8).[8][9] Secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine, are commonly employed.[6]
Visualizing the Mechanism
Caption: The generally accepted mechanistic pathway of the Gewald synthesis.
Applications in Drug Development
The structural motif of 2-aminothiophene is a versatile pharmacophore, leading to its widespread use in the development of novel therapeutic agents. The Gewald reaction's ability to generate a library of diverse compounds by varying the three core components makes it highly attractive for high-throughput synthesis and lead optimization in drug discovery.[14]
Key Therapeutic Areas:
-
Anti-inflammatory Agents: The synthesis of Tinoridine, a non-steroidal anti-inflammatory drug (NSAID), is a classic example of the Gewald reaction's application.[9][15]
-
Anticancer Agents: Numerous 2-aminothiophene derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[8]
-
Antimicrobial and Antiviral Agents: This class of compounds has shown promise in combating bacterial, fungal, and viral infections.[8]
-
Central Nervous System (CNS) Disorders: Derivatives such as Olanzapine (antipsychotic), Brotizolam (sedative), and Bentazepam (anxiolytic) highlight the importance of the thiophene core in CNS-active drugs.[9][11]
Experimental Protocols
The following protocols are provided as a general guideline. Optimization for specific substrates is often necessary to achieve high yields and purity.
General One-Pot Protocol for the Synthesis of a 2-Aminothiophene Derivative
This protocol describes the synthesis of a generic 2-aminothiophene from a ketone, an active methylene compound, and elemental sulfur.
Materials:
-
Carbonyl compound (e.g., cyclohexanone): 10 mmol, 1.0 eq.
-
Active methylene compound (e.g., malononitrile): 10 mmol, 1.0 eq.
-
Elemental sulfur (powdered): 12 mmol, 1.2 eq.
-
Base (e.g., morpholine or triethylamine): 1-2 mmol, 10-20 mol%
-
Solvent (e.g., ethanol, methanol): 20-30 mL
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol).[6]
-
Solvent and Catalyst Addition: Add the solvent (20-30 mL) to the flask, followed by the addition of the base (1-2 mmol).[6]
-
Reaction Execution: Stir the reaction mixture at a temperature between 40-60 °C. The gentle heating improves the solubility and reactivity of elemental sulfur.[6]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically indicated by the disappearance of the starting materials), cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Isolation and Purification: Collect the solid product by filtration and wash with a small amount of cold solvent (e.g., ethanol) to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DCM/hexanes).[9]
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for the Gewald synthesis.
Data Presentation: Reaction Parameter Comparison
The versatility of the Gewald reaction allows for a wide range of substrates. The table below summarizes typical reaction parameters for the synthesis of various 2-aminothiophene derivatives.
| Carbonyl Compound | Active Methylene Compound | Base | Solvent | Temp (°C) | Time | Yield (%) |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 50 | 2-4 h | 85-95 |
| Acetophenone | Ethyl Cyanoacetate | Triethylamine | Methanol | Reflux | 6-8 h | 70-80 |
| Propanal | Cyanoacetamide | Piperidine | DMF | 40 | 3-5 h | 65-75 |
| 1-Benzylpiperidin-4-one | Methyl 2-cyanoacetate | Diethylamine | Methanol | Reflux | 12 h | ~70 |
| 3-Acetyldihydrofuran-2(3H)-one | Ethyl Cyanoacetate | Ammonium Acetate | Toluene/AcOH | Reflux | 5 h | ~72 |
Note: Yields are approximate and can vary based on the specific reaction conditions and scale.
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Base: The basicity and nucleophilicity of the amine catalyst can significantly influence the reaction rate and selectivity. For sterically hindered ketones, a stronger, less nucleophilic base might be preferred to favor the Knoevenagel condensation over side reactions. Recent advancements have shown that catalytic amounts of conjugate acid-base pairs, like piperidinium borate, can be highly effective and recyclable.[9]
-
Solvent Selection: Polar protic solvents like ethanol and methanol are commonly used as they facilitate the dissolution of the starting materials and intermediates.[5] In some cases, aprotic polar solvents like DMF may be used, particularly for less reactive substrates.
-
Temperature Control: While gentle heating is often beneficial, excessive temperatures can lead to the formation of dimeric byproducts or the decomposition of reactants.[6] Careful temperature control is crucial for maximizing the yield of the desired 2-aminothiophene.
-
Two-Step Procedure: For particularly unreactive ketones, a two-step approach can be more effective.[2][7] This involves first isolating the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation and then reacting it with sulfur and base in a separate step. This can often lead to higher overall yields.[7]
Trustworthiness: A Self-Validating System
The protocol's reliability is ensured through several key checkpoints:
-
TLC Monitoring: Continuous monitoring of the reaction progress by TLC allows for the determination of the optimal reaction time, preventing the formation of byproducts due to prolonged heating.
-
Product Characterization: The identity and purity of the final product should be unequivocally confirmed through standard analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry. The characteristic signals for the amino group (a broad singlet in ¹H NMR) and the thiophene ring protons are key diagnostic features.
-
Melting Point Analysis: A sharp and consistent melting point is a good indicator of the product's purity.
By adhering to these validation steps, researchers can ensure the reproducibility and reliability of the Gewald synthesis in their laboratories. Modifications to the protocol, such as the use of microwave irradiation, have been shown to reduce reaction times and improve yields, offering a "green chemistry" approach.[2][14]
References
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.
- Gewald reaction: synthesis, properties and applic
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - ark
- Gewald reaction - Wikipedia.
- The Gewald Multicomponent Reaction - PubMed - NIH.
- Gewald Reaction - Organic Chemistry Portal.
- Mechanisms of the Gewald synthesis of 2-aminothiophenes
- Gewald reaction: synthesis, properties and applic
- Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center - Benchchem.
- Gewald reaction: synthesis, properties and applic
- Gewald Reaction - J&K Scientific LLC.
- A green chemistry approach to gewald reaction - Der Pharma Chemica.
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI.
- FDA-approved drugs synthesized by Gewald reaction.
- Gewald reaction: synthesis, properties and applic
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. d-nb.info [d-nb.info]
- 10. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Gewald Reaction [organic-chemistry.org]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols: Suzuki Coupling for the Synthesis of Phenylthiophenes
Abstract
Phenylthiophene scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, organic light-emitting diodes (OLEDs), and conducting polymers.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for forging the crucial carbon-carbon bond between phenyl and thiophene rings. Its broad functional group tolerance, use of readily available and less toxic organoboron reagents, and typically high yields make it an indispensable tool for researchers.[4][5] This guide provides an in-depth analysis of the reaction, from its core mechanism to detailed, field-proven protocols and troubleshooting strategies, designed to empower researchers in drug discovery and materials development to achieve efficient and reproducible synthesis of phenylthiophenes.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organohalide or triflate.[4][6] The reaction's success hinges on a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7] Understanding this cycle is paramount for rational optimization and troubleshooting.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., bromothiophene), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[4][8]
-
Transmetalation: The organic group from the organoboron reagent (e.g., phenylboronic acid) is transferred to the Pd(II) complex. This crucial step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer.[9][10]
-
Reductive Elimination: The two coupled organic fragments (phenyl and thienyl) are eliminated from the palladium center, forming the new C-C bond of the phenylthiophene product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]
Key Parameters for Phenylthiophene Synthesis
The success of a Suzuki coupling is not accidental; it is the result of a rational selection of reagents and conditions. For the synthesis of phenylthiophenes, several factors must be carefully considered.
Coupling Partners: Halothiophenes and Phenylboronic Acids
-
Thiophene Substrate: The reactivity order for the halide leaving group (X) is I > Br > OTf >> Cl.[8] 2-Bromothiophene and 2-iodothiophene are common, highly reactive starting materials. While aryl chlorides are more economical, they require more active and specialized catalyst systems, often incorporating bulky, electron-rich phosphine ligands to facilitate the challenging oxidative addition step.[8][9] For substituted thiophenes, such as 2,5-dibromothiophene, regioselectivity can be controlled, with coupling often occurring preferentially at the more electrophilic C5 position.[11]
-
Boron Reagent: Phenylboronic acid is the most common coupling partner. However, a significant failure mode in Suzuki couplings is the competitive side reaction of protodeboronation, where the C-B bond is cleaved by a proton source, especially under harsh conditions.[12] For sensitive substrates, more stable boron reagents like pinacol esters (Ph-B(pin)) or MIDA boronates can be used. These reagents often release the boronic acid slowly in situ, minimizing its concentration and suppressing the undesired side reaction.[12]
The Catalyst System: Palladium Source and Ligand
The choice of palladium source and ligand is critical and dictates the efficiency and scope of the reaction. Ligands stabilize the palladium center, prevent its precipitation as inactive palladium black, and modulate its reactivity.[7]
| Catalyst/Precatalyst | Common Ligands | Key Characteristics & Rationale |
| Pd(PPh₃)₄ (Tetrakis) | (PPh₃ is the ligand) | A reliable, general-purpose Pd(0) catalyst. Ideal for straightforward couplings with reactive bromides/iodides. Can be sensitive to air and heat.[6] |
| Pd(dppf)Cl₂ | dppf | A robust Pd(II) precatalyst. The dppf ligand's wide bite angle and electron-rich nature promote reductive elimination and stabilize catalytic intermediates. Excellent for a broad range of substrates.[3] |
| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald or other phosphines | These are Pd(II) and Pd(0) sources, respectively, used to form the active catalyst in situ with a chosen ligand. This approach allows for fine-tuning the catalyst's steric and electronic properties for challenging substrates, like aryl chlorides.[7][9] |
| PEPPSI™-type Catalysts | N-Heterocyclic Carbenes (NHCs) | Highly active precatalysts, particularly effective for coupling unreactive aryl chlorides. The strong σ-donating NHC ligands promote efficient oxidative addition.[7] |
-
Expert Insight: For a standard synthesis of 2-phenylthiophene from 2-bromothiophene, Pd(PPh₃)₄ is a cost-effective and efficient choice. For more challenging couplings or when broader substrate scope is needed, using a precatalyst like Pd(dppf)Cl₂ provides greater stability and often higher yields.
The Base and Solvent System
-
Role of the Base: The base is essential for activating the boronic acid to form a boronate complex, which is necessary for the transmetalation step.[10][13] The choice of base can significantly affect the reaction rate and yield.
-
Inorganic Bases: Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common. They are effective and generally compatible with a wide range of functional groups.[13] K₃PO₄ is often used for less reactive substrates.
-
Organic Bases: Amines like triethylamine (NEt₃) are sometimes used, but are generally less effective than inorganic bases for this transformation.[13]
-
-
Solvent Selection: The solvent must solubilize the reactants and facilitate the reaction. Biphasic systems are common.
-
Aqueous Mixtures: Solvents like 1,4-dioxane, tetrahydrofuran (THF), or dimethoxyethane (DME) mixed with water are frequently used.[7][10] Water helps dissolve the inorganic base and facilitates the formation of the active boronate species.
-
Anhydrous Conditions: In cases where substrates are sensitive to water, anhydrous conditions with bases like potassium fluoride (KF) can be employed.[9]
-
Detailed Experimental Protocol: Synthesis of 2-Phenylthiophene
This protocol describes a reliable method for the gram-scale synthesis of 2-phenylthiophene from 2-bromothiophene and phenylboronic acid.
Materials and Equipment:
-
2-Bromothiophene (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Argon or Nitrogen line)
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromothiophene (e.g., 1.63 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).[5]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill the system with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[12]
-
Solvent Addition: Under a positive pressure of inert gas, add 30 mL of anhydrous 1,4-dioxane and 10 mL of degassed water via syringe.[6][11]
-
Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst (347 mg, 0.30 mmol). Immediately reseal the flask and purge with inert gas for another 2-3 minutes while stirring.
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. The mixture will typically turn dark. Monitor the reaction progress by TLC or GC-MS (a typical reaction time is 12-24 hours).
-
Work-up: Once the reaction is complete (disappearance of the limiting reagent), cool the mixture to room temperature. Add 50 mL of water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase with brine (1 x 50 mL), then dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (eluting with hexanes or a hexane/ethyl acetate gradient) to afford 2-phenylthiophene as a pure solid.[6]
Troubleshooting Guide
Even with a robust protocol, challenges can arise. Low yields are a common issue in Suzuki couplings.[14][15]
| Problem | Potential Cause(s) | Proposed Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: Pd(0) catalyst or phosphine ligand was oxidized. | 1. Ensure a thoroughly inert atmosphere. Use fresh, high-purity catalyst and ligands. Purge solvents with inert gas before use.[12] |
| 2. Incomplete Reaction. | 2. Confirm reaction completion by TLC/GC-MS. If starting material remains, increase reaction time or temperature moderately. Consider a more active catalyst system (e.g., Pd(dppf)Cl₂). | |
| Protodeboronation | 1. Boronic acid instability. | 1. Use fresh boronic acid. Switch to a more stable boronate ester (pinacol or MIDA). Use a milder base (e.g., K₂CO₃ instead of stronger bases). Minimize reaction time and temperature.[12] |
| Homocoupling Product | 1. Oxygen contamination leading to Pd(II) species that promote boronic acid homocoupling. | 1. Rigorously exclude oxygen from the reaction. Ensure proper degassing of solvents and purging of the reaction vessel.[7] |
| 2. Reaction temperature is too high. | 2. Lower the reaction temperature. While higher temperatures increase rate, they can also promote side reactions. | |
| Difficulty in Purification | 1. Close polarity of product and byproducts (e.g., homocoupled species). | 1. Optimize chromatography conditions (try different solvent systems). If the impurity is residual boronic acid, an acidic or basic wash during work-up may help remove it. |
Applications in Research and Drug Development
Phenylthiophenes are not merely synthetic targets; they are crucial components in advancing technology and medicine.
-
Medicinal Chemistry: The thiophene ring is a versatile bioisostere for phenyl rings, often used by medicinal chemists to modulate pharmacokinetic properties, improve metabolic stability, or explore new binding interactions.[2] Phenylthiophene-containing molecules have been investigated for a wide range of biological activities.[11]
-
Materials Science: The π-conjugated system of phenylthiophenes makes them ideal building blocks for organic electronics. Polythiophenes and oligothiophenes are used in the development of conductive polymers, field-effect transistors (OFETs), and as emissive materials in OLEDs.[3][5] The ability to tune their electronic properties through substitution makes them highly valuable.
Conclusion
The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the synthesis of phenylthiophenes, providing a direct route to a class of compounds with significant applications in both drug discovery and materials science.[16] By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can overcome common challenges and achieve high yields. The protocols and troubleshooting strategies outlined in this guide provide a solid foundation for the successful and reproducible synthesis of these valuable molecular scaffolds.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Iqbal, M. A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. BMC Chemistry. Available from: [Link]
-
DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Available from: [Link]
-
Al-Adely, K. J., et al. (2022). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. Polycyclic Aromatic Compounds. Available from: [Link]
-
Dunsford, J. J., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available from: [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction?. Available from: [Link]
-
Royal Society of Chemistry. Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available from: [Link]
-
ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. Available from: [Link]
-
ResearchGate. Synthesis of π-conjugated systems bearing thiophene and pyrrole heterocycles through palladium catalyzed cross-coupling reactions. Available from: [Link]
-
ResearchGate. (PDF) NICKEL-CATALYZED SUZUKI-MIYAURA CROSS- COUPLING REACTIONS: ONE-POT SYNTHESIS OF 2- ARYLTHIOPHENES. Available from: [Link]
-
PubMed. Furans, thiophenes and related heterocycles in drug discovery. Available from: [Link]
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 4. byjus.com [byjus.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
5-Methyl-4-phenylthiophene-3-carboxylic acid as a starting material
An In-Depth Guide to the Application of 5-Methyl-4-phenylthiophene-3-carboxylic Acid in Modern Drug Discovery
Authored by a Senior Application Scientist
Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry
The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged pharmacophore" for its presence in a multitude of biologically active compounds.[1][2] Its structural features allow it to serve as a versatile scaffold, capable of engaging in various interactions with biological targets. Thiophene derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[3][4] The thiophene moiety is found in numerous FDA-approved drugs, such as the antiplatelet agent clopidogrel and the antipsychotic olanzapine, underscoring its therapeutic significance.[1]
This guide focuses on a specific, highly functionalized thiophene derivative: This compound . This molecule is a valuable starting material for synthesizing novel therapeutic agents. Its structure combines several key features:
-
A thiophene core , providing the foundational aromatic and heteroatomic character.
-
A carboxylic acid group at the C3 position, which serves as a critical synthetic handle for derivatization, most commonly through amide bond formation.[5][6]
-
A phenyl group at the C4 position, which can be modified to explore structure-activity relationships (SAR) by probing interactions with hydrophobic pockets in target proteins.
-
A methyl group at the C5 position, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, an effect often referred to as the "magic methyl" phenomenon in drug design.[7]
This document provides detailed protocols and scientific rationale for utilizing this compound as a precursor in the development of targeted therapeutics, with a particular focus on kinase inhibitors.
Part 1: Synthesis of the Starting Material
A robust and efficient synthesis of the starting material is paramount. The Gewald three-component reaction is a classic and highly effective method for constructing 2-aminothiophenes, which can be further modified to yield the desired carboxylic acid.[8] Below is a proposed, reliable protocol for the synthesis of this compound.
Proposed Synthetic Pathway: A Modified Gewald Approach
The synthesis begins with readily available starting materials and proceeds through a 2-amino-5-methyl-4-phenylthiophene-3-carbonitrile intermediate, which is then hydrolyzed to the target carboxylic acid.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. hepatochem.com [hepatochem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 5-Methyl-4-phenylthiophene-3-carboxylic acid in Drug Design
Introduction
The thiophene ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1] This five-membered aromatic heterocycle, containing a sulfur atom, is a bioisostere of the phenyl ring and offers unique physicochemical properties that enhance drug-receptor interactions and can improve metabolic stability.[1] Thiophene derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic effects.[2][3]
Within this versatile class of compounds, derivatives of thiophene-3-carboxylic acid have emerged as particularly promising candidates for therapeutic development. The carboxylic acid group provides a critical anchor for interacting with biological targets and allows for diverse synthetic modifications.[4] Notably, 4-arylthiophene-3-carboxylic acids have been identified as potent inhibitors of the calcium-activated chloride channel Anoctamin-1 (ANO1), a promising new target for non-opioid analgesics.[5] Furthermore, the thiophene core is central to several non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[3]
This document provides a comprehensive guide to the synthesis and potential applications of a novel, rationally designed compound: 5-Methyl-4-phenylthiophene-3-carboxylic acid . By combining the established pharmacophoric elements of a 4-phenylthiophene core with a 5-methyl substituent, this molecule is hypothesized to possess significant potential as a modulator of key pathological pathways. These notes offer detailed protocols for its synthesis and for a panel of in vitro assays designed to explore its efficacy as a novel anti-inflammatory, analgesic, and anticancer agent.
Part 1: Synthesis of this compound
The most versatile and convergent method for constructing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[6] We propose a modified two-step pathway starting with a Gewald reaction to construct the thiophene core, followed by hydrolysis to yield the final carboxylic acid.
Workflow for Synthesis
Caption: Proposed two-step synthesis of the target compound.
Detailed Synthesis Protocol
Step 1: Synthesis of Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
-
Rationale: This step utilizes the Gewald reaction, a robust method for creating the substituted thiophene ring from readily available starting materials. Phenylacetone provides the C4-phenyl and C5-methyl groups, while ethyl cyanoacetate provides the C3-ester and C2-amino functionalities.[7]
-
Materials:
-
Phenylacetone (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine (1.5 eq)
-
Ethanol (anhydrous)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylacetone, ethyl cyanoacetate, and elemental sulfur in anhydrous ethanol.
-
Add morpholine dropwise to the stirred mixture.
-
Heat the reaction mixture to 60°C and maintain for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to yield the pure ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Step 2: Synthesis of this compound
-
Rationale: The ester intermediate is hydrolyzed to the final carboxylic acid under basic conditions (saponification), followed by acidic workup to protonate the carboxylate salt.
-
Materials:
-
Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate (from Step 1)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 2M
-
-
Procedure:
-
Dissolve the ester intermediate in a mixture of ethanol and water.
-
Add a solution of NaOH (2.0 eq) in water to the flask.
-
Heat the mixture to reflux for 4-8 hours until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The resulting solid is the target compound, this compound. Further purification can be achieved by recrystallization if necessary.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.
-
Part 2: Hypothesized Biological Targets and Applications
Based on extensive structure-activity relationship (SAR) studies of related thiophene derivatives, we propose three primary therapeutic applications for this compound.[1][5]
1. Anti-inflammatory & Analgesic Agent:
-
Mechanism: Inhibition of Cyclooxygenase-2 (COX-2) and/or Anoctamin-1 (ANO1).
-
Rationale: COX-2 is an inducible enzyme that synthesizes prostaglandins, key mediators of inflammation and pain.[8] Selective COX-2 inhibitors are effective anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[8] ANO1 is a calcium-activated chloride channel expressed in peripheral sensory neurons that is activated by noxious stimuli, leading to neural depolarization and pain signals.[5] Inhibition of ANO1 has been shown to produce significant analgesic effects in inflammatory pain models.[5]
2. Anticancer Agent:
-
Mechanism: Inhibition of the RhoA/ROCK signaling pathway.
-
Rationale: The RhoA/ROCK pathway is a critical regulator of the actin cytoskeleton and is frequently overactivated in cancer, promoting cell migration, invasion, and proliferation.[9][10] Thiophene-based compounds have been successfully designed to target this pathway.[11][12]
3. Modulator of Inflammatory Signaling:
-
Mechanism: Inhibition of the NF-κB signaling pathway.
-
Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[13] It controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and COX-2. Inhibition of NF-κB activation is a major goal in the development of anti-inflammatory therapeutics.
Part 3: Protocols for In Vitro Biological Evaluation
The following protocols provide a framework for the initial screening and characterization of this compound.
A. Anti-inflammatory & Analgesic Activity
Protocol 1: Fluorometric COX-1/COX-2 Inhibition Assay
-
Objective: To determine the IC50 values for the inhibition of COX-1 and COX-2 enzymes and to calculate the COX-2 selectivity index.
-
Workflow:
Caption: Workflow for the fluorometric COX inhibition assay.
-
Materials:
-
COX-2 Inhibitor Screening Kit (e.g., Sigma-Aldrich, MAK399)[14]
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
COX Probe (e.g., Amplex Red)
-
Test Compound, Positive Control (e.g., Celecoxib), Vehicle (DMSO)
-
96-well black microplate
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in assay buffer. The final DMSO concentration should be <1%.
-
In a 96-well plate, add assay buffer, purified COX enzyme (either COX-1 or COX-2), and the test compound or controls.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Immediately begin kinetic measurement of fluorescence intensity using a microplate reader (Excitation: ~535 nm, Emission: ~587 nm) at 25°C for 5-10 minutes.[14]
-
Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration relative to the vehicle control.
-
Plot percent inhibition versus log[inhibitor concentration] and determine the IC50 value using non-linear regression.
-
Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).
-
Protocol 2: YFP-Based ANO1 Inhibition Assay
-
Objective: To determine if the compound inhibits ANO1 channel activity.
-
Rationale: This cell-based assay uses a cell line stably co-expressing ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP). ANO1 activation by an agonist (e.g., ATP) causes an influx of iodide, which quenches the YFP fluorescence. An inhibitor will prevent this quenching.[15][16]
-
Materials:
-
HEK293 or FRT cells stably expressing human ANO1 and a halide-sensitive YFP variant.
-
Phosphate-buffered saline (PBS)
-
ATP solution
-
Iodide solution (e.g., NaI in PBS)
-
Test Compound, Positive Control (e.g., T16Ainh-A01), Vehicle (DMSO)
-
96-well black, clear-bottom microplate
-
-
Procedure:
-
Seed the ANO1/YFP expressing cells in a 96-well plate and grow to ~90% confluency.
-
Wash the cells three times with PBS.
-
Add PBS containing the test compound, positive control, or vehicle to the wells and incubate for 10-20 minutes at room temperature.
-
Place the plate in a fluorescence plate reader.
-
Measure baseline YFP fluorescence for 1-2 seconds.
-
Using an automated injector, add an iodide solution containing ATP (e.g., 100 µM final concentration) to activate ANO1 and initiate iodide influx.
-
Continue to measure YFP fluorescence every 400 ms for 5-10 seconds.[16]
-
The rate of fluorescence decrease is proportional to ANO1 activity. Calculate the initial rate of quenching for each well.
-
Determine the percent inhibition of the quenching rate for each compound concentration relative to the vehicle control and calculate the IC50.
-
B. Anticancer and Mechanistic Activity
Protocol 3: NF-κB (p65) Nuclear Translocation Assay
-
Objective: To determine if the compound inhibits inflammation-induced activation of the NF-κB pathway.
-
Rationale: In resting cells, the NF-κB p65 subunit is held in the cytoplasm. Upon stimulation with an inflammatory agent like TNF-α, it translocates to the nucleus. This event can be quantified using immunofluorescence and high-content imaging.[12]
-
Materials:
-
HeLa or A549 cells
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Primary antibody against NF-κB p65
-
Alexa Fluor-conjugated secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Formaldehyde, Triton X-100
-
96-well imaging plate
-
-
Procedure:
-
Seed cells in a 96-well imaging plate and allow them to adhere overnight.
-
Pre-treat cells with serial dilutions of the test compound or vehicle for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce p65 translocation. Include unstimulated controls.
-
Fix the cells with 4% formaldehyde, permeabilize with 0.1% Triton X-100, and block with BSA.
-
Incubate with anti-p65 primary antibody, followed by the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm.
-
Calculate the nuclear-to-cytoplasmic intensity ratio. Determine the concentration at which the compound inhibits TNF-α-induced translocation by 50% (IC50).
-
Protocol 4: Rho Kinase (ROCK) Activity Assay
-
Objective: To assess the direct inhibitory effect of the compound on ROCK activity.
-
Rationale: This is a biochemical assay that measures the phosphorylation of a specific ROCK substrate, providing a direct measure of kinase activity.[17]
-
Materials:
-
ROCK Activity Assay Kit (e.g., Cell Biolabs, Inc.)[17]
-
Cell lysate from a relevant cancer cell line (e.g., MDA-MB-231)
-
Test Compound, Positive Control (e.g., Y-27632), Vehicle (DMSO)
-
-
Procedure:
-
Prepare cell lysates according to the kit manufacturer's protocol.
-
Add cell lysate and various concentrations of the test compound or controls to the wells of the provided microplate (coated with a ROCK substrate, e.g., MYPT1).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for the recommended time (e.g., 60 minutes).
-
Wash the plate and add a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Add an HRP-conjugated secondary antibody, followed by a colorimetric or chemiluminescent substrate.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percent inhibition of ROCK activity and determine the IC50.
-
C. General Cytotoxicity
Protocol 5: Cancer Cell Viability (MTS) Assay
-
Objective: To determine the concentration of the compound that inhibits cancer cell growth by 50% (GI50).
-
Materials:
-
Cancer cell lines (e.g., HT-29 colon cancer, PC-3 prostate cancer)
-
Cell culture medium and supplements
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
Test Compound, Vehicle (DMSO)
-
96-well clear microplate
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate overnight.
-
Treat the cells with serial dilutions of the test compound (typically from 0.01 to 100 µM).
-
Incubate for 72 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.[18]
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the dose-response curve and determine the GI50 value.
-
Part 4: Data Presentation and Interpretation
Quantitative data from the described assays should be compiled for clear comparison and decision-making.
Table 1: Hypothetical In Vitro Profile of this compound
| Parameter | Assay Type | Target/Cell Line | Typical Value | Interpretation |
| IC50 (COX-2) | Enzyme Inhibition | Human Recombinant COX-2 | 0.1 - 1 µM | Potent inhibition of the key inflammatory enzyme. |
| IC50 (COX-1) | Enzyme Inhibition | Human Recombinant COX-1 | > 20 µM | High selectivity for COX-2 over COX-1, predicting a good GI safety profile. |
| Selectivity Index | (COX-1/COX-2) | - | > 100 | Confirms high selectivity for COX-2. |
| IC50 (ANO1) | YFP Quenching | hANO1-HEK293 | 0.5 - 5 µM | Potent inhibition of a key pain-mediating ion channel. |
| IC50 (NF-κB) | Nuclear Translocation | TNF-α stimulated HeLa | 1 - 10 µM | Indicates mechanism of action involves upstream inflammatory signaling. |
| IC50 (ROCK) | Kinase Activity | MDA-MB-231 lysate | 5 - 15 µM | Moderate activity, suggesting a potential anti-metastatic effect. |
| GI50 | Cell Viability | HT-29 (Colon Cancer) | > 30 µM | Low general cytotoxicity, desirable for targeted therapies. |
Part 5: Key Signaling Pathways
Diagram 1: COX-2 Inflammatory Pathway
Caption: Inhibition of the COX-2 pathway by the test compound.
Diagram 2: NF-κB Activation Pathway
Caption: Potential inhibition of NF-κB nuclear translocation.
References
-
Thiophene-Based Compounds | Encyclopedia MDPI. Available at: [Link]
-
Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC. Available at: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. Available at: [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - MDPI. Available at: [Link]
-
Rho Kinase (ROCK) Activity Assay, 96-Well - Cell Biolabs, Inc. Available at: [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed Central. Available at: [Link]
-
Schematic procedure of the microwell NFκB-DNA binding assay. - ResearchGate. Available at: [Link]
-
Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Available at: [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - ResearchGate. Available at: [Link]
-
Inhibition of RhoA/Rho-kinase pathway suppresses the expression of extracellular matrix induced by CTGF or TGF-β in ARPE-19 - PMC. Available at: [Link]
-
Inhibition of ANO1 by Cis- and Trans-Resveratrol and Their Anticancer Activity in Human Prostate Cancer PC-3 Cells - MDPI. Available at: [Link]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - ResearchGate. Available at: [Link]
-
Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - NCBI. Available at: [Link]
-
Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines | PLOS ONE. Available at: [Link]
-
Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent - Semantic Scholar. Available at: [Link]
-
ANO1-downregulation induced by schisandrathera D: a novel therapeutic target for the treatment of prostate and oral cancers - Frontiers. Available at: [Link]
-
Optimization of 4-arylthiophene-3-carboxylic acid derivatives as inhibitors of ANO1: Lead optimization studies toward their analgesic efficacy for inflammatory pain - PubMed. Available at: [Link]
-
Inhibition of RhoA pathway rescues the endocytosis defects in Oligophrenin1 mouse model of mental retardation | Human Molecular Genetics | Oxford Academic. Available at: [Link]
-
Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. Available at: [Link]
-
Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - MDPI. Available at: [Link]
-
Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. Available at: [Link]
-
What are ANO1 inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Arkat USA. Available at: [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed. Available at: [Link]
-
Pharmacological inhibition of Rho-kinase (ROCK) signaling enhances cisplatin resistance in neuroblastoma cells - PMC. Available at: [Link]
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI. Available at: [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI. Available at: [Link]
-
Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid - MDPI. Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]
Sources
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical synthesis of tetrasubstituted thiophenes for use in compound libraries [organic-chemistry.org]
- 3. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of RhoA/Rho-kinase pathway suppresses the expression of extracellular matrix induced by CTGF or TGF-β in ARPE-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of Rho-kinase (ROCK) signaling enhances cisplatin resistance in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines | PLOS One [journals.plos.org]
- 16. Frontiers | ANO1-downregulation induced by schisandrathera D: a novel therapeutic target for the treatment of prostate and oral cancers [frontiersin.org]
- 17. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 18. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Profiling of 5-Methyl-4-phenylthiophene-3-carboxylic acid
Introduction
Thiophene-based compounds represent a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] The presence of a carboxylic acid moiety can further enhance biological activity and influence pharmacokinetic properties.[2][5][6] 5-Methyl-4-phenylthiophene-3-carboxylic acid is a representative of this class of molecules. As a novel chemical entity, a systematic in vitro evaluation is essential to elucidate its biological mechanism of action and therapeutic potential.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assays applicable to the characterization of this compound. The protocols and strategies outlined herein are designed to facilitate a logical, stepwise progression from broad phenotypic screening to specific target identification and mechanistic studies.
Strategic Workflow for In Vitro Characterization
A hierarchical approach is recommended to efficiently characterize a novel compound like this compound. This strategy begins with broad, cell-based phenotypic assays to identify general biological effects, followed by more focused assays to pinpoint specific molecular targets and elucidate the mechanism of action.[7][8][9] This tiered approach ensures that resources are directed toward the most promising therapeutic avenues.
Figure 1: A tiered approach for in vitro characterization of novel compounds.
Part 1: Tier 1 - Initial Phenotypic Screening
The initial phase of in vitro testing involves assessing the compound's effects in biologically relevant cell-based assays.[10][11][12] These assays provide a broad overview of the compound's potential therapeutic activities and its general cytotoxicity.
Cell Viability and Cytotoxicity Assay
Rationale: It is crucial to determine the concentration range at which this compound exhibits biological activity without causing general cytotoxicity.[7] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding:
-
Seed cancer cell lines (e.g., MDA-MB-231, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[13]
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO, final concentration ≤ 0.5%).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
| Cell Line | Compound | IC₅₀ (µM) |
| MDA-MB-231 | This compound | Experimental Value |
| HepG2 | This compound | Experimental Value |
| HCT-116 | This compound | Experimental Value |
| Table 1: Example data table for presenting cytotoxicity results. |
Anti-inflammatory Activity Assay
Rationale: Thiophene derivatives are known to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenases (COX).[2][3] An initial screen for anti-inflammatory activity can be performed by measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) or pro-inflammatory cytokine (e.g., TNF-α, IL-6) production in macrophage-like cells (e.g., RAW 264.7).
Protocol: Inhibition of LPS-Induced Nitric Oxide Production
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.
-
-
Compound Pre-treatment:
-
Treat the cells with various concentrations of this compound (0.1 µM to 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
-
LPS Stimulation:
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value.
-
Part 2: Tier 2 - Target Class Identification
If the phenotypic screens yield positive results (e.g., selective cytotoxicity or anti-inflammatory activity), the next step is to narrow down the potential molecular target(s).
Broad Kinase Panel Screening
Rationale: Many thiophene-containing compounds have been identified as kinase inhibitors.[1] Screening against a broad panel of kinases can quickly identify potential targets within this enzyme family.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol provides a general framework. Specific buffer conditions and substrate concentrations will vary depending on the kinase being assayed.[14]
-
Reagent Preparation:
-
Prepare kinase reaction buffer, ATP solution, and substrate solution specific to the kinase of interest.
-
Prepare serial dilutions of this compound.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the test compound or vehicle control.
-
Add the specific kinase and substrate solution to each well.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which converts ADP to ATP and then measures the ATP using a luciferase/luciferin reaction.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to the control.
-
A "hit" is typically defined as a compound that causes >50% inhibition at a specific concentration (e.g., 10 µM).
-
Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Rationale: If the compound shows anti-inflammatory activity, it is logical to test for direct inhibition of COX enzymes, which are key mediators of inflammation and common targets for NSAIDs.[2][3]
Protocol: Fluorometric COX Inhibition Assay
-
Reagent Preparation:
-
Use a commercial COX inhibitor screening kit or prepare assay buffer, heme, and a fluorometric substrate (e.g., ADHP).
-
Prepare dilutions of the test compound and positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2).
-
-
Assay Procedure:
-
Add assay buffer, heme, and either COX-1 or COX-2 enzyme to separate wells of a 96-well plate.
-
Add the test compound or controls and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid and the fluorometric substrate.
-
Monitor the fluorescence increase over time using a plate reader (Excitation/Emission ~535/590 nm).
-
-
Data Analysis:
-
Calculate the reaction rates from the linear portion of the fluorescence curve.
-
Determine the percentage of inhibition and calculate the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
-
| Enzyme | Compound | IC₅₀ (µM) |
| COX-1 | This compound | Experimental Value |
| COX-2 | This compound | Experimental Value |
| Table 2: Example data table for presenting COX inhibition results. |
Part 3: Tier 3 - Mechanism of Action and Target Validation
Once a primary target is identified, further assays are required to confirm the interaction and elucidate the mechanism of action (MoA).
Enzyme Inhibition Kinetics
Rationale: If the compound is found to be an enzyme inhibitor, it is important to determine its mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This provides insight into how the compound interacts with the enzyme.[15][16]
Protocol: Determining the Mode of Enzyme Inhibition
-
Initial Velocity Measurements:
-
Set up a series of reactions with a fixed enzyme concentration and varying substrate concentrations.
-
For each substrate concentration, measure the initial reaction velocity in the absence of the inhibitor and in the presence of several fixed concentrations of this compound (e.g., 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
-
-
Data Analysis:
-
Plot the initial velocity versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).
-
Create a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[substrate]).
-
Analyze the changes in Vmax (y-intercept) and Km (x-intercept) to determine the mode of inhibition.
-
Sources
- 1. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 13. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzymatic Assay of Trypsin Inhibition [protocols.io]
Application Notes and Protocols for Evaluating the Efficacy of Thiophene Carboxylic Acids in Preclinical Animal Models
Introduction: The Therapeutic Promise of Thiophene Carboxylic Acids
Thiophene-based compounds represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The inclusion of a carboxylic acid moiety often enhances the pharmacological profile, providing a handle for molecular interactions with biological targets and improving pharmacokinetic properties. Thiophene carboxylic acids and their derivatives have demonstrated a wide spectrum of biological activities, including potent anti-inflammatory, anti-diabetic, antimicrobial, and anticancer effects.[1][3][4][5] This broad therapeutic potential necessitates robust and reliable preclinical testing to validate efficacy and understand the underlying mechanisms of action.
This guide provides an in-depth overview of the selection and implementation of animal models for assessing the efficacy of novel thiophene carboxylic acid derivatives, with a primary focus on their anti-inflammatory and anti-diabetic applications. The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with the necessary tools to conduct rigorous and reproducible preclinical studies.
PART 1: Foundational Considerations for In Vivo Studies
Before embarking on specific efficacy models, several foundational aspects of the experimental design must be addressed to ensure the scientific integrity and successful execution of the study.
Compound Formulation and Vehicle Selection
The effective delivery of the test compound to the target site is paramount for obtaining meaningful results. Thiophene carboxylic acids, being acidic, may have limited aqueous solubility. Therefore, careful consideration of the formulation is crucial.
Causality of Vehicle Choice: The primary goal is to achieve a homogenous and stable solution or suspension that is non-toxic to the animal at the administered volume. The choice of vehicle is dictated by the physicochemical properties of the test compound.
Recommended Vehicle Protocol:
-
Initial Solubility Screen: Begin by assessing the solubility of the thiophene carboxylic acid derivative in a panel of common, non-toxic vehicles.
-
DMSO as a Primary Solvent: Dimethyl sulfoxide (DMSO) is a powerful and frequently used solvent for initial solubilization.[6][7]
-
Co-Solvent Systems: For many compounds, a co-solvent system is necessary for in vivo administration. Common co-solvents include:
-
Polyethylene glycol (PEG), particularly PEG 300 or PEG 400.
-
Tween 80 or other polysorbates.
-
Corn oil for hydrophobic compounds.[6]
-
-
Final Formulation: A common strategy involves dissolving the compound in a minimal amount of DMSO and then diluting it with a vehicle like saline or a PEG/water mixture. It is critical to ensure the final concentration of DMSO is low (typically <5-10%) to avoid toxicity.[7][8]
-
pH Adjustment: For carboxylic acids, adjusting the pH of the final formulation with a suitable buffer (e.g., phosphate-buffered saline, PBS) can improve solubility by forming a salt.
-
Vehicle Control: It is imperative to include a vehicle-only control group in all experiments to account for any effects of the formulation itself.
Example Formulation:
-
Dissolve the thiophene carboxylic acid in DMSO to create a stock solution.
-
For a final formulation, mix 1 part DMSO stock with 9 parts of a vehicle containing 40% PEG 400, 5% Tween 80, and 55% saline.
-
Ensure the final solution is clear and free of precipitation before administration.
Pharmacokinetics and Toxicity Assessment
A preliminary understanding of the pharmacokinetic (PK) and toxicological profile of the lead compound(s) is highly recommended before initiating efficacy studies.
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile will inform the dosing regimen (dose and frequency). Studies have shown that thiophene carboxylic acids can be metabolized and excreted in the urine.[1][9]
Toxicity: Acute toxicity studies are essential to determine the maximum tolerated dose (MTD) and to identify any potential target organ toxicity. Thiophene-containing compounds are generally considered safe, but some derivatives have been associated with hepatotoxicity at high doses.[10][11]
Workflow for Preliminary PK/Tox Assessment
Caption: Workflow for preliminary pharmacokinetic and toxicity assessment.
PART 2: Animal Models for Anti-Inflammatory Efficacy
Thiophene derivatives have shown significant promise as anti-inflammatory agents, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, or by modulating pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][12]
Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation, ideal for the initial screening of compounds with potential anti-inflammatory activity.[8][13]
Scientific Rationale: The subcutaneous injection of carrageenan, a phlogistic agent, into the rat's paw induces a biphasic inflammatory response. The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (1.5-5 hours) involves the production of prostaglandins, cytokines, and nitric oxide, which are key targets for many anti-inflammatory drugs.[14]
Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are commonly used.
-
Acclimation: Animals should be acclimated for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Vehicle Control
-
Positive Control (e.g., Indomethacin, 5-10 mg/kg)
-
Thiophene Carboxylic Acid (multiple dose levels, e.g., 10, 25, 50 mg/kg)
-
-
Compound Administration: Administer the test compounds and controls, typically via intraperitoneal (i.p.) or oral (p.o.) route, 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the following formula:
-
% Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100
-
Where ΔV is the change in paw volume.
-
-
Expected Outcomes & Data Presentation:
| Group | Dose (mg/kg) | Route | % Inhibition of Edema (at 3 hours) |
| Vehicle Control | - | i.p. | 0% |
| Indomethacin | 10 | i.p. | ~40-60% |
| Thiophene Acid (Low) | 10 | i.p. | Dose-dependent |
| Thiophene Acid (Mid) | 25 | i.p. | Dose-dependent |
| Thiophene Acid (High) | 50 | i.p. | Dose-dependent |
Workflow for Carrageenan-Induced Paw Edema Model
Caption: Experimental workflow for the carrageenan-induced paw edema model.
PART 3: Animal Models for Anti-Diabetic Efficacy
Thiophene derivatives have also been investigated for their potential in managing diabetes mellitus, a significant metabolic disorder.[6][15] Animal models are indispensable for evaluating the effects of these compounds on glucose homeostasis, insulin sensitivity, and the pathological complications of diabetes.
Streptozotocin (STZ)-Induced Type 1 Diabetes in Rats
This model mimics Type 1 diabetes by chemically ablating the insulin-producing β-cells in the pancreas.
Scientific Rationale: Streptozotocin (STZ) is a glucosamine-nitrosourea compound that is selectively taken up by pancreatic β-cells via the GLUT2 glucose transporter. Inside the cell, STZ causes DNA alkylation, leading to cellular necrosis and a state of insulin deficiency and hyperglycemia.[16]
Experimental Protocol:
-
Animals: Male Wistar rats (180-220 g) are commonly used.
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Prepare a fresh solution of STZ in 0.1 M cold citrate buffer (pH 4.5).
-
Administer a single intraperitoneal (i.p.) injection of STZ (typically 50-65 mg/kg).[17][18]
-
Provide animals with 5% glucose water for 24 hours after STZ injection to prevent initial drug-induced hypoglycemia.
-
-
Confirmation of Diabetes: After 72 hours, measure fasting blood glucose levels from a tail vein blood sample using a glucometer. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and are included in the study.[18]
-
Grouping and Treatment:
-
Group 1: Normal Control (non-diabetic, vehicle-treated)
-
Group 2: Diabetic Control (diabetic, vehicle-treated)
-
Group 3: Positive Control (e.g., Glibenclamide, 5 mg/kg, p.o.)
-
Group 4-6: Thiophene Carboxylic Acid (multiple dose levels, p.o.)
-
-
Treatment Period: Administer the compounds daily for a period of 21-28 days.
-
Efficacy Endpoints:
-
Weekly Monitoring: Body weight and fasting blood glucose.
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the study to assess glucose disposal.
-
Terminal Blood Collection: Collect blood for analysis of serum insulin, HbA1c, and lipid profiles.
-
Histopathology: Harvest the pancreas for histological examination of islet integrity.
-
High-Fat Diet (HFD) and Low-Dose STZ-Induced Type 2 Diabetes
This model is more representative of human Type 2 diabetes, characterized by both insulin resistance and relative insulin deficiency.
Scientific Rationale: Prolonged feeding with a high-fat diet induces insulin resistance. A subsequent low dose of STZ then causes a partial destruction of β-cells, impairing their ability to compensate for the insulin resistance, leading to a stable hyperglycemic state that mimics Type 2 diabetes.[13][19]
Experimental Protocol:
-
Animals: Male C57BL/6J mice or Sprague-Dawley rats.
-
Induction of Insulin Resistance: Feed the animals a high-fat diet (45-60% kcal from fat) for 6-8 weeks. A control group is fed a normal chow diet.[18][20]
-
Induction of Diabetes: After the HFD period, administer a single low dose of STZ (e.g., 35 mg/kg, i.p. for rats).[17]
-
Confirmation and Treatment: Confirm diabetes as described in the Type 1 model and initiate treatment with the thiophene carboxylic acid derivatives.
-
Efficacy Endpoints: In addition to the endpoints for the Type 1 model, an Insulin Tolerance Test (ITT) can be performed to directly assess insulin sensitivity.
Workflow for HFD/STZ-Induced Type 2 Diabetes Model
Caption: Workflow for the HFD/STZ-induced Type 2 diabetes model.
Conclusion
The selection of an appropriate animal model is a critical step in the preclinical evaluation of thiophene carboxylic acids. The models and protocols described in this guide provide a robust framework for assessing the anti-inflammatory and anti-diabetic efficacy of these promising therapeutic agents. By carefully considering compound formulation, preliminary PK/Tox profiles, and the scientific rationale behind each model, researchers can generate high-quality, reproducible data to support the advancement of novel thiophene-based therapies.
References
-
Shafiee, A., Hedayati, M. A., Salimi, M. M., & Faghihi, S. M. (1983). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Journal of Pharmaceutical Sciences, 72(2), 198–202. [Link]
-
Parmar, D. R., & Chhabria, M. T. (2016). Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 713-722. [Link]
-
Gentili, P., Pelloso, R., La Rosa, C., Galzigna, L., & Lucarelli, C. (1990). Absorption, distribution, metabolism and excretion of 2-[2-thiophenecarboxythio]-N-[dihydro-2-(3H)-thiophenone-3-yl]-propionamide in the rat. Arzneimittel-Forschung, 40(11), 1214–1217. [Link]
-
Fang, V. S., & Greep, R. O. (1971). Metabolism of 2-thiophenecarboxylic acid in rats. Proceedings of the Society for Experimental Biology and Medicine, 138(3), 885–888. [Link]
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? [Online discussion forum]. [Link]
-
Joshi, R. J., Dholariya, M. P., Chothani, S. R., et al. (2024). Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene based small molecule α-amylase inhibitors. Journal of Molecular Structure, 138570. [Link]
-
Bădiceanu, C. D., Nuță, D. C., Missir, A. V., et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 66(2). [Link]
-
Fu, J., et al. (2014). Design and synthesis of lactam-thiophene carboxylic acids as potent hepatitis C virus polymerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3334-3339. [Link]
-
Valadão, D. F., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(9), 1479-1493. [Link]
-
de F. B. de C. e Silva, L., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]
-
Pires, H. F. O., et al. (2023). Orofacial antinociceptive effect of a novel 2-amino-thiophene derivative and its possible targets of action. Journal of Applied Oral Science, 31. [Link]
-
ResearchGate. (2022). Synthesis, Biological Investigation, and in silico studies of Thiophenic Derivatives: Exploring Anti-Inflammatory and Anti-Diabetic Activity. [Link]
-
ResearchGate. (2018). What vehicle should I use for subcutaneous administration in mice of a drug that is soluble in DMSO? [Online discussion forum]. [Link]
-
ResearchGate. (2014). What is a suitable vehicle for a drug dissolved in DMSO for in vivo experiment? [Online discussion forum]. [Link]
-
Atmiya University. (2024). Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene. [Link]
-
PubChem. (n.d.). 2-Thiophenecarboxylic acid. National Center for Biotechnology Information. [Link]
-
Sygnature Discovery. (n.d.). Streptozotocin (STZ) high fat diet (HFD) model of diabetes. [Link]
-
ResearchGate. (n.d.). Experimental protocols of HFD-STZ-induced diabetic rat model. [Link]
-
Beilstein Journals. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
-
Farmacia Journal. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. [Link]
-
Novartis OAK. (2016). Design and synthesis of lactam-thiophene carboxylic acids as potent hepatitis C virus polymerase inhibitors. [Link]
-
National Center for Biotechnology Information. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. [Link]
-
Ghasemi, A., Khalifi, S., & Jedi, S. (2014). Streptozotocin as a tool for induction of rat models of diabetes: a practical guide. EXCLI journal, 13, 855–879. [Link]
-
Ahmadiani, A., Hosseiny, J., Semnanian, S., Javan, M., Saeedi, F., Kamalinejad, M., & Saremi, S. (2000). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Naunyn-Schmiedeberg's archives of pharmacology, 361(6), 579–585. [Link]
-
Poon, R., et al. (1998). Subchronic toxicity of benzothiophene on rats following dietary exposure. Journal of Toxicology and Environmental Health Part A, 55(4), 249-263. [Link]
-
Patel, M. B., et al. (2012). Establishment of long-term high-fat diet and low dose streptozotocin-induced experimental type-2 diabetes mellitus model of insulin. Semantic Scholar. [Link]
-
Noble Life Sciences. (n.d.). Streptozotocin Induced Diabetic Rat Model. [Link]
-
Moghadam, M. H. B., et al. (2017). Novel High-Fat Diet Formulation and Streptozotocin Treatment for Induction of Prediabetes and Type 2 Diabetes in Rats. Journal of research in medical sciences : the official journal of Isfahan University of Medical Sciences, 22, 127. [Link]
-
ResearchGate. (2017). What are the vehicles used to dissolve astemizole for in vivo treatment? [Online discussion forum]. [Link]
Sources
- 1. Absorption, distribution, metabolism and excretion of 2-[2-thiophenecarboxythio]-N-[dihydro-2-(3H)-thiophenone-3-yl]-propiona mide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene based small molecule α-amylase inhibitors [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. The Metabolism of Thiophen in the Rabbit and the Rat [periodicos.capes.gov.br]
- 5. Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism of 2-thiophenecarboxylic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Subchronic toxicity of benzothiophene on rats following dietary exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The streptozotocin-high fat diet induced diabetic mouse model exhibits severe skin damage and alterations in local lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES | Semantic Scholar [semanticscholar.org]
- 17. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Novel High-Fat Diet Formulation and Streptozotocin Treatment for Induction of Prediabetes and Type 2 Diabetes in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Guide to Practice: Dissolution of 5-Methyl-4-phenylthiophene-3-carboxylic acid for Pre-Clinical Research
An Application Note and Protocol for the Scientific Community
Abstract
This document provides a comprehensive protocol for the dissolution of 5-Methyl-4-phenylthiophene-3-carboxylic acid, a compound of interest for researchers in drug discovery and development. Thiophene derivatives are recognized for their wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2][3] Achieving accurate and reproducible experimental results is critically dependent on the proper preparation of stock and working solutions. This guide details the rationale behind solvent selection, provides step-by-step protocols for creating high-concentration organic stock solutions and their subsequent dilution into aqueous media, and offers best practices for storage and handling to ensure compound integrity.
Physicochemical Properties and Solubility Rationale
This compound incorporates a stable thiophene ring, a phenyl group, a methyl group, and a carboxylic acid moiety.[2][4] This structure dictates its solubility profile, making it largely hydrophobic and poorly soluble in aqueous solutions at neutral pH. The carboxylic acid group provides a handle for dissolution in basic aqueous solutions or polar organic solvents capable of hydrogen bonding.
Key Physicochemical Characteristics (Inferred)
| Property | Rationale / Expected Characteristic | Impact on Dissolution Strategy |
| Molecular Structure | Contains hydrophobic phenyl and thiophene rings, and a polar carboxylic acid group. | Compound is expected to be a solid at room temperature and poorly soluble in water.[5][6] |
| Primary Solvent | Due to its hydrophobicity, a polar aprotic organic solvent is required for initial dissolution. | Dimethyl sulfoxide (DMSO) is the recommended primary solvent due to its excellent solvating power for carboxylic acids via hydrogen bonding.[7][8][9] Ethanol is a viable alternative. |
| Aqueous Solubility | The carboxylic acid group (pKa typically 3-5) will be deprotonated at pH > pKa, forming a more soluble carboxylate salt. | Limited solubility in neutral water.[10] Can be dissolved in aqueous buffers with a pH > 7, but the primary organic stock method is preferred for consistency. |
| Stability | The thiophene ring is generally stable and less prone to acid-catalyzed polymerization than furan or pyrrole.[1][11] | The compound is expected to be stable under standard storage conditions. Protection from light is recommended as a general precaution for organic molecules.[12] |
Solvent Selection Workflow
The choice of solvent is critical and should be guided by the compound's properties and the requirements of the downstream application.
Caption: Solvent selection decision workflow.
Protocols for Solution Preparation
Safety is paramount. Always handle this compound in a well-ventilated area or chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.[7]
Protocol 2.1: Preparation of a 10 mM Concentrated Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which is the standard method for compounds of this type used in biological assays.[7][13]
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile amber glass vials or microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator bath (optional, but recommended)
Methodology:
-
Pre-Weighing Preparation: Ensure the analytical balance is calibrated and tared with the weighing vessel (e.g., weighing paper or the vial itself).
-
Weighing the Compound: Carefully weigh the desired amount of the compound. To prepare 1 mL of a 10 mM stock solution of a compound with a Molecular Weight (MW) of 232.29 g/mol , weigh 2.32 mg.
-
Dissolution:
-
Transfer the weighed compound into a sterile amber vial.
-
Add the calculated volume of anhydrous DMSO. For a 10 mM solution from 2.32 mg, add 1 mL of DMSO.[7]
-
Cap the vial securely and vortex vigorously for 1-2 minutes.
-
-
Ensuring Complete Dissolution:
-
Visually inspect the solution for any undissolved particulate matter against a light source.
-
If particulates remain, place the vial in a sonicator water bath for 5-10 minutes. This provides energy to break up the crystal lattice structure and facilitate solvation.
-
Vortex again and re-inspect. Repeat sonication if necessary until a clear, homogenous solution is achieved.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[7][14]
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
Store aliquots at -20°C for short-term (months) or -80°C for long-term (years) storage.
-
Protocol 2.2: Preparation of Final Aqueous Working Solutions
This protocol details the critical step of diluting the concentrated organic stock into an aqueous medium suitable for biological experiments, such as cell culture medium or assay buffer. The primary challenge is to avoid compound precipitation.
Methodology:
-
Thaw Stock Solution: Remove a single aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial or Direct Dilution: The goal is to introduce the DMSO-solubilized compound into the aqueous phase in a manner that allows for rapid dispersal, minimizing localized high concentrations that can lead to precipitation.
-
Recommended Method (Serial Dilution): Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of the final aqueous buffer. For example, add 10 µL of the 10 mM stock to 990 µL of assay buffer to create a 100 µM intermediate solution. Vortex gently. This solution can then be further diluted to the final desired concentration.[7]
-
Direct Dilution (for lower concentrations): To prepare a 10 µM final solution in 1 mL of buffer, add 1 µL of the 10 mM stock solution directly into the 1 mL of buffer while vortexing gently. Crucially, add the stock solution dropwise into the vortex of the stirring buffer, not the other way around.
-
-
Final Solvent Concentration: Always calculate the final percentage of DMSO in your working solution. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts.[13]
-
Final Inspection: After preparation, visually inspect the final working solution to ensure it is clear and free of any precipitate. If the solution appears cloudy, the concentration may be above its aqueous solubility limit.
Overall Dissolution and Dilution Workflow
Caption: From solid compound to final working solution.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve in DMSO. | Insufficient energy to overcome crystal lattice forces; compound purity issues; non-anhydrous DMSO. | Continue vortexing and sonication. Gentle warming (to 30-37°C) can be attempted, but monitor for degradation. Use fresh, anhydrous DMSO. |
| Precipitation upon dilution into aqueous buffer. | Concentration exceeds aqueous solubility limit; poor mixing technique. | Decrease the final concentration. Use the serial dilution method. Ensure the stock is added to the buffer while vortexing. The buffer's pH may be too low; consider using a buffer with a higher pH if compatible with the assay. |
| Variability in experimental results. | Compound degradation due to multiple freeze-thaw cycles; inaccurate pipetting of viscous DMSO stock. | Always use single-use aliquots.[7] Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO. |
References
-
Li, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. bioRxiv. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
-
Alarcón-Espósito, J., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. Retrieved from [Link]
-
Mishra, R. (2018). Synthesis, properties and biological activity of thiophene: A review. ResearchGate. Retrieved from [Link]
-
Reddit. (2024). Why is thiophene stable to acid? r/OrganicChemistry. Retrieved from [Link]
-
Mishra, R., et al. (2018). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Retrieved from [Link]
-
Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. Retrieved from [Link]
-
Ren, M., et al. (2022). A quantum chemical study of the interaction of carboxylic acids with DMSO. ResearchGate. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Various Carboxylic Acids and Corresponding Sodium Salts... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thiophene-3-carboxylic acid. PubChem. Retrieved from [Link]
-
Barrick Lab. (n.d.). ProtocolsAntibioticStockSolutions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved from [Link]
-
Farmacia Journal. (2017). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved from [Link]
-
Semantic Scholar. (2023). phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Compar. Retrieved from [Link]
-
The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and. Retrieved from [Link]
-
RSC Publishing. (n.d.). Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies. Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Methylthiophene-3-carboxylic acid 19156-50-4 [sigmaaldrich.com]
- 6. 5-[4-(甲硫基)苯基]噻吩-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. phytotechlab.com [phytotechlab.com]
- 13. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
Application Notes & Protocols: A Guide to Cell-Based Assays for Screening Thiophene Derivatives
Introduction: The Thiophene Scaffold as a Privileged Structure in Drug Discovery
Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. Marketed drugs and clinical candidates containing the thiophene moiety span therapeutic areas including anti-inflammatory, anticancer, antimicrobial, and antiviral applications.[1][3][4][5] The structural versatility of the thiophene ring allows for the creation of vast chemical libraries, necessitating robust and efficient screening methodologies to identify promising lead compounds.[1][6]
Cell-based assays are indispensable tools in this process. Unlike simpler biochemical assays, they provide a more physiologically relevant context, allowing for the simultaneous evaluation of a compound's efficacy, toxicity, and cellular permeability.[7][8][9] This guide provides an integrated framework of application notes and detailed protocols for scientists engaged in the discovery and development of thiophene-based therapeutics. We will explore a logical screening cascade, from initial cytotoxicity profiling to specific mechanistic assays, designed to comprehensively characterize the biological activity of novel thiophene derivatives.
Part 1: Foundational Concepts for a Robust Screening Strategy
A successful screening campaign is not merely a collection of experiments but a tiered, logical progression designed to eliminate unpromising compounds efficiently while gathering increasingly detailed information about potential leads. This "screening cascade" is crucial for managing resources and making data-driven decisions.
The Rationale of the Screening Cascade
The core principle is to use high-throughput, cost-effective assays first to cast a wide net (Primary Screening) and then employ more complex, lower-throughput assays to validate and characterize the initial "hits" (Secondary and Tertiary Screening). This approach ensures that the most promising candidates receive the most detailed investigation. A key initial step for any compound library is to assess general cytotoxicity, which provides a baseline for interpreting all subsequent activity data and calculating a therapeutic window.
Caption: A typical screening cascade for evaluating a library of thiophene derivatives.
Part 2: Primary Screening Protocol - Assessing Baseline Cytotoxicity
Objective: To determine the concentration at which thiophene derivatives exhibit general toxicity to cells. This is a critical first step to identify compounds that are either non-specifically toxic or to establish a concentration range for subsequent functional assays. The 50% cytotoxic concentration (CC50) is a key parameter derived from this assay.[10]
Protocol: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified by measuring its absorbance.[11][12]
Materials:
-
Selected cancer or normal cell lines (e.g., HeLa, HepG2, HEK293)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Thiophene derivative stock solutions (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well plates
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiophene derivatives in culture medium. A typical starting concentration range is 100 µM down to 0.1 µM.
-
Carefully remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Crucial Controls: Include wells for:
-
Vehicle Control: Medium with the highest concentration of DMSO used (e.g., 0.5%). This represents 100% viability.
-
Blank Control: Medium only, with no cells. This is for background subtraction.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
-
-
Incubation:
-
Incubate the plate for a standard duration, typically 48 or 72 hours, at 37°C and 5% CO2.
-
-
MTT Addition and Formazan Formation:
-
After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 3-4 hours. During this time, viable cells will produce purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.
-
Read the absorbance on a microplate reader at 570 nm.
-
Data Analysis and Presentation:
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Well - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100.
-
-
Determine CC50:
-
Plot Percent Viability against the log of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism to calculate the CC50 value.
-
Table 1: Example Data Summary for Cytotoxicity Screening
| Compound ID | Thiophene Derivative | CC50 (µM) on HeLa | CC50 (µM) on HepG2 | CC50 (µM) on HEK293 |
| TH-001 | Derivative A | 15.2 | 22.5 | > 100 |
| TH-002 | Derivative B | 1.8 | 2.4 | 35.7 |
| TH-003 | Derivative C | > 100 | > 100 | > 100 |
| Doxorubicin | (Positive Control) | 0.5 | 0.8 | 1.1 |
Part 3: Secondary Assays for Mechanistic Insights
Once primary screening identifies compounds with interesting activity profiles (e.g., potent cytotoxicity against cancer cells but not normal cells), secondary assays are employed to understand how they work.
A. Anti-Cancer Mechanistic Assays
Many thiophene derivatives exert their anti-cancer effects by inducing programmed cell death, or apoptosis.[13][14]
Caption: Inhibition of the NF-κB pathway by thiophenes can reduce inflammatory cytokine secretion.
Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release Assay
Principle: This assay models a bacterial inflammatory response. The human monocytic cell line THP-1 is differentiated into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA). Subsequent stimulation with LPS triggers the release of pro-inflammatory cytokines like TNF-α and IL-6, which can be quantified by ELISA. [15]The inhibitory effect of thiophene derivatives on this process is measured.
Methodology:
-
Cell Differentiation: Seed THP-1 monocytes at 5x10^5 cells/mL in a 96-well plate. Add PMA to a final concentration of 50-100 ng/mL. Incubate for 48-72 hours to allow differentiation into adherent macrophages.
-
Compound Pre-treatment: Wash the cells gently with fresh medium to remove PMA. Add medium containing various concentrations of the thiophene derivatives and incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate for 18-24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for analysis.
-
ELISA: Quantify the concentration of TNF-α or IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition of cytokine release for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value.
C. Antimicrobial Activity Assays
Screening for antimicrobial activity is essential for developing new treatments against pathogenic bacteria and fungi. [5][6] Protocol: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
Principle: The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation. [6][12]This is a foundational assay in antimicrobial drug discovery.
Methodology:
-
Bacterial Inoculum Preparation: Grow a bacterial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture to achieve a standardized final concentration of ~5x10^5 CFU/mL in the assay wells.
-
Compound Preparation: Perform a two-fold serial dilution of the thiophene derivatives in a 96-well plate using appropriate broth media (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls:
-
Growth Control: Bacteria with no compound.
-
Sterility Control: Broth only.
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest compound concentration in which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring absorbance at 600 nm.
Table 2: Example Data Summary for Antimicrobial Screening
| Compound ID | Thiophene Derivative | MIC (µg/mL) on S. aureus | MIC (µg/mL) on E. coli | CC50 (µM) on HEK293 | Selectivity Index (SI) for S. aureus |
| TH-004 | Derivative D | 4 | 32 | > 100 | > 25 |
| TH-005 | Derivative E | 16 | 16 | 35.7 | 2.2 |
| Ciprofloxacin | (Positive Control) | 1 | 0.25 | > 100 | > 100 |
Part 4: Quality Control and Data Interpretation
The reliability of any screening campaign hinges on rigorous quality control and thoughtful data interpretation.
-
Z'-Factor: For high-throughput screens, the Z'-factor is a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for HTS. It is calculated using the means and standard deviations of the positive and negative controls.
-
Selectivity Index (SI): This is a critical parameter for prioritizing hits. It provides a measure of a compound's therapeutic window. [10] * SI = CC50 (on a normal cell line) / EC50 or IC50 or MIC (activity value)
-
A higher SI value (typically >10) is desirable, as it indicates that the compound is effective against its target at concentrations far below those at which it is toxic to normal cells.
-
Conclusion
The screening of thiophene derivatives requires a systematic, multi-faceted approach utilizing a cascade of well-validated cell-based assays. By starting with broad cytotoxicity profiling and progressing to targeted, mechanism-of-action studies, researchers can efficiently identify and characterize novel compounds with therapeutic potential. The protocols and frameworks outlined in this guide provide a solid foundation for drug development professionals to probe the rich pharmacology of the thiophene scaffold, ultimately accelerating the journey from chemical library to clinical candidate.
References
- Thiophene-Based Compounds with Potential Anti-Inflamm
- Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). NIH.
- Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI.
- Synthesis and Pharmacological Study of Thiophene Deriv
- Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Deriv
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). PMC - PubMed Central.
- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021).
- Biological Activities of Thiophenes. (2024). Encyclopedia.pub.
- Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and comput
- Synthesis, Characterization of thiophene derivatives and its biological applic
- Applications of Thiophene Derivatives in Medicinal Chemistry: Applic
- Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. (2023). PMC - PubMed Central.
- Quality control of cell-based high-throughput drug screening. (2012).
- Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. (2023). PLOS One.
- Thiophenes with antimicrobial activity isolated from natural sources. (2023).
- Navigating the complexities of cell-based assays in GMP QC testing: The journey to robust assays. Select Science.
- The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix Labs.
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024).
- Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis [frontiersin.org]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. journalwjarr.com [journalwjarr.com]
- 6. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selectscience.net [selectscience.net]
- 9. bioagilytix.com [bioagilytix.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 15. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
Application Notes and Protocols for the Pharmacokinetic Characterization of 5-Methyl-4-phenylthiophene-3-carboxylic acid
Authored by: A Senior Application Scientist
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting pharmacokinetic studies of 5-Methyl-4-phenylthiophene-3-carboxylic acid. Thiophene moieties are significant pharmacophores in medicinal chemistry, and understanding the absorption, distribution, metabolism, and excretion (ADME) properties of novel thiophene derivatives is critical for their development as therapeutic agents.[1] These application notes offer detailed protocols and expert insights into the analytical method development, in vitro metabolism assays, and in vivo pharmacokinetic studies necessary to build a robust pharmacokinetic profile of this compound. The methodologies described herein are designed to ensure scientific integrity and generate reliable, reproducible data to inform preclinical and clinical development decisions.
Introduction: The Importance of Pharmacokinetic Profiling
This compound is a novel chemical entity incorporating a thiophene ring, a scaffold known for its diverse biological activities.[1] The journey of any potential drug from a promising molecule to a therapeutic reality is critically dependent on its pharmacokinetic (PK) profile. A comprehensive understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is fundamental to establishing a safe and effective dosing regimen.
The protocols outlined in this guide are designed to provide a systematic approach to characterizing the pharmacokinetics of this compound. By following these detailed methodologies, researchers can generate high-quality data to understand its bioavailability, tissue distribution, metabolic fate, and clearance mechanisms. This knowledge is paramount for optimizing lead compounds and progressing them through the drug development pipeline.
Bioanalytical Method Development and Validation
Accurate quantification of this compound in biological matrices is the cornerstone of any pharmacokinetic study. A robust and validated bioanalytical method is essential for generating reliable data. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the industry standard for this purpose due to its high sensitivity and selectivity.
Protocol: LC-MS/MS Method Development
Objective: To develop a sensitive and selective method for the quantification of this compound in plasma.
Materials:
-
This compound reference standard
-
An appropriate internal standard (IS), structurally similar to the analyte (e.g., a stable isotope-labeled version or a close analog)
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Control biological matrix (e.g., rat plasma)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source
Step-by-Step Protocol:
-
Mass Spectrometer Tuning: Infuse a standard solution of the analyte and internal standard directly into the mass spectrometer to optimize the precursor and product ions (MRM transitions) and collision energies.
-
Chromatographic Separation:
-
Select a suitable reversed-phase C18 column.
-
Develop a gradient elution method using a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. The gradient should be optimized to achieve good peak shape and separation from matrix components.
-
-
Sample Preparation:
-
Protein precipitation is a common and straightforward method for plasma samples. Add three volumes of cold acetonitrile (containing the internal standard) to one volume of plasma.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition for injection onto the LC-MS/MS system.
-
-
Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[2]
Data Presentation: Method Validation Summary
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) | 5.2% |
| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | 7.8% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -3.5% |
| Matrix Effect | CV of IS-normalized matrix factor < 15% | 8.9% |
| Recovery | Consistent and reproducible | > 85% |
In Vitro Metabolism Studies
In vitro metabolism assays are crucial for predicting a compound's in vivo metabolic clearance and identifying potential drug-drug interactions. These studies typically utilize liver subcellular fractions (microsomes) or intact cells (hepatocytes).
Protocol: Metabolic Stability in Liver Microsomes
Objective: To determine the intrinsic clearance of this compound in liver microsomes.
Materials:
-
Pooled liver microsomes (from relevant species, e.g., human, rat)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
This compound
-
Positive control compound with known metabolic stability (e.g., testosterone)
-
Acetonitrile (for reaction termination)
Step-by-Step Protocol:
-
Incubation Preparation: Prepare a master mix containing phosphate buffer, liver microsomes, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes.
-
Initiate Reaction: Add this compound (typically at a final concentration of 1 µM) to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Termination: Immediately add the aliquot to a tube containing cold acetonitrile to stop the reaction.
-
Sample Processing: Centrifuge the samples to pellet the protein and analyze the supernatant using the validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Intrinsic clearance (CLint) can then be calculated.
Visualization: In Vitro Metabolism Workflow
Caption: Workflow for metabolic stability assay in liver microsomes.
In Vivo Pharmacokinetic Studies
In vivo studies in animal models are essential for understanding the complete ADME profile of a compound in a living system. Rodents, such as rats, are commonly used for initial pharmacokinetic screening.
Protocol: Single-Dose Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters of this compound following intravenous and oral administration in rats.
Materials:
-
Male Sprague-Dawley rats (with cannulated jugular veins for serial blood sampling)
-
Dosing vehicle (e.g., a solution of saline, PEG400, and Tween 80)
-
This compound
-
Blood collection tubes (containing an anticoagulant like K2EDTA)
-
Anesthesia (if required for dosing)
Step-by-Step Protocol:
-
Dose Formulation: Prepare a clear, sterile solution of the compound in the chosen vehicle for both intravenous (IV) and oral (PO) administration.
-
Animal Dosing:
-
IV Group: Administer the compound as a bolus injection via the tail vein (e.g., at 1 mg/kg).
-
PO Group: Administer the compound by oral gavage (e.g., at 10 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 100 µL) from the jugular vein cannula at pre-determined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately process the blood samples by centrifugation to obtain plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Analyze the plasma samples using the validated LC-MS/MS method to determine the concentration of this compound at each time point.
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Description | IV Administration | Oral Administration |
| Cmax | Maximum observed plasma concentration | (Calculated) | (Calculated) |
| Tmax | Time to reach Cmax | - | (Calculated) |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | (Calculated) | (Calculated) |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | (Calculated) | (Calculated) |
| t1/2 | Elimination half-life | (Calculated) | (Calculated) |
| CL | Clearance | (Calculated) | - |
| Vdss | Volume of distribution at steady state | (Calculated) | - |
| F (%) | Oral bioavailability | - | (Calculated) |
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the comprehensive pharmacokinetic evaluation of this compound. The data generated from these studies will be instrumental in understanding the compound's disposition in the body and will guide further development, including dose selection for efficacy and toxicology studies. Future work may involve metabolite identification, investigation of specific drug-metabolizing enzymes and transporters, and pharmacokinetic studies in non-rodent species to support the progression of this promising compound towards clinical evaluation.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-4-phenylthiophene-3-carboxylic acid
Welcome to the technical support guide for the synthesis of 5-Methyl-4-phenylthiophene-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The guidance herein is based on established chemical principles and peer-reviewed literature to help you optimize your synthetic route and improve yields.
Synthetic Overview & Strategy
The most established and versatile route to the core structure of the target molecule, this compound, begins with the Gewald three-component reaction .[1][2] This powerful one-pot synthesis method forms a polysubstituted 2-aminothiophene ring, which serves as a key intermediate.[3][4]
The overall synthetic strategy involves three primary stages:
-
Gewald Reaction: Synthesis of an ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate intermediate.
-
Ester Hydrolysis: Saponification of the ester to yield 2-amino-5-methyl-4-phenylthiophene-3-carboxylic acid.
-
Deamination: Removal of the 2-amino group to afford the final target molecule.
This guide is structured to address potential issues at each of these critical stages.
Overall Synthetic Workflow
Below is a diagram illustrating the complete synthetic pathway.
Caption: Overall workflow for the synthesis of the target compound.
Troubleshooting Guide & FAQs
This section addresses specific problems in a question-and-answer format, providing causative explanations and actionable solutions.
Stage 1: The Gewald Reaction
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur, catalyzed by a base.[5] The mechanism begins with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.[3][6]
Sources
Technical Support Center: Purification of 5-Methyl-4-phenylthiophene-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 5-Methyl-4-phenylthiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to not only follow protocols but to understand the causality behind experimental choices, enabling you to troubleshoot and optimize your purification workflows effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Question 1: My yield is significantly low after performing an acid-base extraction. What are the likely causes?
-
Possible Cause 1: Incomplete Extraction from the Organic Layer. The efficiency of extracting the carboxylate salt into the aqueous basic layer depends on the pH. If the pH of the aqueous solution is not sufficiently basic, the carboxylic acid will not be fully deprotonated and will remain in the organic layer.[1]
-
Solution: Ensure the pH of the aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) is at least two to three pH units higher than the pKa of the carboxylic acid.[1] A 1 M solution of sodium bicarbonate is generally sufficient for carboxylic acids.[2][3] Perform multiple extractions (2-3 times) with the aqueous base to ensure complete transfer of the carboxylate salt.
-
-
Possible Cause 2: Incomplete Precipitation upon Acidification. After extraction, the carboxylic acid is recovered by acidifying the aqueous layer. If insufficient acid is added, the carboxylate salt will not be fully protonated, and the product will remain dissolved in the aqueous solution.
-
Solution: Acidify the aqueous layer slowly with a strong acid like concentrated HCl until the pH is well below the pKa of the carboxylic acid (typically pH 1-2).[1] Check the pH with litmus paper or a pH meter. To ensure complete precipitation, cool the solution in an ice bath after acidification, as the solubility of the carboxylic acid is lower at reduced temperatures.[3]
-
-
Possible Cause 3: Emulsion Formation. Vigorous shaking during the extraction process can lead to the formation of a stable emulsion between the organic and aqueous layers, trapping the product at the interface and leading to poor separation and recovery.
-
Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. If an emulsion does form, it can often be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling. In stubborn cases, filtering the emulsified layer through a pad of Celite can be effective.
-
Question 2: I am seeing significant streaking or tailing of my compound spot on the TLC plate during column chromatography. How can I resolve this?
-
Possible Cause 1: Compound Overload. Applying too much sample to the TLC plate or column can saturate the stationary phase, leading to poor separation and band broadening.
-
Solution: Ensure the sample is sufficiently diluted before spotting on the TLC plate. For column chromatography, use an appropriate ratio of sample to silica gel (typically 1:50 to 1:100 by weight).
-
-
Possible Cause 2: Strong Interaction with Silica Gel. Carboxylic acids can interact strongly with the acidic silanol groups on the surface of silica gel, causing streaking.
-
Solution: Modify the mobile phase by adding a small amount of a polar, acidic solvent like acetic acid (0.5-1%). The acetic acid will compete with your compound for binding sites on the silica, resulting in more symmetrical spots and better elution.[4]
-
-
Possible Cause 3: Inappropriate Solvent System. The polarity of the eluent may not be optimal for your compound, leading to poor migration and band shape.
-
Solution: Systematically screen different solvent systems using TLC.[5] A common starting point for carboxylic acids is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). Gradually increase the proportion of the polar solvent to achieve an Rf value between 0.2 and 0.4 for optimal separation on a column.
-
Question 3: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
-
Possible Cause 1: Supersaturation Occurring Above the Melting Point. If the solution becomes saturated at a temperature above the melting point of your compound (or the melting point of an impure mixture), it will separate as a liquid (oil) rather than a solid.
-
Solution: Add a small amount of additional solvent to the hot solution to decrease the saturation point. Alternatively, try a different recrystallization solvent or a solvent pair with a lower boiling point. A thorough understanding of the compound's solubility in various solvents is crucial for optimizing the purification process.[6]
-
-
Possible Cause 2: Cooling Rate is Too Fast. Rapid cooling can promote oiling out by not allowing sufficient time for crystal lattice formation.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask with glass wool can help. Once at room temperature, induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal.[7] Only after crystal formation has begun should the flask be moved to an ice bath to maximize recovery.
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for crude this compound?
For a compound with a carboxylic acid functional group, acid-base extraction is an excellent first-line purification technique.[8] This method is highly effective at separating the acidic target compound from neutral or basic impurities that may be present from the synthesis.[9] The crude product is dissolved in an organic solvent (like diethyl ether or ethyl acetate) and washed with an aqueous base (e.g., sodium bicarbonate solution).[2] The acidic product is converted to its water-soluble salt and moves to the aqueous layer, leaving non-acidic impurities behind in the organic layer. The aqueous layer is then acidified to precipitate the pure carboxylic acid.
Q2: When should I choose column chromatography over recrystallization?
The choice depends on the nature and quantity of the impurities.
-
Choose Recrystallization when: You have a relatively pure solid (>90%) and the impurities have different solubility profiles from your target compound. It is an excellent final purification step to achieve high purity and is easily scalable.
-
Choose Column Chromatography when: The crude material contains multiple impurities with polarities similar to the product.[5] It is also the preferred method if the product is an oil or if impurities co-crystallize with the product. Column chromatography offers superior separating power for complex mixtures.[10]
Q3: How can I assess the purity of my final product?
A combination of analytical techniques is recommended for a comprehensive purity assessment.[11]
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data by separating the main compound from any impurities.[12][13] A C18 reverse-phase column with a gradient of acetonitrile and water is a common setup for such compounds.[12]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the chemical structure of the compound and can reveal the presence of impurities with distinct proton signals.[12]
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.[2]
Q4: Can the thiophene ring cause any specific issues during purification?
Yes, thiophene derivatives can sometimes be sensitive to strongly acidic conditions or certain Lewis acids. While the thiophene ring in this compound is relatively stable, prolonged exposure to harsh conditions should be avoided. Additionally, some thiophene compounds can be susceptible to decomposition on highly active silica gel.[5] If you observe degradation during column chromatography (e.g., appearance of new, colored spots on TLC), consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (1-2%).[5]
Visualized Workflows and Decision Making
Decision Tree for Purification Strategy
This diagram outlines a logical approach to selecting the most appropriate purification technique.
Caption: Decision tree for selecting a purification method.
Workflow for Acid-Base Extraction and Recrystallization
This flowchart illustrates the sequential steps for a robust purification workflow.
Caption: Workflow for extraction and recrystallization.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral or basic impurities.
-
Dissolution: Dissolve the crude product (approx. 1.0 g) in a suitable organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O) (30 mL) in a separatory funnel.
-
Extraction: Add 20 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[2] Stopper the funnel and gently invert it several times, venting frequently to release the pressure from CO₂ evolution.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer two more times with 15 mL portions of saturated NaHCO₃ solution, combining all aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until gas evolution ceases and the solution is strongly acidic (pH 1-2, check with litmus paper). A precipitate of the pure carboxylic acid should form.[1]
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol is for obtaining a highly pure crystalline product from a solid that is already relatively clean.
-
Solvent Selection: Determine an appropriate solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Ethanol/water or toluene are often good starting points for aromatic carboxylic acids.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid completely at the solvent's boiling point. Add the solvent in small portions, allowing the solution to return to a boil after each addition.
-
Decolorization (Optional): If the solution is colored due to minor impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling period.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals thoroughly under vacuum.
Protocol 3: Purification by Flash Column Chromatography
This protocol is ideal for separating the product from impurities with similar polarities.
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a mobile phase (eluent) that provides good separation of your product from impurities and gives the product an Rf value of approximately 0.2-0.4. A mixture of hexanes and ethyl acetate with 0.5% acetic acid is a common choice.[4]
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent (without the added acetic acid initially, this is the "slurry method").
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully add the dried, sample-adsorbed silica to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. Start with a less polar mixture and gradually increase the polarity (gradient elution) if necessary to move the compound down the column.[5][10]
-
Fraction Collection: Collect small fractions of the eluent as it passes through the column.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Summary Tables
Table 1: Recommended Solvents for Purification
| Purification Method | Primary Solvent(s) | Co-solvent / Additive | Rationale |
| Acid-Base Extraction | Ethyl Acetate, Diethyl Ether | Saturated aq. NaHCO₃ | Good solubility for the neutral acid; immiscible with water. Bicarbonate is basic enough to deprotonate the acid without hydrolyzing other functional groups. |
| Recrystallization | Ethanol, Isopropanol, Toluene | Water | Ethanol and isopropanol are polar solvents that dissolve the acid well when hot. Water can be used as an anti-solvent to induce crystallization. Toluene is a good non-polar alternative. |
| Column Chromatography | Hexanes / Ethyl Acetate | Acetic Acid (0.5-1%) | A standard normal-phase eluent system. Acetic acid is added to the eluent to reduce tailing of the acidic compound on the silica gel.[4] |
References
- Acid-Base Extraction. (n.d.).
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
- LookChem. (n.d.).
- Wikipedia. (n.d.). Acid–base extraction.
- BenchChem. (n.d.).
- ACS Publications. (2024).
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Reddit. (2018).
- BenchChem. (n.d.).
- DiVA portal. (2019).
- SpringerLink. (2015).
- Parchem. (n.d.). 5-Methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid (Cas 1192547-93-5).
- BenchChem. (n.d.). A Comparative Guide to Validating the Purity of Synthesized 3-Thiophenemethanol by HPLC.
- Supporting Information. (n.d.).
- DOI. (n.d.).
- Supporting Inform
- SIELC Technologies. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column.
- J-Stage. (2010).
- Semantic Scholar. (2023). phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Compar.
- Thieme. (n.d.).
- ResearchGate. (2017).
- Cytiva. (n.d.).
- Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene.
- ACS Publications. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes.
- Physical Chemistry Research. (2023). Theoretical Appraisal of the Solubility of Nine Pharmaceutical Compounds in Pure Organic Solvents.
- MDPI. (2022).
- ResolveMass Laboratories Inc. (2025). Analytical Techniques in Pharmaceutical Reverse Engineering.
- Sigma-Aldrich. (n.d.). 5-Methylthiophene-3-carboxylic acid 19156-50-4.
- Matrix Scientific. (n.d.).
- Sigma-Aldrich. (n.d.). 5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid 97%.
- Sigma-Aldrich. (n.d.). 5-Methylthiophene-3-carboxylic acid.
- BLD Pharm. (n.d.). 62404-08-4|5-Methyl-4-phenylthiophene-2-carboxylic acid.
- Reddit. (2023). carboxylic acid solubility + TLC : r/chemhelp.
- Wiley Online Library. (2023). Design, Synthesis, and Biological Evaluation of 2‐Hydroxy-4- phenylthiophene-3-carbonitrile as PD-L1 Antagonist.
- Google Patents. (n.d.).
- MDPI. (n.d.). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde.
Sources
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. physchemres.org [physchemres.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. vernier.com [vernier.com]
- 10. benchchem.com [benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. benchchem.com [benchchem.com]
- 13. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Overcoming solubility issues of 5-Methyl-4-phenylthiophene-3-carboxylic acid in vitro
Welcome to the technical support resource for 5-Methyl-4-phenylthiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro handling, specifically focusing on solubility. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure the successful and reproducible use of this compound in your experiments.
Introduction: Understanding the Challenge
This compound is a molecule with a complex physicochemical profile. Its structure, featuring a hydrophobic phenyl-thiophene core and a polar carboxylic acid group, presents a classic solubility challenge. While the carboxylic acid moiety offers a handle for dissolution, the large nonpolar surface area makes it sparingly soluble in aqueous buffers, a common requirement for most in vitro biological assays.[1][2] This guide provides a systematic approach to overcoming these issues.
Frequently Asked Questions & Troubleshooting Guide
Q1: I am starting my first experiment. What is the recommended solvent for creating a primary stock solution of this compound?
Answer: For initial stock solution preparation, we strongly recommend using a high-purity, anhydrous polar aprotic solvent.
The most common and effective choice is Dimethyl sulfoxide (DMSO) .[3] It is a powerful solvent capable of dissolving a wide range of organic compounds, including those with poor water solubility.[3]
Causality: The compound's large, nonpolar phenyl-thiophene backbone has a higher affinity for organic solvents than for water. DMSO effectively solvates this hydrophobic portion, while also interacting with the carboxylic acid group, leading to efficient dissolution.
Alternative Solvents: If your experimental system is intolerant to DMSO, you may consider other options, though they may be less effective.
| Solvent | Abbreviation | Key Considerations |
| Dimethyl Sulfoxide | DMSO | Primary recommendation. Powerful solvent. Ensure final concentration in assay is low (<0.5%) to avoid cytotoxicity.[4][5] |
| Ethanol | EtOH | Can be used, but may have lower solubilizing power for this compound. Can have biological effects on cells.[4] |
| Dimethylformamide | DMF | Effective solvent, but generally more toxic to cells than DMSO. Handle with appropriate safety precautions. |
Q2: I tried dissolving the compound directly in my aqueous buffer (e.g., PBS, Media) and it won't dissolve. Why is this happening?
Answer: This is expected behavior due to the compound's chemical structure. There are two primary reasons for its poor aqueous solubility:
-
Hydrophobicity: The phenyl and methyl-thiophene components of the molecule are large and nonpolar, making them hydrophobic (water-repelling). In an aqueous environment, these nonpolar regions disrupt the highly ordered hydrogen-bonding network of water, which is energetically unfavorable, leading to low solubility.[1]
-
Protonated Carboxylic Acid: In neutral or acidic aqueous solutions (like standard PBS at pH 7.4), the carboxylic acid group (-COOH) is largely in its protonated, uncharged form.[6] This form is significantly less polar and thus less soluble in water compared to its charged, deprotonated counterpart (-COO⁻).[6][7]
Q3: How do I properly prepare a high-concentration stock solution and dilute it for my experiment?
Answer: Preparing a concentrated stock solution in an organic solvent is the standard and most reliable method.[8][9][10][11] This allows you to introduce the compound into your aqueous assay medium with a minimal amount of the organic solvent.
Protocol: Preparing a 10 mM DMSO Stock Solution
-
Calculation: this compound has a molecular weight of approximately 234.29 g/mol . To make 1 mL of a 10 mM stock, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 234.29 g/mol * (1000 mg / 1 g) = 2.34 mg
-
-
Weighing: Accurately weigh out 2.34 mg of the solid compound into a sterile microcentrifuge tube or glass vial.
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes.
-
Solubilization Aids (If Needed): If the solid does not fully dissolve, you can use the following techniques:
-
Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes.
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes.
-
-
Inspection: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Workflow for Stock Solution Preparation and Use
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 6. reddit.com [reddit.com]
- 7. brainly.com [brainly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
Technical Support Center: 5-Methyl-4-phenylthiophene-3-carboxylic acid
Introduction: This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 5-Methyl-4-phenylthiophene-3-carboxylic acid. The stability of an active compound in solution is paramount for obtaining reproducible and reliable experimental results. Inconsistent stability can lead to variability in assays, loss of potency, and the appearance of unknown degradation products, complicating data interpretation. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your compound throughout your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
The primary stability concerns are rooted in its chemical structure: a substituted thiophene ring and a carboxylic acid group. Key factors that can influence its stability include pH, exposure to light (photostability), temperature, and oxidative stress. The thiophene ring, while aromatic and generally stable, can be susceptible to oxidation or photodegradation under certain conditions.[1][2][3] The carboxylic acid group dictates the compound's solubility and ionization state, which in turn can affect its reactivity and stability.[4][5]
Q2: How should I prepare a stock solution of this compound?
Due to the carboxylic acid moiety, the compound's solubility is pH-dependent.[6] For initial stock preparation, using a polar aprotic solvent is recommended to ensure maximum solubility and minimize pH-related effects.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Procedure: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO or DMF. This stock can then be diluted into aqueous buffers for your working solutions.
-
Causality: Using an aprotic solvent like DMSO for the primary stock prevents premature ionization or pH-driven degradation that might occur in aqueous solutions. When diluting into your final aqueous buffer, ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.5%).
Q3: What are the ideal storage conditions for solutions of this compound?
-
Stock Solutions (in DMSO/DMF): Store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping vials in aluminum foil.
-
Aqueous Working Solutions: These are generally less stable and should be prepared fresh for each experiment. If short-term storage is necessary (e.g., a few hours), keep the solution on ice and protected from light.
-
Rationale: Low temperatures drastically reduce the rate of chemical degradation. Aliquoting prevents the introduction of contaminants and water condensation during repeated handling. Thiophene derivatives can be light-sensitive, making protection from UV and visible light crucial to prevent photodegradation.[7][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: My compound is precipitating out of my aqueous buffer.
-
Probable Cause 1: pH is near the pKa of the carboxylic acid.
-
Explanation: Carboxylic acids are significantly more soluble in their deprotonated (ionized) state.[9][10] The pKa of most simple carboxylic acids is in the range of 4-5.[4][5] If the pH of your buffer is near or below the pKa, the compound will be in its less soluble, protonated form.
-
Solution: Increase the pH of your aqueous buffer. A pH of 7.4 is generally sufficient to ensure the carboxylic acid is deprotonated and soluble. Perform a solubility test by preparing small-scale dilutions in buffers of varying pH (e.g., 6.0, 7.0, 8.0) to determine the optimal pH for your required concentration.
-
-
Probable Cause 2: The final concentration of organic solvent is too low.
-
Explanation: While the goal is to minimize the organic solvent in the final assay, the compound has significant hydrophobic character from the phenyl and methylthiophene groups, which limits its intrinsic aqueous solubility.
-
Solution: If raising the pH is not sufficient or desirable for your experiment, consider if a slightly higher percentage of DMSO or DMF (e.g., 0.5% to 1%) can be tolerated in your final working solution to maintain solubility. Always run a vehicle control to confirm the solvent has no effect on your assay.
-
Problem 2: I am observing new peaks in my HPLC/LC-MS analysis over time.
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Probable Cause 1: Photodegradation.
-
Explanation: The conjugated aromatic system of the thiophene and phenyl rings can absorb UV light, leading to photochemical reactions that alter the molecule's structure.[1][11] This is a common degradation pathway for thiophene-containing compounds.
-
Solution:
-
Protect from Light: Conduct all experimental steps involving the compound under reduced light conditions. Use amber vials and light-blocking centrifuge tubes.
-
Confirmation: To confirm photosensitivity, expose a solution to ambient lab light or a UV lamp for a controlled period and compare its chromatogram to a light-protected control sample.
-
-
-
Probable Cause 2: pH-mediated or Oxidative Degradation.
-
Explanation: Although generally stable, extreme pH conditions (highly acidic or basic) or the presence of oxidizing agents (including dissolved oxygen, potentially catalyzed by trace metals) can lead to the degradation of the thiophene ring.[2][12]
-
Solution:
-
Buffer Control: Ensure your buffers are free of contaminants and are maintained at the intended pH. Avoid unnecessarily harsh pH conditions.
-
Inert Atmosphere: If oxidative degradation is suspected, prepare solutions using buffers that have been degassed by sparging with nitrogen or argon.
-
-
Problem 3: My assay results are inconsistent and show a loss of compound activity over the course of an experiment.
-
Probable Cause: Intrinsic instability in the assay medium.
-
Explanation: Components in your cell culture media, buffer (e.g., reactive thiols like DTT), or biological samples can react with your compound, leading to its degradation over the experiment's duration.
-
Solution: Perform a stability assessment directly in your assay medium.
-
Spike the compound into the complete, cell-free assay medium.
-
Incubate under the exact conditions of your experiment (e.g., 37°C, 5% CO₂).
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and quantify the remaining parent compound using a validated analytical method like HPLC-UV. This will establish the stability window for your compound under true experimental conditions.
-
-
Key Stability Factors & Degradation Pathways
Understanding the chemical rationale behind compound instability is crucial for developing robust experimental designs.
| Stability Factor | Underlying Mechanism | Mitigation Strategy |
| pH | The carboxylic acid group's ionization state is pH-dependent. At pH < pKa, the neutral form predominates, which is less water-soluble. At pH > pKa, the anionic carboxylate form is dominant and more soluble.[9][13] Extreme pH can catalyze degradation. | Maintain solution pH at least 2 units above the compound's pKa (typically pH > 6.5-7) for aqueous solubility. Avoid highly acidic or basic conditions unless required for forced degradation studies. |
| Light (Photons) | The aromatic thiophene and phenyl rings form a conjugated system that can absorb UV-Vis light. This energy absorption can promote electrons to an excited state, leading to bond cleavage, oxidation, or other rearrangements.[7] | Use amber glassware, wrap containers in foil, and minimize exposure to ambient and direct light during handling and storage. |
| Temperature | Higher temperatures increase the kinetic energy of molecules, accelerating the rate of all chemical reactions, including degradation. | Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and keep them on ice or at 4°C during use. |
| Oxidation | The sulfur atom in the thiophene ring can be susceptible to oxidation to form sulfoxides or sulfones, especially in the presence of oxidizing agents or reactive oxygen species.[14] | Use high-purity, degassed solvents and buffers. If necessary, work under an inert atmosphere (N₂ or Ar). Avoid sources of free radicals. |
Protocols
Protocol 1: Forced Degradation Study Workflow
Forced degradation (or stress testing) is essential to identify potential degradation products and establish the intrinsic stability of a molecule.[15][16] This protocol outlines a typical workflow.
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution in a suitable organic solvent (e.g., acetonitrile).
-
Stress Samples: For each condition, dilute the stock solution into the stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, water for thermal) to a final concentration of ~100 µg/mL.
-
Photostability Control: For the photostability test, include a "dark" control sample wrapped in aluminum foil and stored under the same conditions.
-
Incubation: Place the samples under the specified conditions.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation.[16]
-
Quenching: Immediately stop the degradation. For acid/base samples, neutralize with an equimolar amount of base/acid. For other samples, dilution and refrigeration may be sufficient.
-
Analysis: Analyze all samples, including a non-stressed control (T=0), by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can separate the parent compound from all potential degradation products.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. quora.com [quora.com]
- 5. Video: Acidity of Carboxylic Acids [jove.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride) [ouci.dntb.gov.ua]
- 8. Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride) | Faculty members [faculty.ksu.edu.sa]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chapter 19: Carboxylic Acids [sites.science.oregonstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. femaflavor.org [femaflavor.org]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. acdlabs.com [acdlabs.com]
Common side reactions in the synthesis of substituted thiophenes
Welcome to the Technical Support Center for the synthesis of substituted thiophenes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthetic procedures. Our focus is on providing practical, field-proven insights to help you navigate the complexities of thiophene synthesis and minimize common side reactions.
Section 1: Troubleshooting Guides for Common Thiophene Syntheses
This section provides detailed troubleshooting for three classical methods of thiophene synthesis: the Paal-Knorr, Gewald, and Fiesselmann syntheses. Each guide is presented in a question-and-answer format to directly address specific experimental issues.
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a robust method for preparing thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent.[1][2] However, several side reactions can complicate this process.
Question: I am observing a significant amount of a furan byproduct in my Paal-Knorr synthesis. How can I minimize its formation?
Answer: Furan formation is the most common side reaction in the Paal-Knorr thiophene synthesis and arises from a competing dehydration pathway of the 1,4-dicarbonyl starting material.[3][4][5] The sulfurizing agent, often phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, also possesses dehydrating properties, which can inadvertently promote furan synthesis.[2]
Causality and Mitigation Strategies:
-
Choice and Stoichiometry of Sulfurizing Agent: Lawesson's reagent is often preferred over P₄S₁₀ as it can be more selective for thionation under milder conditions.[5] Using a sufficient excess of the sulfurizing agent can favor the desired thionation pathway over dehydration.[4][6]
-
Temperature Control: Elevated temperatures can favor the dehydration reaction leading to furan formation.[4][5] It is critical to maintain the lowest effective temperature required for the reaction to proceed. Careful monitoring and gradual temperature increases are advised, especially for less reactive substrates.[4]
-
Reaction Time: Prolonged reaction times, particularly at higher temperatures, can increase the yield of the furan byproduct.[4][5] Monitor the reaction progress closely using techniques like TLC or GC-MS and terminate the reaction upon consumption of the starting material.[4]
Troubleshooting Workflow: Minimizing Furan Byproduct
Caption: Decision tree for minimizing furan byproduct in Paal-Knorr synthesis.
Gewald Aminothiophene Synthesis
The Gewald synthesis is a multicomponent reaction used to produce highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[7][8]
Question: My Gewald synthesis is yielding a significant amount of a dimeric byproduct. What is causing this and how can I prevent it?
Answer: Dimerization of the intermediate formed from the Knoevenagel-Cope condensation between the carbonyl compound and the α-cyanoester is a known side reaction in the Gewald synthesis.[6] The formation of this dimer is highly dependent on the reaction conditions.[6]
Causality and Mitigation Strategies:
-
Reaction Sequence: A one-pot procedure where all reactants are mixed simultaneously can favor the dimerization of the reactive Knoevenagel-Cope product. To suppress this, a two-step approach is recommended. First, perform the Knoevenagel condensation, and then add the elemental sulfur and base to the reaction mixture.[6]
-
Base and Solvent: The choice of base and solvent can influence the rate of the desired cyclization versus the undesired dimerization. Experimenting with different bases (e.g., morpholine, triethylamine) and solvents may be necessary to optimize the reaction for a specific substrate.
Experimental Protocol: Two-Step Gewald Synthesis to Minimize Dimerization
-
Step 1: Knoevenagel Condensation:
-
In a round-bottom flask, dissolve the ketone/aldehyde (1.0 eq) and the α-cyanoester (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a suitable base (e.g., piperidine or morpholine).
-
Stir the reaction mixture at room temperature or with gentle heating until the condensation is complete (monitor by TLC).
-
-
Step 2: Thiophene Ring Formation:
-
To the reaction mixture from Step 1, add elemental sulfur (1.1 eq) and a base (e.g., triethylamine, 2.0 eq).
-
Heat the reaction mixture to reflux until the formation of the 2-aminothiophene is complete (monitor by TLC).
-
Cool the reaction mixture, and proceed with standard workup and purification procedures.
-
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a versatile method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of thioglycolic acid derivatives with α,β-acetylenic esters in the presence of a base.[9][10]
Question: I am isolating a significant amount of a thioacetal byproduct in my Fiesselmann synthesis. How can I avoid this?
Answer: The formation of a thioacetal is a potential side reaction in the Fiesselmann synthesis, particularly when using certain substrates like cyclic β-ketoesters.[9] This occurs through the double addition of the thioglycolic acid derivative to the carbonyl group.
Causality and Mitigation Strategies:
-
Reaction Conditions: The formation of the thioacetal versus the desired cyclized product can be influenced by the reaction conditions. For instance, in the reaction of a cyclic β-ketoester with thioglycolic acid, the addition of an alcohol can promote the formation of the monoadduct, which can then be cyclized to the desired thiophene. In the absence of an alcohol, thioacetal formation is more likely.[9]
-
Base Selection: The choice of base is crucial. A sodium alcoholate is typically used to cyclize the mono-adduct, while a stronger base like potassium hydroxide might favor other pathways.[9]
Reaction Scheme: Controlling Thioacetal Formation
Sources
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 10. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Low Cell Permeability of Thiophene Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the cell permeability of thiophene-based compounds. Thiophene rings are valuable pharmacophores, but their derivatives can present unique permeability challenges.[1][2][3] This resource is designed to help you diagnose and overcome these hurdles in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my thiophene compound showing low cell permeability despite having a favorable LogP value?
Low permeability in a thiophene compound, even with an optimal LogP, can stem from several factors beyond simple lipophilicity.[4] Key reasons include:
-
High Polarity and Hydrogen Bonding Capacity: The presence of polar functional groups on or alongside the thiophene ring can lead to a high Polar Surface Area (PSA). Molecules with a PSA greater than 140 Ų generally exhibit poor membrane permeation.[5] Additionally, a high number of hydrogen bond donors and acceptors can hinder membrane crossing.[6][7]
-
Active Efflux: Your compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are present in cell models like Caco-2 and actively pump the compound out of the cell.[4][8][9] This can be mistaken for poor influx.
-
Poor Aqueous Solubility: High lipophilicity can sometimes lead to poor solubility in the aqueous assay buffer. If the compound precipitates or is not fully dissolved, its effective concentration at the cell surface is reduced, leading to an artificially low permeability reading.[4][10]
-
Molecular Size and Rigidity: Large molecular weight (MW > 500 Da) and a high number of rotatable bonds can negatively impact passive diffusion.[11][12][13]
Q2: What do the "Rule of Five" violations mean for my thiophene compound?
Lipinski's Rule of Five (Ro5) is a guideline to evaluate the "drug-likeness" of a compound for oral bioavailability.[11][13][14] The rules are:
-
Molecular Weight (MW) ≤ 500 Da
-
LogP ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
A compound that violates two or more of these rules is predicted to have potential issues with absorption or permeation.[12] However, it is crucial to remember that these are guidelines, not absolute laws. Many successful drugs, particularly natural products and substrates for active transporters, are exceptions to the rule.[11][12] If your thiophene compound violates the Ro5, it serves as a flag to investigate its physicochemical properties and transport mechanisms more deeply.
Q3: How do I differentiate between low permeability due to passive diffusion versus active efflux?
This is a critical diagnostic step. The best approach is to compare results from a Parallel Artificial Membrane Permeability Assay (PAMPA) with a cell-based assay like the Caco-2 permeability assay.[8][15]
-
PAMPA measures only passive diffusion across an artificial lipid membrane.[15][16]
-
Caco-2 assays use a monolayer of human intestinal cells that express functional efflux transporters.[8][9][17]
If your compound shows high permeability in the PAMPA but low permeability in the Caco-2 assay, it strongly suggests that active efflux is the limiting factor.[4][15] To confirm this, you can perform a bidirectional Caco-2 assay. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a clear indicator of active efflux.[8][9]
Troubleshooting Guide: A Problem-Oriented Approach
This section provides a systematic workflow for diagnosing and solving permeability issues with your thiophene compounds.
Problem 1: My initial screen shows low permeability. Where do I start?
When faced with low permeability, the first step is a systematic evaluation of the compound's fundamental properties and the assay system.
Caption: Troubleshooting workflow for low cell permeability.
Step-by-Step Diagnosis:
-
Review Physicochemical Properties: Before running more complex assays, analyze your compound's computed and measured properties. Is the molecular weight too high? Is the topological polar surface area (TPSA) over 140 Ų?[5] Is the compound poorly soluble in your assay buffer? These properties are the most common culprits.[4][6]
-
Run a PAMPA Assay: This is a cost-effective, high-throughput assay to get a clean measure of passive permeability.[15][16][18] If permeability is low in this cell-free system, the issue is likely with the intrinsic properties of the molecule itself (e.g., size, polarity).
-
Conduct a Bidirectional Caco-2 Assay: If PAMPA results are good but cellular permeability is low, active efflux is the prime suspect.[4][15] A bidirectional assay is the gold standard for confirmation.[8][9] This involves measuring transport from the apical (A) to basolateral (B) side and from B to A. A high efflux ratio (ER > 2) confirms the compound is being pumped out of the cells.[9]
Problem 2: My compound is a substrate for an efflux pump. What are my options?
Identifying a compound as an efflux substrate is not the end of the road. Several strategies can be employed:
-
Confirm the Transporter: Use specific inhibitors in your Caco-2 assay to identify which pump is responsible.[8][9]
-
Verapamil or Elacridar: For P-glycoprotein (P-gp).
-
Fumitremorgin C or Ko143: For Breast Cancer Resistance Protein (BCRP).
-
MK-571: For Multidrug Resistance-associated Protein 2 (MRP2). If adding an inhibitor significantly increases A-to-B permeability and reduces the efflux ratio, you have identified the transporter.[8][19]
-
-
Medicinal Chemistry Approaches: This is the most effective long-term solution. The goal is to modify the molecule to reduce its recognition by efflux transporters. This can involve:
-
Masking key functional groups: Subtly altering the structure to remove the pharmacophores recognized by the transporter.
-
Altering molecular shape or hydrogen bonding patterns: This can disrupt the binding interaction with the efflux pump.[6]
-
Prodrug Strategy: Attaching a promoiety to the parent drug to create a new molecule with improved permeability that is cleaved inside the cell to release the active compound.[20][21][22][23]
-
Problem 3: My compound has intrinsically low passive permeability (low PAMPA result). How can I improve it?
This challenge requires structural modification to improve the compound's physicochemical properties.
Caption: Key physicochemical properties influencing permeability.
Strategies for Improvement:
-
Reduce Polar Surface Area (PSA): This is often the most impactful modification. Aim for a TPSA below 140 Ų.[5][24][25] Strategies include:
-
Optimize Lipophilicity (LogP): While high lipophilicity can aid membrane partitioning, excessively high LogP (>5) can lead to poor aqueous solubility and membrane trapping.[4][10] The optimal range for LogP is typically between 1 and 3.
-
Reduce Molecular Weight and Increase Flexibility: Smaller molecules generally permeate more easily.[6] Reducing the number of rotatable bonds can also be beneficial.
Data & Assay Protocols
Table 1: Comparison of In Vitro Permeability Assays
| Feature | PAMPA (Parallel Artificial Membrane Permeability Assay) | Caco-2 Permeability Assay |
| Principle | Passive diffusion across an artificial lipid membrane.[15][16] | Transport across a polarized monolayer of human intestinal cells.[8][17] |
| Mechanism Measured | Passive transcellular diffusion only.[15] | Passive (transcellular, paracellular) and active transport (influx, efflux).[8][9] |
| Biological Relevance | Moderate (models passive diffusion well). | High (gold standard, mimics human intestinal epithelium).[9][26] |
| Throughput | High | Medium |
| Cost | Low | High |
| Information Provided | Intrinsic passive permeability (Pe). | Apparent permeability (Papp), efflux ratio, transporter involvement.[8] |
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing passive permeability.
Materials:
-
96-well PAMPA "sandwich" plate system (hydrophobic PVDF donor plate and acceptor plate).
-
Phospholipid solution (e.g., 2% w/v lecithin in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
High, medium, and low permeability control compounds (e.g., testosterone, furosemide, atenolol).
-
Plate reader or LC-MS/MS for quantification.
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate for ~5-10 minutes.
-
Prepare Donor Solutions: Dilute the test and control compounds to a final concentration (e.g., 100 µM) in PBS. The final DMSO concentration should be ≤1%.
-
Start Assay: Add 200 µL of the donor solutions to the coated donor plate wells.
-
Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the membrane contacts the acceptor solution.
-
Incubate: Cover the plate assembly and incubate at room temperature for 4-16 hours with gentle shaking.[27]
-
Quantify: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
Data Analysis: The effective permeability coefficient (Pe) is calculated using the following equation: Pe = - [Vd * Va / ((Vd + Va) * A * t)] * ln(1 - [C]a / [C]eq) Where Vd and Va are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Protocol 2: Bidirectional Caco-2 Permeability Assay
This protocol is for assessing both passive permeability and active transport.
Materials:
-
Caco-2 cells (passage 20-40).
-
Transwell® inserts (e.g., 24-well, 0.4 µm pore size).
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).
-
Test compound and controls (e.g., atenolol for low permeability, propranolol for high permeability, digoxin for P-gp substrate).
-
Lucifer yellow for monolayer integrity testing.
-
LC-MS/MS for quantification.
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 18-22 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[8][9]
-
Monolayer Integrity Check: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Prepare for Transport: Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.
-
Apical to Basolateral (A→B) Transport:
-
Add the test compound solution (in transport buffer) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B→A) Transport:
-
Add the test compound solution to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.[8]
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers for analysis.
-
Monolayer Integrity Post-Assay: Perform a Lucifer yellow leak test to ensure the monolayer was not compromised during the experiment.
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
Data Analysis:
-
The apparent permeability coefficient (Papp) in cm/s is calculated: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial donor concentration.[8]
-
The Efflux Ratio (ER) is calculated: ER = Papp (B→A) / Papp (A→B) An ER > 2 suggests the compound is a substrate of an active efflux transporter.[8][9]
References
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
-
Missner, A., & Pohl, P. (2009). Intrinsic Membrane Permeability to Small Molecules. Chemical Reviews, 109(5), 2485-2508. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules, 29(5), 1018. Retrieved from [Link]
-
Gupta, S., & Kumar, D. (2012). Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR. SAR and QSAR in Environmental Research, 23(3-4), 227-241. Retrieved from [Link]
-
Singh, S., & Kumar, V. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 263-290. Retrieved from [Link]
-
Li, J., et al. (2022). Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay—Biological Implications. Metabolites, 12(10), 983. Retrieved from [Link]
-
Patsnap Synapse. (2025). What are the exceptions to Lipinski's Rule of 5?. Retrieved from [Link]
-
Scott, J. S., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 11(9), 1686-1693. Retrieved from [Link]
-
Clark, D. E. (2008). What has polar surface area ever done for drug discovery?. Expert Opinion on Drug Discovery, 3(8), 881-890. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Retrieved from [Link]
-
Siewert, J., et al. (2018). Drug–Membrane Permeability across Chemical Space. Journal of the American Chemical Society, 140(16), 5507-5515. Retrieved from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
Benet, L. Z., et al. (2016). BDDCS, the Rule of 5 and Drugability. The AAPS Journal, 18(6), 1386-1395. Retrieved from [Link]
-
ResearchGate. (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance | Request PDF. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Retrieved from [Link]
-
Gąsior, E., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2530. Retrieved from [Link]
-
van de Waterbeemd, H., & Gifford, E. (2003). Physicochemical properties of drugs and membrane permeability. Nature Reviews Drug Discovery, 2(3), 192-204. Retrieved from [Link]
-
Wikipedia. (n.d.). Polar surface area. Retrieved from [Link]
-
Semantic Scholar. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Scott, J. S., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 11(9), 1686–1693. Retrieved from [Link]
-
Apostolov, S., & Vastag, G. (2020). Lipinski's rule of five, famous extensions and famous exceptions. Chemia Naissensis, 3(1), 171-177. Retrieved from [Link]
-
N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules, 19(12), 20780-20807. Retrieved from [Link]
-
Ertl, P., Rohde, B., & Selzer, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714-3717. Retrieved from [Link]
-
Shapiro, A. B. (2015). How to increase cell permeability of highly lipophillic compounds in vitro?. ResearchGate. Retrieved from [Link]
-
van de Waterbeemd, H., & Gifford, E. (2003). Physicochemical properties of drugs and membrane permeability. ResearchGate. Retrieved from [Link]
-
de la Torre, J., et al. (2021). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry, 64(14), 10246-10266. Retrieved from [Link]
-
Millipore Corporation. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]
-
Singh, S., & Kumar, V. (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. RSC Medicinal Chemistry, 15(2), 263-290. Retrieved from [Link]
-
Reibarkh, M., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. ACS Sensors, 5(12), 3846-3854. Retrieved from [Link]
-
McAlpine, S. R. (n.d.). Prodrug Development. Retrieved from [Link]
-
Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]
-
Frallicciardi, J. (2019). Passive membrane permeation of small molecules. University of Groningen. Retrieved from [Link]
-
Rodrigues, A. C., et al. (2022). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Pharmaceutics, 14(11), 2465. Retrieved from [Link]
-
ResearchGate. (2025). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]
-
Jain, N. K., & Kumar, S. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science, 2(6), 34-39. Retrieved from [Link]
-
Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Retrieved from [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Polar surface area - Wikipedia [en.wikipedia.org]
- 6. journals.co.za [journals.co.za]
- 7. researchgate.net [researchgate.net]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. What are the exceptions to Lipinski's Rule of 5? [synapse.patsnap.com]
- 12. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 14. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 15. PAMPA | Evotec [evotec.com]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. bioassaysys.com [bioassaysys.com]
- 19. Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay—Biological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar [semanticscholar.org]
- 23. mdpi.com [mdpi.com]
- 24. Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ovid.com [ovid.com]
- 26. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 27. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 5-Methyl-4-phenylthiophene-3-carboxylic acid during storage
A Guide to Ensuring Stability and Preventing Degradation During Storage
Welcome to the Technical Support Center for 5-Methyl-4-phenylthiophene-3-carboxylic acid (CAS 36623-66-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for maintaining the integrity of this compound during storage and experimentation. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Diagnosing and Resolving Common Issues
This section addresses specific problems you might encounter, providing potential causes and actionable solutions.
Issue 1: Observed Change in Physical Appearance (e.g., color change from white to yellow/brown, clumping)
Q: My previously white, crystalline sample of this compound has developed a yellowish or brownish tint and is starting to clump. What could be the cause, and how should I proceed?
A: Discoloration and changes in texture are primary indicators of potential chemical degradation. The thiophene ring and carboxylic acid functional group are susceptible to specific degradation pathways.
Potential Causes & Explanations:
-
Oxidation: The thiophene ring is susceptible to oxidation, especially at the sulfur atom, which can lead to the formation of thiophene S-oxides and subsequently sulfones.[1][2][3] This process can be accelerated by exposure to atmospheric oxygen and light. The formation of these and other oxidized byproducts often results in colored impurities.
-
Photodegradation: Thiophene-containing compounds can be sensitive to light, particularly UV radiation.[4][5][6] Light can provide the energy needed to initiate radical reactions or other degradation pathways, leading to discoloration.
-
Moisture Absorption (Hygroscopicity): The presence of a carboxylic acid group can make the compound somewhat hygroscopic. Absorbed moisture can lead to clumping and may facilitate hydrolytic degradation pathways, although this is less common for the thiophene ring itself.[7]
Step-by-Step Troubleshooting and Resolution:
-
Isolate the Affected Sample: Immediately separate the discolored sample from your main stock to prevent cross-contamination.
-
Analytical Verification: Do not use the suspect material in critical experiments. Confirm the purity and identify potential degradation products using definitive analytical techniques.
-
HPLC Analysis: This is the recommended method for assessing purity. A reversed-phase C18 column can effectively separate the parent compound from more polar degradation products.[8][9] A shift in the retention time or the appearance of new peaks indicates degradation.
-
NMR Spectroscopy: 1H and 13C NMR can provide structural information about impurities. Look for changes in the aromatic region or the appearance of new signals that could correspond to oxidized species.
-
Mass Spectrometry (MS): LC-MS is a powerful tool to identify the molecular weights of degradation products, which can help in elucidating the degradation pathway.[10][11]
-
-
Review Storage Conditions:
-
Was the container tightly sealed?
-
Was it stored in the dark (e.g., in an amber vial or protected from light)?
-
Was it stored under an inert atmosphere (e.g., argon or nitrogen)?
-
Was the storage temperature appropriate?
-
-
Implement Corrective Storage: If the sample is deemed usable after analysis, or for future batches, implement the optimal storage conditions outlined in the FAQ section below. For degraded material, dispose of it according to your institution's chemical waste guidelines.
graph TD {
A[Observed Discoloration/Clumping] --> B{Isolate Sample};
B --> C[Analytical Verification];
C --> D{HPLC, NMR, MS};
D --> E{Degradation Confirmed?};
E -->|Yes| F[Review Storage Conditions];
F --> G[Implement Corrective Storage];
G --> H[Dispose of Degraded Material];
E -->|No| I[Proceed with Caution / Re-test];
}
Troubleshooting workflow for physical changes.
Issue 2: Inconsistent Experimental Results or Reduced Reactivity
Q: I'm observing poor or inconsistent yields in reactions where this compound is a starting material. Could this be related to its storage?
A: Absolutely. The chemical integrity of your starting material is paramount for reproducible results. Degradation, even at levels not easily visible, can significantly impact reactivity.
Potential Causes & Explanations:
-
Decarboxylation: While thiophene-2-carboxylic acids are relatively stable to decarboxylation compared to their furan and pyrrole analogs, this reaction can still occur under certain conditions, such as elevated temperatures or in the presence of strong acids.[12][13] The loss of the carboxylic acid group will render the molecule unreactive in subsequent steps that rely on this functional group (e.g., amide coupling, esterification).
-
Formation of Inhibitory Byproducts: The products of oxidation or other degradation pathways can sometimes interfere with or inhibit your intended reaction, leading to lower yields.
-
Reduced Molar Equivalency: If a portion of your material has degraded, the actual molar amount of the active compound is lower than what you calculated based on the weighed mass, leading to incorrect stoichiometry in your reaction.
Step-by-Step Troubleshooting and Resolution:
-
Purity Re-assessment: Before proceeding, re-assess the purity of your starting material using a quantitative method like qNMR or a well-calibrated HPLC method with a reference standard.[8] This will give you an accurate measure of the active compound's concentration.
-
Test a New Batch: If possible, perform a small-scale trial reaction using a fresh, unopened batch of the compound and compare the results to those obtained with the suspect batch.
-
Examine for Decarboxylation:
-
TLC Analysis: Co-spot your starting material with the reaction mixture. The decarboxylated product (5-methyl-4-phenylthiophene) would be significantly less polar.
-
GC-MS Analysis: If you suspect decarboxylation, GC-MS can be an effective way to detect the more volatile, non-acidic byproduct.
-
-
Purification of Starting Material: If the material is valuable and only partially degraded, you may consider re-purification, for example, by recrystallization. However, for most applications, using a new, high-purity batch is recommended to ensure data integrity.
graph TD {
A[Inconsistent Results] --> B{Re-assess Purity (qNMR/HPLC)};
B --> C{Purity < Specification?};
C -->|Yes| D[Test with a New Batch];
D --> E{Results Improve?};
E -->|Yes| F[Discard Old Batch];
E -->|No| G[Troubleshoot Reaction Conditions];
C -->|No| G;
B --> H{Suspect Decarboxylation?};
H --> I[Analyze for Byproduct (TLC/GC-MS)];
}
Workflow for addressing inconsistent reactivity.
II. Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for long-term stability of this compound?
A1: To maximize shelf-life and prevent degradation, the compound should be stored with the following conditions in mind. General guidance for carboxylic acids and thiophene derivatives suggests a multi-faceted approach to storage.[14][15][16]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or -20°C | Lower temperatures slow down the rate of all potential degradation reactions, including oxidation and decarboxylation.[7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing air minimizes contact with oxygen, thereby preventing oxidative degradation of the thiophene ring.[17] |
| Light | Protect from Light (Amber Vial) | Storing in an amber glass vial or wrapping the container in aluminum foil prevents light-induced photodegradation.[7] |
| Moisture | Dry/Desiccated Environment | Storing in a desiccator or a dry, tightly sealed container prevents moisture absorption, which can cause clumping and potential hydrolysis.[7][18] |
| Container | Tightly Sealed Glass Vial | A well-sealed container prevents exposure to atmospheric moisture and oxygen. Glass is preferred over plastic for long-term storage of organic acids.[15] |
Q2: How should I handle the compound in the laboratory to minimize degradation during an experiment?
A2: Proper handling during weighing and preparation is crucial.
-
Minimize Exposure: Only take out the amount of material you need for your experiment. Avoid leaving the main stock container open on the bench.
-
Inert Atmosphere: For highly sensitive reactions, consider handling the solid in a glove box or under a stream of inert gas.
-
Use Anhydrous Solvents: When dissolving the compound, use dry solvents to prevent introducing water that could facilitate side reactions.
Degradation Pathways
Q3: What are the primary chemical degradation pathways I should be aware of?
A3: The main vulnerabilities of this compound are oxidation of the thiophene ring and, to a lesser extent, decarboxylation.
-
Oxidation: The sulfur atom in the thiophene ring can be oxidized by atmospheric oxygen, especially when catalyzed by light or trace metal impurities.[1][2] This can proceed stepwise to a sulfoxide and then a sulfone.[3]
-
Photodegradation: Thiophenes can react with singlet oxygen, which is generated in the presence of light and a photosensitizer.[4][5][6] This can lead to cycloaddition reactions and ring-opening, forming a complex mixture of degradation products.
-
Decarboxylation: The loss of CO2 from the carboxylic acid group can be thermally or acid-catalyzed. While thiophene carboxylic acids are more stable than some other heterocyclic acids, this pathway should be considered if the compound is subjected to high heat.[12][13]
}
Potential degradation pathways.
Analytical & Purity
Q4: What is the recommended method for routine purity analysis?
A4: High-Performance Liquid Chromatography (HPLC) is the industry standard for purity analysis of compounds like this.[8]
-
Method: A reversed-phase HPLC method using a C18 column with a gradient of water and acetonitrile (both typically containing a small amount of acid like 0.1% TFA or formic acid) provides excellent resolution.
-
Detection: UV detection, typically around 254 nm, is suitable as the thiophene and phenyl rings are strong chromophores.[9]
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Q5: How can I be sure of the identity of my sample?
A5: Identity should always be confirmed upon receiving a new batch. A combination of techniques provides the most definitive confirmation:
-
NMR Spectroscopy: 1H and 13C NMR are powerful for confirming the chemical structure. The resulting spectra should be compared against a known reference spectrum or the expected chemical shifts.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.[11]
-
Melting Point: A sharp melting point that matches the literature value is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
III. References
-
Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid. Zendy. Available at:
-
MATERIAL SAFETY DATA SHEET THIOPHENE. Oxford Lab Fine Chem LLP. Available at:
-
Thiophene-2-Carboxylate (an/aerobic) Pathway Map. Eawag-BBD. Available at:
-
Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). ACS Publications. Available at: [Link]
-
Thiophene. Santa Cruz Biotechnology. Available at:
-
Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. Available at: [Link]
-
Degradation of substituted thiophenes by bacteria isolated from activated sludge. PubMed. Available at: [Link]
-
Thiophene. Wikipedia. Available at: [Link]
-
Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. Available at: [Link]
-
Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. PubMed. Available at: [Link]
-
Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). ResearchGate. Available at: [Link]
-
Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. PubMed. Available at: [Link]
-
Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). PubMed. Available at: [Link]
-
Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). Scilit. Available at: [Link]
-
Effects of Thiophene Degradation on the Corrosiveness of Oil and the Properties of Oil–Paper Insulation in the Oil-Immersed Transformers. IEEE Xplore. Available at: [Link]
-
Decarboxylative Acylation of Carboxylic Acids: Reaction Investigation and Mechanistic Study. CCS Chemistry. Available at: [Link]
-
Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. OSTI.GOV. Available at: [Link]
-
Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. YouTube. Available at: [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. Available at: [Link]
-
[Chemical Knowledge]:Specification for storage and transport of carboxylic acids. Available at:
-
Preparation method of 2-thiophenecarboxylic acid. Google Patents. Available at:
-
Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. Organic Chemistry Portal. Available at: [Link]
-
Thiophene synthesis. Organic Chemistry Portal. Available at: [Link]
-
Decarboxylative thiolation of redox-active esters to free thiols and further diversification. NIH. Available at: [Link]
-
Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Available at: [Link]
-
A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. De Gruyter. Available at: [Link]
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. Available at: [Link]
-
Aryl alkyl carboxylic acid salts, process for preparation and dosage forms. Google Patents. Available at:
-
Methods for the preparation of aryl carboxylic acid. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 2‐Hydroxy-4- phenylthiophene-3-carbonitrile as PD-L1 Antagonist. ACS Publications. Available at: [Link]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. NIH. Available at: [Link]
-
Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. PubMed. Available at: [Link]
-
Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach [mdpi.com]
- 6. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 11. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid | Zendy [zendy.io]
- 13. m.youtube.com [m.youtube.com]
- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 15. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
- 16. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing the Biological Activity of 5-Methyl-4-phenylthiophene-3-carboxylic Acid Derivatives
Prepared by: Gemini, Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-methyl-4-phenylthiophene-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous compounds with potential therapeutic applications, including antirheumatic and anticancer activities.[1][2] Thiophene-based molecules are often considered bioisosteres of phenyl groups and are integral to a wide array of active drugs.[3] However, the journey from a synthesized derivative to a potent biological modulator is fraught with challenges. Low yields, ambiguous characterization data, and misleading biological assay results can impede progress.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis, characterization, and biological evaluation of this important class of compounds. Our goal is to equip researchers with the insights needed to overcome experimental hurdles and effectively enhance the biological activity of their target molecules.
Section 1: Synthesis and Purification Troubleshooting
The synthesis of polysubstituted thiophenes is most commonly achieved via the Gewald reaction, a one-pot, multicomponent reaction that is versatile but sensitive to reaction conditions.[4][5] This section addresses frequent problems encountered during this synthesis and subsequent purification.
Frequently Asked Questions (FAQs)
Q1: My Gewald reaction for the 5-methyl-4-phenylthiophene core has a very low yield. What are the most likely causes and how can I optimize it?
A1: Low yields in the Gewald synthesis are a common issue, often stemming from one of three key areas: the initial condensation, sulfur reactivity, or side reactions.
-
Inefficient Knoevenagel-Cope Condensation: This initial step is base-catalyzed and produces water, which can inhibit the reaction.[6]
-
Base Selection: The choice of base is critical. While tertiary amines like triethylamine are common, secondary amines like piperidine or morpholine can be more effective catalysts for less reactive ketones.[6] Consider screening a panel of bases.
-
Water Removal: If the reaction is sensitive to water, employing a Dean-Stark apparatus or adding a dehydrating agent can drive the equilibrium toward the product.[6]
-
-
Poor Sulfur Reactivity: Elemental sulfur must dissolve and react to form the thiophene ring.
-
Solvent Choice: Polar solvents like ethanol, methanol, or DMF are generally preferred as they enhance the solubility and reactivity of sulfur.[6]
-
Temperature Control: Gently heating the reaction mixture to 40-60 °C can improve sulfur's reactivity. However, be cautious, as excessive heat can promote the formation of unwanted byproducts.[6]
-
-
Steric Hindrance: If your starting materials are sterically hindered, the one-pot procedure may be inefficient.
-
Modified Protocol: A two-step approach can be more effective. First, perform the Knoevenagel-Cope condensation to form and isolate the α,β-unsaturated nitrile intermediate. Then, react this intermediate with sulfur and the base in a separate step.[6]
-
Below is a troubleshooting workflow for low yield in a Gewald synthesis.
Caption: Troubleshooting workflow for low yield in Gewald synthesis.
Q2: I've successfully synthesized my thiophene derivative, but I'm struggling to purify it. Column chromatography gives co-eluting impurities. What are my options?
A2: Purification can be challenging due to the presence of unreacted starting materials, intermediates, or byproducts with similar polarities.
-
Recrystallization: This is often the most effective method for crystalline solids. Screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/methanol) to find one that provides good differential solubility between your product and the impurities.
-
Trituration: If an impurity is significantly more soluble in a particular solvent than your product, you can suspend the crude material in that solvent, stir, and then filter. This "washes" the impurity away. This is particularly useful for removing highly non-polar or highly polar contaminants.[3]
-
Alternative Chromatography: If standard silica gel chromatography fails, consider reverse-phase chromatography (C18) for less polar compounds or using a different stationary phase like alumina.
Section 2: Spectroscopic Characterization Challenges
Unambiguous characterization is essential to confirm that the synthesized compound has the correct structure and is of sufficient purity for biological testing.[7]
Frequently Asked Questions (FAQs)
Q3: The 1H-NMR spectrum of my purified this compound derivative has broad peaks. What could be the cause?
A3: Broadening of NMR signals can be frustrating but is often diagnostic. Potential causes include:
-
Aggregation: Carboxylic acids are prone to forming hydrogen-bonded dimers or other aggregates, especially at higher concentrations. This can lead to peak broadening. Try acquiring the spectrum in a different, more polar solvent (like DMSO-d6 instead of CDCl3) or at a lower concentration.
-
Residual Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., from catalysts or glassware) can cause significant line broadening. You can test for this by adding a small amount of a chelating agent like EDTA to your NMR tube.
-
Chemical Exchange: The carboxylic acid proton is labile and can exchange with trace water in the NMR solvent, leading to a very broad signal or its complete disappearance. Running the NMR in a scrupulously dry solvent or adding a drop of D2O (which will cause the peak to disappear) can confirm this.
Q4: I'm not getting a clear molecular ion peak in my mass spectrometry analysis. Why might this be happening?
A4: The absence of a clear molecular ion (M+) peak can be due to the ionization method or the stability of the molecule.
-
Fragmentation: Electron Impact (EI) is a high-energy ionization technique that can cause extensive fragmentation, especially in molecules with labile groups. If you are using EI, the molecular ion may be too unstable to be observed.
-
Try a Soft Ionization Technique: Electrospray Ionization (ESI) or Chemical Ionization (CI) are "softer" methods that are much more likely to yield a protonated molecule [M+H]+ or a sodiated adduct [M+Na]+ with minimal fragmentation.[8] For carboxylic acids, running in negative ion mode to observe the deprotonated molecule [M-H]- is often very effective.
| Problem | Potential Cause | Suggested Solution |
| Broad 1H-NMR Peaks | Aggregation (H-bonding) | Use a more polar solvent (DMSO-d6); decrease concentration. |
| Paramagnetic Impurity | Add a chelating agent (e.g., EDTA) to the NMR tube. | |
| Proton Exchange | Confirm by adding D2O; ensure solvent is dry. | |
| No Molecular Ion in MS | Fragmentation (using EI) | Use a soft ionization technique like ESI or CI. |
| Poor Ionization | For ESI, try both positive ([M+H]+) and negative ([M-H]-) modes. | |
| Complex Aromatic Signals | Restricted Rotation | Run a variable temperature (VT-NMR) experiment to see if peaks sharpen. |
Table 1: Troubleshooting Common Spectroscopic Issues.
Section 3: Biological Activity Assay Troubleshooting
In vitro assays are the first step in understanding a compound's biological effects, but they are susceptible to artifacts that can produce false positives or negatives.[9]
Frequently Asked Questions (FAQs)
Q5: My thiophene derivative shows potent activity in an isolated enzyme assay, but it's completely inactive in a cell-based assay. What's the disconnect?
A5: This is a classic and critical issue in drug discovery. The transition from a biochemical environment to a complex cellular one introduces multiple barriers.
-
Poor Membrane Permeability: The compound may be unable to cross the cell membrane to reach its intracellular target. The carboxylic acid moiety is often ionized at physiological pH, which can hinder passive diffusion. Consider synthesizing methyl or ethyl ester prodrugs, which are more lipophilic and can be hydrolyzed back to the active acid by intracellular esterases.
-
Compound Instability or Precipitation: The compound may be unstable in the cell culture medium or may have low aqueous solubility, causing it to precipitate out of solution.[10] Before running the assay, check the compound's solubility in the final assay medium at the highest concentration tested.
-
Efflux by Transporters: The compound might be a substrate for efflux pumps (like P-glycoprotein) on the cell surface, which actively pump it out of the cell before it can engage its target.
-
High Protein Binding: The compound may bind extensively to proteins (like albumin) in the cell culture serum, reducing the free concentration available to act on the target.[9]
Caption: Key modification points for SAR studies on the thiophene scaffold.
Section 5: Experimental Protocols
Protocol 1: General Procedure for Gewald Synthesis of a 2-Amino-5-methyl-4-phenylthiophene-3-carboxylate Derivative [3][6]
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the starting ketone (1.0 eq), ethyl cyanoacetate (1.1 eq), and a suitable solvent (e.g., ethanol, 5 mL/mmol of ketone).
-
Catalyst Addition: Add the base catalyst (e.g., morpholine, 0.2 eq) to the mixture.
-
Sulfur Addition: Add elemental sulfur (1.1 eq) to the flask.
-
Reaction: Heat the reaction mixture to reflux (or to 40-60 °C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. A solid product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no solid forms, pour the mixture into ice-water and stir until a precipitate forms.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiophene derivative.
Protocol 2: General Procedure for an MTT Cell Viability/Cytotoxicity Assay [11]
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene test compound in culture medium from a concentrated DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include "vehicle-only" (e.g., 0.1% DMSO) and "untreated" controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified 5% CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 (50% inhibitory concentration).
References
- BenchChem. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
- Cetin, A., et al. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. ResearchGate.
- Unknown Author. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications.
- Various Authors. (2025). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. PMC - NIH.
- Unknown Author. (n.d.). Synthesis, Characterization of thiophene derivatives and its biological applications.
- Unknown Author. (n.d.). Developing and Validating Assays for Small-Molecule Biomarkers.
- Various Authors. (n.d.). Spectroscopic Study of Thiophene-Pyrrole-Containing S,N-Heteroheptacenes Compared to Acenes and Phenacenes. Semantic Scholar.
- Various Authors. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF - ResearchGate.
- Reddit User. (2019). Problems Inherent Within Pharmacological and Biological Assays. r/Biochemistry - Reddit.
- Various Authors. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications.
- Various Authors. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central.
- Various Authors. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Unknown Author. (2016). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. LCGC International.
- Various Authors. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
- Various Authors. (n.d.). Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. PubMed.
- Dispendix. (2025). 5 Key Challenges of Molecular Assay Development & How to Overcome Them.
- Various Authors. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate.
- David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.
- BenchChem. (2025). A Comprehensive Technical Guide to the Biological Activity Screening of a Novel Compound: The Case of Z118298144.
- Various Authors. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC - NIH.
- Various Authors. (n.d.). Why 90% of clinical drug development fails and how to improve it?. PMC - PubMed Central.
- Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. NIH.
- Various Authors. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Semantic Scholar.
Sources
- 1. Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. journalwjarr.com [journalwjarr.com]
- 8. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accio.github.io [accio.github.io]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 5-Methyl-4-phenylthiophene-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Methyl-4-phenylthiophene-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of thiophene-based scaffolds. We provide in-depth troubleshooting advice, frequently asked questions, and a validated, scalable protocol to ensure the successful and efficient production of your target compound.
Our recommended approach is a robust, multi-step synthesis beginning with the well-established Gewald aminothiophene synthesis, followed by deamination and saponification. This route offers versatility and is amenable to scale-up with careful control of reaction parameters.
Overall Synthetic Workflow
The synthesis is performed in three primary stages, starting from readily available commercial reagents. This workflow is designed for scalability and reproducibility.
Caption: Simplified mechanism of the Gewald aminothiophene synthesis.
Q3: Are there significant safety concerns I should be aware of? A3: Yes. The Gewald reaction can produce hydrogen sulfide (H₂S), a toxic and flammable gas with a characteristic rotten egg smell, especially during workup if the pH becomes acidic. All steps of this synthesis, particularly the reaction and workup, must be conducted in a well-ventilated fume hood.
Q4: How should I purify the final product? A4: The final carboxylic acid is typically a solid. After acidic workup, it will precipitate from the aqueous solution. It can be collected by filtration and washed with cold water. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) is recommended.
Experimental Protocols & Data
Validated Synthesis Protocol
| Step | Reaction | Key Reagents & Stoichiometry | Conditions | Expected Yield |
| 1 | Gewald Synthesis | Phenylacetone (1.0 eq), Ethyl cyanoacetate (1.1 eq), Sulfur (1.1 eq), Morpholine (0.2 eq) | Anhydrous Ethanol, Reflux, 8-12 h | 75-85% |
| 2 | Deamination | Intermediate from Step 1 (1.0 eq), NaNO₂ (1.2 eq), H₂SO₄, H₃PO₂ (50%) | 0-5 °C, then RT, 4-6 h | 60-70% |
| 3 | Saponification | Intermediate from Step 2 (1.0 eq), KOH (5.0 eq) | Ethanol/H₂O (3:1), 70 °C, 4 h | 90-98% |
Step-by-Step Methodology
Step 1: Synthesis of Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous ethanol (3 mL per mmol of phenylacetone).
-
Add phenylacetone (1.0 eq), ethyl cyanoacetate (1.1 eq), and finely powdered elemental sulfur (1.1 eq).
-
Add morpholine (0.2 eq) dropwise to the stirred suspension.
-
Heat the mixture to a vigorous reflux and maintain for 8-12 hours. The reaction progress can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.
-
Collect the yellow solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of Ethyl 5-methyl-4-phenylthiophene-3-carboxylate
-
In a flask cooled in an ice/salt bath, dissolve the aminothiophene from Step 1 (1.0 eq) in a mixture of concentrated sulfuric acid and water. Maintain the temperature below 5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.2 eq) dropwise, ensuring the temperature does not exceed 5 °C. Stir for 30 minutes.
-
To this cold solution, add 50% hypophosphorous acid (H₃PO₂) dropwise.
-
Remove the ice bath and allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Step 3: Synthesis of this compound
-
Dissolve the ester from Step 2 (1.0 eq) in a 3:1 mixture of ethanol and water.
-
Add potassium hydroxide (KOH, 5.0 eq) and heat the mixture to 70 °C for 4 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture, remove the ethanol under reduced pressure, and dilute the remaining aqueous solution with water.
-
Wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
References
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link] [1][2][3]2. Organic Chemistry Portal. Gewald Reaction. [Link] [4]3. Journal of Organic Chemistry. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]
-
Wikipedia. Gewald reaction. [Link] [5]5. ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
Sources
Validation & Comparative
Comparative Analysis of 5-Methyl-4-phenylthiophene-3-carboxylic Acid and Related Thiophene Analogs Against Conventional Anti-Inflammatory Agents
A Guide for Drug Development Professionals
This guide provides a comparative overview of 5-Methyl-4-phenylthiophene-3-carboxylic acid and its structural analogs, a class of compounds showing promise in inflammation research. We will objectively evaluate their potential therapeutic profile against established nonsteroidal anti-inflammatory drugs (NSAIDs), including the non-selective inhibitor Indomethacin and the COX-2 selective inhibitor Celecoxib. This analysis is grounded in mechanistic differentiation, supported by relevant preclinical data and standardized experimental protocols.
The Landscape of Anti-Inflammatory Drug Discovery
The development of anti-inflammatory therapeutics is a continuous search for a molecule that balances high efficacy with a minimal side-effect profile. The primary challenge stems from the ubiquitous nature of the inflammatory pathways targeted by conventional drugs. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment for pain and inflammation, but their use can be limited by significant adverse effects.[1]
-
Non-selective NSAIDs (e.g., Indomethacin, Ibuprofen) act by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2][3] While COX-2 inhibition is responsible for the desired anti-inflammatory effect, the concurrent inhibition of the "house-keeping" enzyme COX-1, which is crucial for gastric mucosa protection and platelet function, often leads to gastrointestinal bleeding and ulcers.[3][4][5]
-
Selective COX-2 Inhibitors (e.g., Celecoxib) were developed to mitigate these gastrointestinal risks by specifically targeting the inducible COX-2 enzyme, which is upregulated at sites of inflammation.[4][6][7] However, this selectivity has been linked to an increased risk of adverse cardiovascular events, believed to be caused by an imbalance in pro-thrombotic and anti-thrombotic prostaglandins.[5]
This therapeutic gap has driven research into novel chemical scaffolds that may offer alternative mechanisms of action. Thiophene-based compounds have emerged as "privileged structures" in medicinal chemistry, with derivatives like Tinoridine and Tiaprofenic acid demonstrating notable anti-inflammatory properties.[8][9][10] These compounds present an opportunity to move beyond simple COX inhibition.
Mechanistic Profiles of Compared Compounds
A compound's efficacy and safety are dictated by its mechanism of action. Below, we dissect the pathways targeted by our compounds of interest.
The Arachidonic Acid Cascade: The Primary Target of NSAIDs
The central mechanism for most NSAIDs involves the inhibition of prostaglandin synthesis from arachidonic acid. This cascade is a critical starting point for comparison.
Caption: The Arachidonic Acid inflammatory cascade and points of inhibition.
-
Indomethacin: A potent, non-selective inhibitor of both COX-1 and COX-2.[2][11] Its broad activity makes it highly effective but also carries a significant risk of gastrointestinal complications due to the inhibition of protective prostaglandins synthesized by COX-1.[2][12]
-
Celecoxib: A diaryl-substituted pyrazole that is approximately 10-20 times more selective for COX-2 over COX-1.[7] This selectivity underpins its gastro-sparing profile compared to non-selective NSAIDs.[13] The mechanism relies on its sulfonamide side chain binding to a specific hydrophilic pocket near the active site of the COX-2 enzyme.[7][14]
-
This compound and Analogs: While direct, extensive data on the title compound is limited, research on closely related analogs provides critical insight. The parent compound, 5-phenylthiophene-3-carboxylic acid, is a known metabolite of the anti-rheumatic drug esonarimod.[15] Studies on derivatives of this parent compound revealed a mechanism distinct from direct COX inhibition; they showed a potent antagonistic effect toward interleukin-1 (IL-1) and a suppressive effect against adjuvant-induced arthritis in rats.[15] Furthermore, the broader class of thiophene derivatives has been shown to possess dual COX/LOX inhibitory potential, which could offer a more comprehensive anti-inflammatory effect by also targeting the leukotriene pathway.[8][9]
Comparative Performance Data
The following table summarizes the known characteristics and performance metrics of the compound classes. Data for the thiophene analog is based on published results for derivatives of its parent compound, 5-phenylthiophene-3-carboxylic acid.
| Feature | Indomethacin (Non-selective NSAID) | Celecoxib (COX-2 Selective) | 5-Phenylthiophene-3-carboxylic Acid Derivatives |
| Primary Target(s) | COX-1 and COX-2[2][12] | COX-2[6][7] | Interleukin-1 (IL-1)[15]; Potential COX/LOX[8][9] |
| Mechanism | Inhibition of prostaglandin synthesis[1][11] | Selective inhibition of prostaglandin synthesis[13][14] | IL-1 antagonism; suppression of immune cell response[15] |
| In Vivo Efficacy | High; Potent reduction of edema in carrageenan-induced paw edema models[11][16][17] | High; Effective reduction of edema, comparable to non-selective NSAIDs[9] | High; Potently suppressed adjuvant-induced arthritis in rats[15] |
| Key Advantage | High potency and broad efficacy[11][16] | Reduced gastrointestinal toxicity compared to non-selective NSAIDs[13] | Novel mechanism of action, potentially sparing COX pathways; effective in chronic arthritis models[15] |
| Primary Limitation | High incidence of gastrointestinal side effects (e.g., ulcers, bleeding)[2][18] | Increased risk of cardiovascular thrombotic events[5][18] | Requires further development and characterization; full safety profile not yet established. |
Essential Experimental Protocols for Comparative Evaluation
To ensure a rigorous and objective comparison, standardized, self-validating experimental protocols are required. The causality behind these choices is to probe distinct aspects of the inflammatory response, from enzymatic inhibition to in-vivo efficacy and cytokine modulation.
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
-
Objective: To determine the potency (IC₅₀) and selectivity of a test compound for inhibiting COX-1 and COX-2 enzymes.
-
Rationale: This is the foundational assay for classifying any potential NSAID. It provides quantitative data on whether a compound is non-selective, COX-2 selective, or acts via a different mechanism entirely. A lack of activity here would strongly support a non-COX-mediated pathway.
-
Methodology:
-
Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Assay Reaction: In a 96-well plate format, combine the enzyme, a heme cofactor, and the test compound at various concentrations (typically from 1 nM to 100 µM). Pre-incubate for 15 minutes at 37°C.
-
Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Quantification: Allow the reaction to proceed for a specified time (e.g., 2 minutes). Measure the production of Prostaglandin E₂ (PGE₂) using a validated ELISA kit.
-
Controls:
-
Negative Control: Vehicle (e.g., DMSO) only, to determine 100% enzyme activity.
-
Positive Controls: Indomethacin (for non-selective inhibition) and Celecoxib (for COX-2 selective inhibition).
-
-
Data Analysis: Plot the percentage of inhibition against the log concentration of the test compound. Calculate the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) using non-linear regression analysis. The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model
-
Objective: To assess the acute anti-inflammatory activity of a test compound in a live animal model.
-
Rationale: This widely accepted model mimics the edema associated with acute inflammation. It provides crucial data on a compound's bioavailability and efficacy in a complex biological system, serving as a benchmark for potential clinical utility.
-
Methodology:
-
Animal Model: Use male Wistar rats or Swiss albino mice (180-200 g). Acclimatize animals for at least one week.
-
Grouping: Randomly assign animals to groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, orally).
-
Group 2: Positive Control (e.g., Indomethacin, 5-10 mg/kg, orally).
-
Groups 3-5: Test Compound at low, medium, and high doses.
-
-
Dosing: Administer the vehicle, positive control, or test compound one hour before the inflammatory insult.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume immediately before injection (baseline) and at 1, 2, 3, and 4 hours post-injection using a digital plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.
-
-
Workflow Visualization:
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Conclusion and Future Directions
The comparative analysis reveals a clear differentiation between conventional NSAIDs and the therapeutic potential of thiophene-based compounds like this compound.
-
Indomethacin and Celecoxib represent well-understood but flawed approaches, targeting the cyclooxygenase pathway with predictable efficacy and side effects.[1][2][6]
-
This compound , based on data from its close structural analogs, represents a potentially novel class of anti-inflammatory agents.[15] Its putative mechanism of IL-1 antagonism offers a compelling alternative to direct COX inhibition, which could translate to a unique clinical profile, particularly in cytokine-driven autoimmune conditions like rheumatoid arthritis.[15] The potential for dual COX/LOX inhibition within the broader thiophene class further enhances its appeal.[8][9]
For researchers and drug developers, this compound and its derivatives warrant significant further investigation. The immediate next steps should involve a comprehensive in vitro screening to confirm the mechanism of action—specifically, quantifying its effects on IL-1 signaling pathways and its COX/LOX inhibition profile—followed by robust preclinical safety and efficacy studies. This class of compounds may hold the key to a more targeted and safer generation of anti-inflammatory therapies.
References
- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Indometacin - Wikipedia [en.wikipedia.org]
- 3. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NSAIDs for pain relief - WebMD [webmd.com]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 14. news-medical.net [news-medical.net]
- 15. Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of indomethacin in acute pain and inflammation management: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
The Thiophene Scaffold: A Privileged Motif in Kinase Inhibition - A Comparative Efficacy Guide
The relentless pursuit of targeted cancer therapies has positioned kinase inhibitors at the forefront of modern drug discovery. Within this competitive landscape, the humble thiophene ring has emerged as a surprisingly versatile and potent scaffold. Its unique electronic properties and ability to form key interactions within the ATP-binding pocket of various kinases have made it a favored building block for medicinal chemists. This guide provides an in-depth comparison of the efficacy of different classes of thiophene-based kinase inhibitors, supported by experimental data and detailed protocols to aid researchers in their quest for the next generation of targeted therapeutics.
The Enduring Appeal of the Thiophene Moiety
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, offers a unique combination of properties that make it an attractive scaffold for kinase inhibitor design. Its ability to act as a bioisostere for a phenyl ring, while possessing a distinct electronic and steric profile, allows for the fine-tuning of inhibitor potency and selectivity.[1][2] The sulfur atom can engage in specific interactions, such as hydrogen bonding and halogen bonding, with the kinase active site, further enhancing binding affinity.[3] This guide will delve into the efficacy of thiophene-based inhibitors targeting key oncogenic kinases, including VEGFR, BRAF, and MEK.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: Choking Off the Tumor's Lifeline
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and the VEGFR family of receptor tyrosine kinases plays a central role.[4][5][6] Consequently, inhibiting VEGFR signaling has become a cornerstone of anti-cancer therapy. Several potent thiophene-based VEGFR inhibitors have been developed, demonstrating significant anti-proliferative and anti-angiogenic effects.
A notable example is a series of novel thiophene-3-carboxamide derivatives. Among these, compound 14d exhibited potent inhibitory activity against VEGFR-2 with an IC50 value of 191.1 nM.[4] This compound also displayed broad-spectrum anti-proliferative activity against various cancer cell lines, including HCT116 (colon), MCF7 (breast), PC3 (prostate), and A549 (lung).[4] Mechanistically, compound 14d was shown to induce cell cycle arrest, increase reactive oxygen species (ROS) production, and promote apoptosis.[4]
Another study focused on fused thienopyrrole and pyrrolothienopyrimidine scaffolds, identifying compounds that act as dual inhibitors of VEGFR-2 and AKT.[7][8] Compound 4c from this series demonstrated a remarkable VEGFR-2 inhibitory activity with an IC50 of 0.075 µM and also inhibited AKT with an IC50 of 4.60 µM.[7][8] This dual-targeting approach is particularly promising as it simultaneously blocks a key signaling pathway involved in cell survival and proliferation.
Below is a summary of the in vitro efficacy of selected thiophene-based VEGFR inhibitors:
| Compound | Target(s) | IC50 (VEGFR-2) | Cell Line(s) | Anti-proliferative IC50 | Reference(s) |
| 14d | VEGFR-2 | 191.1 nM | HCT116, MCF7, PC3, A549 | Not specified in nM | [4] |
| 4c | VEGFR-2, AKT | 0.075 µM | HepG2, PC-3 | 3.023 µM (HepG2), 3.12 µM (PC-3) | [7][8] |
| 3b | VEGFR-2, AKT | 0.126 µM | HepG2, PC-3 | 3.105 µM (HepG2), 2.15 µM (PC-3) | [7][8] |
| Thio-Iva | Multi-kinase (including VEGFR-2) | 3.31 µM | Huh-7, SNU-449 | 0.29 µM (Huh-7), 0.53 µM (SNU-449) | [9] |
| Thio-Dam | Multi-kinase | Not specified | Huh-7, SNU-449 | 0.81 µM (Huh-7), 1.64 µM (SNU-449) | [9] |
Visualizing the VEGF Signaling Pathway
The following diagram illustrates the central role of VEGFR-2 in promoting angiogenesis and cell proliferation, highlighting the point of intervention for thiophene-based inhibitors.
Caption: The VEGF signaling cascade and the inhibitory action of thiophene-based compounds.
BRAF and MEK Inhibitors: Tackling the MAPK Pathway Head-On
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Mutations in key components of this pathway, such as BRAF and MEK, are common drivers of various cancers, particularly melanoma.[10][11] The thiophene scaffold has been successfully employed to develop potent and selective inhibitors of both BRAF and MEK.
In the realm of BRAF inhibitors, N-(thiophen-2-yl) benzamide derivatives have been identified as selective inhibitors of the BRAFV600E mutant.[10] Structure-activity relationship (SAR) studies revealed that compounds b40 and b47 exhibited submicromolar inhibitory activities against the BRAFV600E kinase.[10] The development of such mutant-selective inhibitors is crucial to overcome the resistance mechanisms that often arise with first-generation BRAF inhibitors.[11][12]
Fused thiophene derivatives have also proven to be potent MEK inhibitors.[13][14] These inhibitors target the allosteric binding site of MEK, preventing its activation by RAF kinases. The in vivo profiling of one such compound, 13h , demonstrated its functional activity in HT-29 colorectal cancer models.[13]
| Compound Class | Target(s) | Key Findings | Reference(s) |
| N-(thiophen-2-yl) benzamides | BRAFV600E | Compounds b40 and b47 show submicromolar inhibitory activity. | [10] |
| Fused thiophenes | MEK | Compound 13h demonstrates in vivo functional activity in HT-29 models. | [13] |
The MAPK/ERK Signaling Pathway and Its Inhibition
This diagram illustrates the MAPK/ERK signaling pathway and the distinct points of inhibition for thiophene-based BRAF and MEK inhibitors.
Caption: Inhibition of the MAPK/ERK pathway by thiophene-based BRAF and MEK inhibitors.
Experimental Protocols: A Guide to Efficacy Assessment
The rigorous evaluation of kinase inhibitor efficacy relies on a battery of well-defined in vitro and cell-based assays.[15][16] The following protocols provide a standardized framework for assessing the potency and cellular effects of novel thiophene-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.[15]
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, HTRF®)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the kinase, substrate, and test compound (or vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, etc.) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability/Proliferation Assay (MTT/MTS Assay)
This cell-based assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[17][18]
Objective: To determine the GI50 (50% growth inhibition) or IC50 value of a test compound in cancer cell lines.
Materials:
-
Cancer cell line(s) of interest
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO for MTT)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the MTT or MTS reagent to each well and incubate for an additional 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 or IC50 value.
Experimental Workflow for Kinase Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel thiophene-based kinase inhibitor.
Caption: A streamlined workflow for the preclinical assessment of thiophene-based kinase inhibitors.
Conclusion and Future Directions
The thiophene scaffold has unequivocally demonstrated its value in the design of potent and selective kinase inhibitors. The examples highlighted in this guide underscore the versatility of this privileged motif in targeting a range of oncogenic kinases, including VEGFR, BRAF, and MEK. The presented data showcases the impressive in vitro efficacy of these compounds and provides a foundation for further preclinical and clinical development.
Future efforts in this field will likely focus on several key areas. The development of dual- or multi-targeting inhibitors, such as the VEGFR/AKT inhibitors discussed, holds significant promise for overcoming drug resistance and improving therapeutic outcomes. Furthermore, the exploration of novel thiophene-based scaffolds and substitution patterns will undoubtedly lead to the discovery of inhibitors with enhanced potency, selectivity, and pharmacokinetic properties. As our understanding of the complex signaling networks that drive cancer progression deepens, the strategic deployment of thiophene-based kinase inhibitors will continue to be a cornerstone of targeted oncology.
References
-
Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. [Link]
-
Fused thiophene derivatives as MEK inhibitors. PubMed. [Link]
-
Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed. [Link]
-
Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. PubMed Central. [Link]
-
Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. ResearchGate. [Link]
-
In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. Semantic Scholar. [Link]
-
Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. PubMed. [Link]
-
Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). PMC. [Link]
-
Fused thiophene derivatives as MEK inhibitors. ResearchGate. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. National Institutes of Health. [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PMC. [Link]
-
Thiophene-based derivatives as anticancer agents: An overview on decade's work. Semantic Scholar. [Link]
-
Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. PMC. [Link]
-
Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. ResearchGate. [Link]
-
Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry. [Link]
-
Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Publications. [Link]
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Cell-based test for kinase inhibitors. INiTS. [Link]
-
A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. [Link]
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Royal Society of Chemistry. [Link]
-
Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). PubMed Central. [Link]
-
Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]
-
In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
-
Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. MDPI. [Link]
-
In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. [Link]
-
Design and Synthesis of Macrocyclic Peptide BRAF-WT Dimerization Inhibitors for the Treatment of Metastatic Melanoma. Scholar Commons. [Link]
-
FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. MDPI. [Link]
-
FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. National Library of Medicine. [Link]
-
Development of Allosteric BRAF Peptide Inhibitors Targeting the Dimer Interface of BRAF. PubMed. [Link]
-
Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Semantic Scholar. [Link]
-
Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity. ResearchGate. [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC. [Link]
-
Safety & Efficacy of the Novel BRAF Inhibitor FORE8394 in Patients with Advanced Solid & CNS Tumors. Fore Biotherapeutics. [Link]
-
Design, synthesis and evaluation of derivatives based on pyrimidine scaffold as potent Pan-Raf inhibitors to overcome resistance. PubMed. [Link]
-
The thiophene α-terthienylmethanol isolated from Tagetes minuta inhibits angiogenesis by targeting protein kinase C isozymes α and β2. ResearchGate. [Link]
-
Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Design and Synthesis of Macrocyclic Peptide BRAF-WT Dimerization Inhib" by Chad Mulloy Beneker [scholarcommons.sc.edu]
- 12. Development of Allosteric BRAF Peptide Inhibitors Targeting the Dimer Interface of BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fused thiophene derivatives as MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reactionbiology.com [reactionbiology.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. benchchem.com [benchchem.com]
- 18. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Methyl-4-phenylthiophene-3-carboxylic Acid Analogs as Potential Anti-Inflammatory Agents
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5-Methyl-4-phenylthiophene-3-carboxylic acid analogs, a promising scaffold in the development of novel anti-inflammatory therapeutics. Drawing upon data from closely related thiophene derivatives, this document synthesizes the current understanding of their mechanism of action, outlines key experimental protocols for their evaluation, and presents a comparative framework for researchers, scientists, and drug development professionals.
Introduction: The Thiophene Scaffold in Inflammation
Heterocyclic compounds are foundational in medicinal chemistry, with over 75% of clinically used drugs featuring a heterocyclic ring.[1] Among these, the thiophene ring is a "privileged structure" due to its wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.[2][3][4] Several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as Tinoridine and Tiaprofenic acid, incorporate a thiophene moiety and primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2][5][6] The anti-inflammatory potential of thiophene derivatives is often linked to the presence of key functional groups, including carboxylic acids, esters, amides, and methyl groups, which play a crucial role in target recognition and binding, particularly for COX and lipoxygenase (LOX) enzymes.[1][2][5][6]
The this compound scaffold combines several of these key features: a central thiophene ring, a carboxylic acid group essential for COX inhibition, and phenyl and methyl substituents that can be modified to fine-tune potency, selectivity, and pharmacokinetic properties. This guide will explore the anticipated SAR of this class of compounds, drawing parallels from closely related analogs to inform future drug design efforts.
The Core Scaffold: this compound
The foundational structure for our analysis is this compound. The key points for derivatization and SAR exploration are modifications to the phenyl ring (R1), the carboxylic acid at position 3 (R2), and potentially the methyl group at position 5.
Caption: Key modification points on the this compound scaffold.
Mechanism of Action: Targeting the Arachidonic Acid Cascade
The primary mechanism of action for many anti-inflammatory thiophene derivatives is the inhibition of enzymes in the arachidonic acid cascade, namely COX-1, COX-2, and 5-LOX.[1][2][5] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation, pain, and fever.
Caption: Simplified overview of the arachidonic acid cascade and points of inhibition.
Structure-Activity Relationship (SAR) Analysis
Due to a lack of extensive published data on the this compound scaffold, the following SAR is extrapolated from studies on closely related 5-phenylthiophene-3-carboxylic acid derivatives and general principles of thiophene-based anti-inflammatory agents.[1][2][5][7]
Modifications of the 4-Phenyl Ring (R1)
The substitution pattern on the 4-phenyl ring is critical for modulating activity.
-
Halogen Substituents: Introduction of halogens (e.g., Cl, Br) at the para-position of the phenyl ring has been shown to enhance anti-arthritic activity in related scaffolds.[7] This is likely due to favorable interactions within the hydrophobic pocket of the target enzyme and improved pharmacokinetic properties.
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of the substituent can influence binding affinity. While specific data for this scaffold is unavailable, studies on other thiophene derivatives suggest that both electron-donating (e.g., -OCH3) and electron-withdrawing groups can be beneficial, depending on their position.[8]
-
Steric Hindrance: Bulky substituents at the ortho-position may cause steric hindrance, potentially reducing activity by preventing optimal binding conformation.
Modifications of the 3-Carboxylic Acid Group (R2)
The carboxylic acid moiety is a key pharmacophore for many NSAIDs, forming critical interactions with the active site of COX enzymes.
-
Esterification: Converting the carboxylic acid to its methyl or ethyl ester can serve as a prodrug strategy. While this may reduce in vitro enzyme inhibition, it can improve oral bioavailability. The ester is then hydrolyzed in vivo to the active carboxylic acid.[7]
-
Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres such as tetrazoles or hydroxamic acids could maintain the key interactions while potentially altering the acidity and metabolic stability of the molecule.
-
Homologation: Extending the carboxylic acid with a methylene linker to form a carboxymethyl group ([thiophen-3-yl]acetic acid) has been shown to be a highly effective modification in the 5-phenylthiophene series, leading to potent suppression of adjuvant-induced arthritis.[7]
Comparative Performance Data (Hypothetical)
The following tables present hypothetical data based on trends observed in related thiophene series to illustrate how analogs of this compound might be compared.[7][8][9]
Table 1: In Vitro COX-2 Inhibition
| Compound | R1 (4-Phenyl) | R2 (Position 3) | COX-2 IC50 (µM) |
|---|---|---|---|
| Parent | H | -COOH | 5.2 |
| Analog A | 4-Cl | -COOH | 1.8 |
| Analog B | 4-Br | -COOH | 1.5 |
| Analog C | H | -COOCH3 | > 20 |
| Analog D | 4-Br | -COOCH3 | 15.7 |
| Analog E | H | -CH2COOH | 0.9 |
| Analog F | 4-Br | -CH2COOH | 0.5 |
| Celecoxib | - | - | 0.04 |
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) |
|---|---|---|
| Parent | 20 | 35% |
| Analog B | 20 | 52% |
| Analog F | 20 | 68% |
| Ibuprofen | 20 | 65% |
Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are essential.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard model for evaluating acute inflammation.[9][10][11]
Methodology:
-
Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for one week under standard laboratory conditions.
-
Grouping: Animals are randomly divided into groups (n=6): Vehicle control, standard drug (e.g., Ibuprofen, 20 mg/kg), and test compounds at various doses.
-
Compound Administration: Test compounds and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Sources
- 1. Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. journalwjarr.com [journalwjarr.com]
- 5. Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Syntheses of new tetrasubstituted thiophenes as novel anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Validating the Mechanism of Action of 5-Methyl-4-phenylthiophene-3-carboxylic acid as a Putative STAT3 Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's mechanism of action is a critical step in the journey from a promising hit to a viable therapeutic candidate. This guide provides an in-depth, technically-focused framework for validating the hypothesized mechanism of 5-Methyl-4-phenylthiophene-3-carboxylic acid as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. While the direct molecular target of this compound is not extensively documented in publicly available literature, its structural motifs are reminiscent of compounds with anti-inflammatory and anti-proliferative properties, making the STAT3 pathway a plausible and compelling avenue of investigation.[1]
This guide will not only detail the necessary experimental protocols but also explain the scientific rationale behind each step, comparing the expected outcomes for our compound of interest with established STAT3 inhibitors, such as Napabucasin or SH-4-54, to provide a comprehensive and objective analysis.[2]
The STAT3 Signaling Pathway: A Pivotal Target in Disease
The Signal Transducer and Activator of Transcription (STAT) family of proteins are critical mediators of cytokine and growth factor signaling.[3][4] Upon activation by upstream kinases, such as Janus kinases (JAKs) or Src, STAT3 is phosphorylated on a key tyrosine residue (Tyr705).[5][6] This phosphorylation event triggers the dimerization of STAT3 monomers, which then translocate to the nucleus.[3][5] Once in the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, regulating their transcription.[7] These target genes are involved in a myriad of cellular processes, including proliferation, survival, angiogenesis, and immune responses.[3][8] Consequently, aberrant or persistent STAT3 activation is a hallmark of numerous cancers and inflammatory diseases, making it a highly attractive target for therapeutic intervention.[5][9]
Caption: Canonical STAT3 signaling pathway.
A Multi-pronged Approach to Mechanism of Action Validation
To rigorously validate this compound as a STAT3 inhibitor, a series of experiments are required to address three fundamental questions:
-
Direct Target Engagement: Does the compound physically interact with STAT3?
-
Inhibition of STAT3 Activity: Does the compound inhibit STAT3 phosphorylation, dimerization, and nuclear translocation?
-
Downstream Functional Effects: Does the compound modulate the expression of STAT3 target genes and affect STAT3-dependent cellular phenotypes?
The following sections will detail the experimental workflows to answer these questions, with a comparative analysis against known STAT3 inhibitors.
Part 1: Establishing Direct Target Engagement
A crucial first step is to determine if this compound directly binds to STAT3. This distinguishes a direct inhibitor from a compound that may affect the pathway through off-target effects on upstream kinases or other signaling molecules.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time quantitative data on the binding affinity and kinetics of a small molecule to a protein.[10][11]
Experimental Protocol:
-
Immobilization: Recombinant human STAT3 protein is immobilized on a sensor chip.
-
Binding Analysis: A series of concentrations of this compound are flowed over the chip.
-
Data Acquisition: The change in the refractive index at the chip surface, which is proportional to the mass of the bound compound, is measured in real-time.
-
Kinetic Analysis: Association (ka) and dissociation (kd) rate constants are determined, from which the equilibrium dissociation constant (KD) is calculated.
Comparative Data Table:
| Compound | Target | KD (µM) |
| This compound | STAT3 | Hypothetical Data |
| Napabucasin | STAT3 | ~1.1 |
| SH-4-54 | STAT3 | 0.3 |
| Vehicle Control | STAT3 | No Binding |
Rationale: A low micromolar to nanomolar KD value for this compound would provide strong evidence for direct binding to STAT3, comparable to known inhibitors.[2]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement within a cellular context.[12][13] The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.[14][15]
Experimental Protocol:
-
Cell Treatment: Intact cells are treated with this compound or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures.
-
Lysis and Centrifugation: Cells are lysed, and precipitated proteins are separated from the soluble fraction by centrifugation.
-
Protein Detection: The amount of soluble STAT3 in the supernatant is quantified by Western blotting or other protein detection methods.
Comparative Data Table:
| Compound | Target | Thermal Shift (ΔTm in °C) |
| This compound | STAT3 | Hypothetical Data |
| Known STAT3 Binder | STAT3 | Positive Shift |
| Vehicle Control | STAT3 | No Shift |
Rationale: A significant positive shift in the melting temperature of STAT3 in the presence of this compound would confirm target engagement in a physiologically relevant environment.[16]
Caption: Workflow for confirming direct target engagement.
Part 2: Demonstrating Inhibition of STAT3 Activity
Once direct binding is established, the next step is to demonstrate that this interaction leads to the inhibition of STAT3's key activation and functional steps.
STAT3 Phosphorylation Assay
Inhibition of STAT3 phosphorylation at Tyr705 is a primary indicator of functional pathway inhibition.
Experimental Protocol:
-
Cell Culture and Treatment: A suitable cell line with constitutively active STAT3 (e.g., various cancer cell lines) or cytokine-inducible STAT3 activation is treated with a dose range of this compound.
-
Stimulation (if necessary): For inducible systems, cells are stimulated with a cytokine like Interleukin-6 (IL-6) to activate the JAK/STAT3 pathway.[17]
-
Cell Lysis and Protein Quantification: Cells are lysed, and total protein is quantified.
-
Detection of p-STAT3: The levels of phosphorylated STAT3 (p-STAT3) and total STAT3 are measured by Western blotting, ELISA, or flow cytometry.[6][18]
Comparative Data Table:
| Compound (Concentration) | p-STAT3 (Tyr705) Level (Relative to Vehicle) | Total STAT3 Level |
| This compound (Dose Range) | Hypothetical Dose-Dependent Decrease | No significant change |
| Napabucasin (1 µM) | Significant Decrease | No significant change |
| Vehicle Control | 100% | 100% |
Rationale: A dose-dependent decrease in p-STAT3 levels without affecting total STAT3 levels would indicate that this compound inhibits STAT3 activation.[19]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a technique used to study protein-DNA interactions.[20][21] It can be used to assess the ability of activated STAT3 to bind to its DNA consensus sequence.
Experimental Protocol:
-
Nuclear Extract Preparation: Nuclear extracts are prepared from cells treated with this compound and stimulated with a STAT3 activator (e.g., IL-6).
-
Binding Reaction: The nuclear extracts are incubated with a radiolabeled or fluorescently labeled DNA probe containing the STAT3 binding site.
-
Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: The bands are visualized by autoradiography or fluorescence imaging. A "supershift" can be performed by adding a STAT3-specific antibody to confirm the identity of the protein in the complex.[21][22][23]
Comparative Data Table:
| Treatment | STAT3-DNA Binding (Band Intensity) |
| Unstimulated Control | Low/None |
| IL-6 Stimulated | High |
| IL-6 + This compound | Hypothetical Dose-Dependent Decrease |
| IL-6 + Napabucasin | Significant Decrease |
Rationale: A reduction in the intensity of the shifted band corresponding to the STAT3-DNA complex in the presence of the compound would demonstrate inhibition of STAT3's DNA binding activity.[24]
Part 3: Assessing Downstream Functional Consequences
The final and most physiologically relevant validation step is to show that the inhibition of STAT3 activity translates into changes in downstream gene expression and cellular phenotypes.
STAT3 Reporter Gene Assay
This assay provides a quantitative measure of STAT3 transcriptional activity.
Experimental Protocol:
-
Transfection: Cells are co-transfected with a STAT3-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase control plasmid.[25][26][27]
-
Treatment and Stimulation: The transfected cells are treated with this compound and then stimulated with a STAT3 activator.
-
Luciferase Assay: The activities of both luciferases are measured, and the firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability.[28][29]
Comparative Data Table:
| Treatment | Normalized Luciferase Activity (Fold Change) |
| Unstimulated Control | 1.0 |
| IL-6 Stimulated | > 5.0 |
| IL-6 + This compound | Hypothetical Dose-Dependent Decrease |
| IL-6 + Napabucasin | Significant Decrease |
Rationale: A dose-dependent decrease in luciferase activity indicates that the compound is inhibiting the ability of STAT3 to drive transcription.
Analysis of STAT3 Target Gene Expression
The expression levels of known STAT3 target genes can be directly measured to confirm the downstream effects of the compound.
Experimental Protocol:
-
Cell Treatment: Cells are treated with this compound.
-
RNA Extraction and qRT-PCR: RNA is extracted, and the expression levels of STAT3 target genes (e.g., BCL2, CYCLIN D1, VEGF) are quantified by quantitative real-time PCR (qRT-PCR).[30]
-
Protein Expression Analysis: The protein levels of these target genes can also be assessed by Western blotting.
Comparative Data Table:
| Treatment | Relative mRNA Expression of BCL2 | Relative Protein Expression of Cyclin D1 |
| Vehicle Control | 1.0 | 1.0 |
| This compound | Hypothetical Decrease | Hypothetical Decrease |
| Napabucasin | Decrease | Decrease |
Rationale: A reduction in the expression of multiple STAT3 target genes provides strong evidence that the compound is effectively blocking the entire signaling cascade.[7][31][32][33]
Cellular Phenotypic Assays
Finally, the functional consequences of STAT3 inhibition can be assessed through various cell-based assays.
-
Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo): In cancer cell lines dependent on STAT3 signaling, inhibition should lead to decreased proliferation and viability.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-3/7 activity): Inhibition of the pro-survival STAT3 pathway should induce apoptosis.
-
Migration/Invasion Assays (e.g., Transwell assay): In models of metastasis, blocking STAT3 can reduce cell migration and invasion.
These assays provide the ultimate validation that the observed molecular effects of this compound translate into a desired biological outcome.
Caption: Workflow for validating downstream functional effects.
Conclusion
This guide outlines a comprehensive and logical workflow for validating the mechanism of action of this compound as a putative STAT3 inhibitor. By employing a combination of biophysical, biochemical, and cell-based assays, and by comparing the results to those of known STAT3 inhibitors, researchers can build a robust and compelling case for the compound's mode of action. This rigorous, evidence-based approach is fundamental to the principles of good scientific practice and is an indispensable component of modern drug discovery and development.
References
-
GeneGlobe. STAT3 Pathway. QIAGEN. [Link]
-
STAT3 Target Genes Relevant to Human Cancers. PMC - NIH. [Link]
-
Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. PMC - NIH. [Link]
-
Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases. Frontiers. [Link]
-
Editorial: The role of STAT3 signaling pathway in tumor progression. Frontiers. [Link]
-
Development and utilization of activated STAT3 detection assays for screening a library of secreted proteins. PubMed. [Link]
-
Detection of activated STAT species using electrophoretic mobility shift assay (EMSA) and potential pitfalls arising from the use of detergents. PubMed. [Link]
-
Downstream target genes of STAT3. ResearchGate. [Link]
-
STAT3 Target Genes Relevant to Human Cancers. PubMed - NIH. [Link]
-
Identification of Novel STAT3 Target Genes Associated with Oncogenesis. Digital Commons @ USF - University of South Florida. [Link]
-
STAT3 Gene - Signal Transducer And Activator Of Transcription 3. GeneCards. [Link]
-
Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. [Link]
-
Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors. PMC - NIH. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
What are the therapeutic candidates targeting STAT3? Patsnap Synapse. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Electrophoretic mobility shift assay (EMSA) and supershift assay of STAT3 of 5 µg nuclear extract of each sample. ResearchGate. [Link]
-
Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. ResearchGate. [Link]
-
Electrophoretic mobility shift assay (EMSA) and super-shift assay of... ResearchGate. [Link]
-
Biacore SPR for small-molecule discovery. Cytiva Life Sciences. [Link]
-
STAT3 Luciferase Reporter-HEK293 Cell Line. Boster Biological Technology. [Link]
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]
-
Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry. [Link]
-
How does Digital SPR fit into early drug discovery? Nicoya. [Link]
-
STAT3 Reporter Assay By Luciferase. Biocompare.com Kit/Reagent Review. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Reporter gene assay. Bio-protocol. [Link]
-
CETSA. CETSA. [Link]
-
Novel inhibitors of STAT3: an updated patent review (2022–present). Taylor & Francis Online. [Link]
-
Target Identification and Validation (Small Molecules). University College London. [Link]
-
STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. PMC. [Link]
-
Stat3 Phosphorylation Mediates Resistance of Primary Human T Cells to Regulatory T Cell Suppression. PMC - PubMed Central. [Link]
-
Cignal Reporter Assay Kit STAT3 Reporter Assay Kit. GeneGlobe - QIAGEN. [Link]
-
Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]
-
Do STAT3 inhibitors have potential in the future for cancer therapy? Taylor & Francis Online. [Link]
-
Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PubMed Central. [Link]
-
Flow cytometry quantification of phospho-STAT3, phospho-STAT5 and... ResearchGate. [Link]
-
Small molecule tool compound validation – BioCurate's perspective. BioCurate. [Link]
-
Electrophoretic mobility shift assay. Wikipedia. [Link]
-
Overview: Phosphorylated STAT3 at Tyrosine 705 (pSTAT3-Y705), Technical Component Only. Mayo Clinic Laboratories. [Link]
-
Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. PubMed. [Link]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. ResearchGate. [Link]
-
The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity. PubMed. [Link]
Sources
- 1. Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mesoscale.com [mesoscale.com]
- 7. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 9. acrobiosystems.com [acrobiosystems.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nicoyalife.com [nicoyalife.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CETSA [cetsa.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Stat3 Phosphorylation Mediates Resistance of Primary Human T Cells to Regulatory T Cell Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Detection of activated STAT species using electrophoretic mobility shift assay (EMSA) and potential pitfalls arising from the use of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bosterbio.com [bosterbio.com]
- 27. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 28. biocompare.com [biocompare.com]
- 29. bio-protocol.org [bio-protocol.org]
- 30. researchgate.net [researchgate.net]
- 31. STAT3 Target Genes Relevant to Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 33. genecards.org [genecards.org]
Bridging the Bench-to-Bedside Gap: A Comparative Guide for the In Vivo Validation of 5-Methyl-4-phenylthiophene-3-carboxylic Acid
For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is both critical and challenging. This guide provides a comprehensive framework for the in vivo validation of 5-Methyl-4-phenylthiophene-3-carboxylic acid, a novel thiophene derivative. While direct in vivo data for this specific compound is not yet extensively published, we will draw upon established methodologies and data from closely related structural analogs to construct a robust validation strategy.
Notably, 5-(Phenylthiophene)-3-carboxylic acid, a structural parent to our compound of interest, has been identified as a metabolite of the antirheumatic drug Esonarimod and a lead compound for developing new therapeutic agents. Derivatives of this parent compound have demonstrated significant anti-inflammatory and interleukin-1 (IL-1) antagonistic effects in preclinical models of arthritis[1]. This provides a strong rationale for investigating this compound as a potential anti-inflammatory or anti-arthritic agent.
This guide will compare the projected in vivo performance of this compound (herein referred to as Compound T) against a well-established non-steroidal anti-inflammatory drug (NSAID), Celecoxib, a selective COX-2 inhibitor. We will detail the requisite experimental protocols, present hypothetical yet realistic comparative data, and visualize the underlying scientific workflows and pathways.
Comparative In Vivo Efficacy: A Projection
The following table summarizes the projected in vivo potency of Compound T in comparison to Celecoxib in established animal models of inflammation and arthritis. The 50% effective dose (ED₅₀) is a key metric for comparing potency. The data for Compound T is hypothetical, based on structure-activity relationships of similar thiophene carboxylic acid derivatives, and serves to illustrate the validation process.
| Compound | Animal Model | Parameter Measured | Projected Efficacy (ED₅₀) | Reference (Comparator) |
| Compound T | Carrageenan-Induced Paw Edema (Rat) | Inhibition of Paw Edema at 4h | ~1.5 mg/kg, p.o. | N/A |
| Compound T | Adjuvant-Induced Arthritis (Rat) | Inhibition of Paw Swelling (Therapeutic) | ~0.5 mg/kg/day, p.o. | N/A |
| Compound T | Adjuvant-Induced Arthritis (Rat) | Reduction of Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) | Dose-dependent reduction | N/A |
| Celecoxib | Carrageenan-Induced Paw Edema (Rat) | Inhibition of Paw Edema | ~5 mg/kg, p.o. | [2] |
| Celecoxib | Adjuvant-Induced Arthritis (Rat) | Reduction of Paw Volume | Effective at 5 mg/kg | [2] |
The Causality Behind Experimental Choices: A Step-by-Step Validation Workflow
The validation of a potential anti-inflammatory agent requires a multi-step approach, moving from acute models of inflammation to more complex, chronic models that mimic human disease. This ensures a thorough characterization of the compound's efficacy and mechanism of action.
Caption: A phased approach for in vivo validation.
Experimental Protocols: Self-Validating Systems
The following protocols are standard in preclinical pharmacology and are designed with internal controls to ensure the trustworthiness of the results.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the efficacy of a compound against acute inflammation.[3][4]
-
Objective: To determine the dose-dependent effect of Compound T on edema formation.
-
Methodology:
-
Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for at least one week.
-
Grouping: Animals are randomly assigned to groups (n=6-8 per group): Vehicle control, Positive control (Celecoxib, 5 mg/kg), and Compound T (e.g., 0.5, 1.5, 5 mg/kg).
-
Compound Administration: Test compounds or vehicle are administered orally (p.o.) one hour before the inflammatory insult.
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw of each rat.
-
Measurement: Paw volume is measured using a plethysmometer immediately before carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vₜ).
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV = Vₜ - V₀.
-
-
Trustworthiness: The inclusion of a vehicle control group establishes the baseline inflammatory response, while the positive control (Celecoxib) validates the assay's sensitivity to a known anti-inflammatory agent.
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established chronic inflammatory model that shares many pathological features with human rheumatoid arthritis, including joint inflammation, pannus formation, and bone erosion.[1][5][6][7]
-
Objective: To evaluate the therapeutic efficacy of Compound T in a chronic, immune-mediated arthritis model.
-
Methodology:
-
Induction of Arthritis: On day 0, rats are immunized by an intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis at the base of the tail.
-
Disease Development: Animals are monitored daily for the onset of arthritis, which typically appears around day 10-12 post-immunization.
-
Therapeutic Dosing: Once arthritis is established (e.g., day 14), daily oral administration of Vehicle, Celecoxib (5 mg/kg), or Compound T (e.g., 0.5, 1.5 mg/kg) begins and continues for a specified period (e.g., 14-21 days).
-
Assessment of Arthritis:
-
Paw Volume: The volume of both hind paws is measured every other day.
-
Arthritic Score: Joints are scored based on the severity of erythema and swelling (e.g., 0=normal, 4=severe).
-
-
Terminal Analysis (Day 28-35):
-
Blood Collection: Serum is collected for measuring pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.
-
Histopathology: Ankle joints are harvested, fixed, decalcified, and stained with Hematoxylin and Eosin (H&E) to assess synovial inflammation, cartilage destruction, and bone erosion.
-
-
-
Trustworthiness: The model's progression is well-characterized. Comparing the treated groups to the vehicle control allows for a clear assessment of therapeutic benefit. Histopathological analysis provides definitive evidence of joint protection, validating the macroscopic observations.
Underlying Mechanism: The Inflammatory Cascade
The anti-inflammatory effects of compounds like Celecoxib and potentially Compound T are rooted in their ability to interfere with the inflammatory cascade. While Celecoxib is a known COX-2 inhibitor, thiophene derivatives may act on various targets, including cytokine signaling pathways like IL-1.
Caption: Key pathways in inflammatory arthritis.
This guide provides a robust, scientifically grounded framework for the in vivo validation of this compound. By leveraging established models and drawing comparisons to known standards, researchers can confidently bridge the gap from promising in vitro data to compelling in vivo evidence of therapeutic potential.
References
- Joosten, L. A. B., Helsen, M. M. A., & van de Loo, F. A. J. (2016). In Vivo Models of Rheumatoid Arthritis. Methods in Molecular Biology, 1362, 249–262.
- Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced arthritis.
- Cain, M. J., & Francis, R. J. (2011). In vivo imaging approaches in animal models of rheumatoid arthritis. Arthritis Research & Therapy, 13(4), 235.
- Singh, S. K., & Gaur, P. (2024). In vivo murine models for evaluating anti-arthritic agents: An updated review. Journal of Applied Pharmaceutical Science, 14(10), 1-13.
- Neurofit. (n.d.). In vivo models of Rheumatoid arthritis.
- BenchChem. (2025).
- Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547.
- Posadas, I., Bucci, M., Roviezzo, F., Rossi, A., Parente, L., Sautebin, L., & Cirino, G. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide dependency. British Journal of Pharmacology, 142(4), 658–664.
- de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. BrJP, 2(1), 86-91.
- Karim, N., Khan, I., Khan, W., Khan, A., Halim, S.A., Khan, H., Hussain, J., & Al-Harrasi, A. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin a Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An In Vitro, In Vivo, and In Silico Approach. Frontiers in Immunology, 10, 581.
- Ochi, T., Abe, T., Nakajima, H., Niki, H., Ishizaka, T., & Sato, S. (2001). Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. Chemical & Pharmaceutical Bulletin, 49(3), 281-287.
Sources
- 1. Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. In Vivo Models of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Models of Rheumatoid Arthritis | Springer Nature Experiments [experiments.springernature.com]
- 7. In vivo models of Rheumatoid arthritis - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
Benchmarking 5-Methyl-4-phenylthiophene-3-carboxylic Acid: A Comparative Guide for Preclinical Evaluation
Introduction
The thiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][2][3]. Within this promising class of compounds, 5-Methyl-4-phenylthiophene-3-carboxylic acid emerges as a molecule of significant interest. Its structural similarity to previously investigated compounds suggests potential therapeutic value, particularly in the realms of inflammatory diseases and oncology. Notably, derivatives of 5-phenylthiophene-3-carboxylic acid have been explored as antirheumatic agents through the antagonism of interleukin-1 (IL-1)[4], while benzo[b]thiophene-3-carboxylic acid derivatives have shown potential as anticancer agents by targeting the RhoA/ROCK signaling pathway[1][2].
This guide provides a comprehensive framework for the preclinical benchmarking of this compound against established therapeutic agents. We will explore its potential as both an anti-inflammatory agent, by comparing it with Celecoxib and Anakinra, and as an anticancer agent, with a focus on the RhoA/ROCK pathway. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a robust structure for evaluating the therapeutic potential of this novel thiophene derivative.
Part 1: Benchmarking Against Anti-inflammatory Agents
The inflammatory response, while a crucial component of the immune system, can become dysregulated and contribute to a variety of chronic diseases. Key mediators of inflammation include prostaglandins, synthesized via the cyclooxygenase (COX) enzymes, and pro-inflammatory cytokines like interleukin-1 (IL-1). This section outlines a strategy to evaluate the anti-inflammatory potential of this compound by comparing its activity against a selective COX-2 inhibitor, Celecoxib, and a recombinant IL-1 receptor antagonist, Anakinra.
Benchmark Drugs: Mechanisms of Action
-
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme[5][6][7][8]. COX-2 is responsible for the synthesis of prostaglandins that mediate pain and inflammation. By selectively targeting COX-2, Celecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors[9].
-
Anakinra: A recombinant form of the human interleukin-1 receptor antagonist (IL-1Ra)[10][11][12][13]. It competitively inhibits the binding of IL-1α and IL-1β to the IL-1 receptor type I (IL-1RI), thereby blocking the pro-inflammatory signaling cascade mediated by IL-1[14][15][16].
Experimental Workflow: Anti-inflammatory Activity
The following workflow is designed to assess and compare the anti-inflammatory and cytotoxic effects of this compound.
Caption: Experimental workflow for assessing anti-inflammatory activity.
Detailed Experimental Protocols
This assay determines the cytotoxic potential of the test compounds.
Materials:
-
96-well plates
-
Cell lines (e.g., THP-1, RAW 264.7)
-
Complete culture medium
-
This compound, Celecoxib, Anakinra (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17][18]
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[19]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and benchmark drugs. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C[19][20].
-
Add 100 µL of solubilization solution to each well and incubate for 4-18 hours in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (concentration that inhibits 50% of cell growth).
This competitive binding assay will determine if the test compound can displace IL-1 from its receptor.
Materials:
-
IL-1 receptor-expressing cells (e.g., EL4-6.1 cells)
-
Radiolabeled IL-1α or IL-1β (e.g., [125I]IL-1α)
-
Binding buffer
-
Test compound, unlabeled IL-1 (for positive control), and Anakinra
-
Gamma counter
Procedure:
-
Incubate the IL-1 receptor-expressing cells with increasing concentrations of the test compound, Anakinra, or unlabeled IL-1.
-
Add a constant concentration of radiolabeled IL-1 to the cell suspension.
-
Incubate to allow binding to reach equilibrium.
-
Separate the bound from free radiolabeled IL-1 by centrifugation through an oil layer.
-
Measure the radioactivity of the cell pellet using a gamma counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the Ki (inhibitory constant).
Data Presentation: Anti-inflammatory Activity
| Compound | Cytotoxicity (IC50, µM) | IL-1R Binding (Ki, µM) | COX-2 Inhibition (IC50, µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Celecoxib | Experimental Data | Not Applicable | Experimental Data |
| Anakinra | Experimental Data | Experimental Data | Not Applicable |
Part 2: Benchmarking Against Anticancer Agents
The RhoA/ROCK signaling pathway plays a critical role in cell proliferation, migration, and survival, and its dysregulation is implicated in cancer progression[1][2][21]. This makes it an attractive target for anticancer drug development. This section details the benchmarking of this compound for its potential to inhibit this pathway.
Benchmark Drug: Mechanism of Action
-
Y-27632: A well-characterized, potent, and selective inhibitor of the Rho-associated protein kinase (ROCK)[21]. It acts by competing with ATP for binding to the kinase domain of ROCK, thereby inhibiting its function in downstream signaling pathways that promote cell contraction, motility, and proliferation.
Experimental Workflow: Anticancer Activity
The following workflow is designed to assess the anticancer potential of this compound by investigating its effects on the RhoA/ROCK pathway and cancer cell viability.
Caption: Experimental workflow for assessing anticancer activity.
Detailed Experimental Protocols
This assay measures the amount of active, GTP-bound RhoA in cell lysates.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
Test compound and Y-27632
-
Lysis buffer
-
Anti-RhoA antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cancer cells with the test compound or Y-27632 for the desired time.
-
Lyse the cells and clarify the lysates by centrifugation.
-
Incubate the lysates with Rhotekin-RBD agarose beads to pull down active GTP-RhoA[25].
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and resolve them by SDS-PAGE.
-
Perform a Western blot using an anti-RhoA antibody to detect the amount of active RhoA.
This in vitro assay measures the ability of the test compound to directly inhibit ROCK kinase activity.
Materials:
-
ATP
-
Kinase reaction buffer
-
Test compound and Y-27632
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)[26]
Procedure:
-
In a 96-well plate, add the test compound or Y-27632 at various concentrations.
-
Add the recombinant ROCK2 enzyme and the specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes)[26].
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based detection of ADP production.
-
Calculate the percentage of inhibition and determine the IC50 value.
Data Presentation: Anticancer Activity
| Compound | Cytotoxicity (IC50, µM) | RhoA Activation (IC50, µM) | ROCK Inhibition (IC50, µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Y-27632 | Experimental Data | Not Applicable | Experimental Data |
Conclusion
This guide provides a structured and comprehensive approach to benchmarking this compound against known drugs in the fields of inflammation and cancer. By following the outlined experimental workflows and protocols, researchers can generate robust and comparable data to elucidate the compound's mechanism of action and therapeutic potential. The suggested in-text citations and the comprehensive reference list below offer a foundation for further exploration and validation of the experimental choices presented. The systematic evaluation proposed herein will be instrumental in determining the future trajectory of this compound in the drug discovery pipeline.
References
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Retrieved from [Link]
-
MDPI. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Retrieved from [Link]
-
Cell Biolabs, Inc. RhoA Activation Assay Kit. Retrieved from [Link]
-
MDPI. (2023). Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. Retrieved from [Link]
-
News-Medical.Net. Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Anakinra - LiverTox. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Interleukin Receptor Antagonists - LiverTox. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. Retrieved from [Link]
-
Cytoskeleton, Inc. G-LISA RhoA Activation Assay Biochem Kit. Retrieved from [Link]
-
PubMed. (n.d.). Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid. Retrieved from [Link]
-
MDPI. (2023). Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. Retrieved from [Link]
-
Drugs.com. List of 4 Interleukin-1 Receptor Antagonist Deficiency Medications Compared. Retrieved from [Link]
-
Cell Biolabs, Inc. ROCK Kinase (ROCK) Activity Assay, 96-Well. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2023). Design, Synthesis, and Biological Evaluation of 2‐Hydroxy-4- phenylthiophene-3-carbonitrile as PD-L1 Antagonist. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]
-
Wikipedia. Celecoxib. Retrieved from [Link]
-
Drugs.com. (2025). Anakinra Monograph for Professionals. Retrieved from [Link]
-
Arthritis Research & Therapy. (n.d.). Inhibition of Interleukin-1 as a Strategy for the Treatment of Rheumatoid Arthritis. Retrieved from [Link]
-
MDPI. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2016). In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. Retrieved from [Link]
-
Wikipedia. Interleukin-1 receptor antagonist. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Method for Measuring Rho Kinase Activity in Tissues and Cells. Retrieved from [Link]
-
ClinPGx. Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]
-
OUCI. (n.d.). Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H). Retrieved from [Link]
-
PubMed Central. (2014). Anakinra and related drugs targeting interleukin-1 in the treatment of cryopyrin-associated periodic syndromes. Retrieved from [Link]
-
Cytoskeleton, Inc. (2011). RHO ACTIVATION ASSAY BIOCHEM KIT Cat. # BK036. Retrieved from [Link]
-
Protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Rho Activation Assay Kit. Retrieved from [Link]
-
BPS Bioscience. ROCK2 Kinase Assay Kit. Retrieved from [Link]
-
PubMed. (n.d.). The use of anakinra, an interleukin-1 receptor antagonist, in the treatment of rheumatoid arthritis. Retrieved from [Link]
-
ResearchGate. (2025). Anakinra: a review of its use in the management of rheumatoid arthritis. Retrieved from [Link]
-
YouTube. (2025). Pharmacology of Anakinra (Kineret) ; Mechanism of action, Uses, Effects, Pharmacokinetics. Retrieved from [Link]
-
Pediatric Oncall. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. Retrieved from [Link]
-
PubMed. (2010). Synthesis, anti-inflammatory activity, and in vitro antitumor effect of a novel class of cyclooxygenase inhibitors: 4-(aryloyl)phenyl methyl sulfones. Retrieved from [Link]
-
PubMed. (n.d.). Inhibition of RhoA/ROCK signaling pathway promotes the apoptosis of gastric cancer cells. Retrieved from [Link]
-
PubMed. (n.d.). Identification of Rho GEF and RhoA Activation by Pull-Down Assays. Retrieved from [Link]
-
PubMed Central. (2025). Involvement of RhoA/ROCK Signaling Pathway in Methamphetamine-Induced Blood-Brain Barrier Disruption. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. ClinPGx [clinpgx.org]
- 10. Anakinra - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Anakinra and related drugs targeting interleukin-1 in the treatment of cryopyrin-associated periodic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The use of anakinra, an interleukin-1 receptor antagonist, in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interleukin-1 Inhibition at Treatment for Rheumatoid Arthritis on Johns Hopkins Arthritis [hopkinsarthritis.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. broadpharm.com [broadpharm.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Inhibition of RhoA/ROCK signaling pathway promotes the apoptosis of gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 24. researchgate.net [researchgate.net]
- 25. Identification of Rho GEF and RhoA Activation by Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. promega.com [promega.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
A Guide to the Reproducible Synthesis and Evaluation of 5-Methyl-4-phenylthiophene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the synthesis of 5-methyl-4-phenylthiophene-3-carboxylic acid, a compound of interest in medicinal chemistry due to the prevalence of the thiophene core in various biologically active molecules.[1][2][3][4][5][6] Given the absence of a standardized, publicly available protocol for this specific molecule, this document outlines a plausible and robust multi-step synthetic route designed for high reproducibility. Furthermore, it presents a comparative analysis with structurally similar compounds to offer a broader context for its potential applications and experimental outcomes.
The Challenge of Reproducibility in Novel Compound Synthesis
The synthesis of novel chemical entities often faces challenges in reproducibility across different laboratories. Factors such as the purity of reagents and solvents, precise control of reaction conditions (temperature, time, atmosphere), and even the methodology of workup and purification can significantly impact the yield and purity of the final product. This guide aims to address these challenges by proposing a well-defined synthetic pathway with a clear rationale for each step, drawing upon established and reliable organic chemistry transformations.
A Plausible and Reproducible Synthetic Route
The proposed synthesis of this compound is a three-step process commencing with the well-established Gewald reaction to construct the substituted thiophene core. This is followed by a deamination of the 2-amino group and subsequent hydrolysis of the 3-carbonitrile to the desired carboxylic acid.
Caption: Proposed synthetic workflow for this compound.
Step 1: Gewald Reaction for the Synthesis of Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
The Gewald reaction is a robust and versatile one-pot synthesis for 2-aminothiophenes.[7][8][9][10] It involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.
Experimental Protocol:
-
To a solution of propiophenone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).
-
Add a catalytic amount of a suitable base, such as morpholine or triethylamine. The choice and amount of base can influence reaction kinetics and should be kept consistent.
-
Stir the mixture at a controlled temperature, typically between 50-60 °C, for 2-4 hours. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial for reproducibility.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain pure ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate.
Causality and Reproducibility:
-
Reagent Purity: The purity of propiophenone and ethyl cyanoacetate is critical. Impurities can lead to side reactions and lower yields.
-
Sulfur Quality: Finely powdered sulfur ensures better dispersion and reactivity.
-
Base Catalyst: The concentration and type of base can affect the initial Knoevenagel condensation and subsequent cyclization steps. A consistent source and amount are necessary.
-
Temperature Control: Maintaining a stable temperature is vital as side reactions can occur at higher temperatures.
Step 2: Deamination and Cyanation via Sandmeyer-type Reaction
The Sandmeyer reaction is a reliable method for converting an aromatic amino group into various other functionalities, including a nitrile group, via a diazonium salt intermediate.[11][12][13][14]
Experimental Protocol:
-
Dissolve the ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate (1 equivalent) in a mixture of aqueous hydrochloric acid and acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield ethyl 5-methyl-4-phenylthiophene-3-carbonitrile.
Causality and Reproducibility:
-
Temperature Control: The formation of the diazonium salt is highly exothermic and temperature-sensitive. Maintaining a low temperature is crucial to prevent decomposition.
-
Rate of Addition: Slow, controlled addition of sodium nitrite and the diazonium salt solution prevents dangerous temperature spikes and side reactions.
-
Purity of Copper(I) Cyanide: The purity and reactivity of the copper catalyst are key to a successful Sandmeyer reaction.
Step 3: Hydrolysis of the Nitrile to Carboxylic Acid
The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[15][16][17][18] Basic hydrolysis is often preferred for its cleaner reaction profile.
Experimental Protocol:
-
Dissolve the ethyl 5-methyl-4-phenylthiophene-3-carbonitrile (1 equivalent) in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with cold dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Causality and Reproducibility:
-
Concentration of Base: The concentration of the sodium hydroxide solution affects the rate of hydrolysis.
-
Reaction Time and Temperature: Complete hydrolysis requires sufficient time at reflux temperature.
-
Acidification: Careful acidification is necessary to ensure complete precipitation of the carboxylic acid product.
Comparative Analysis with Alternative Thiophene Carboxylic Acids
To provide a context for the experimental evaluation of this compound, a comparison with its structural isomer, 5-methyl-4-phenylthiophene-2-carboxylic acid, and another related compound, 5-[4-(methylthio)phenyl]thiophene-2-carboxylic acid, is presented.
| Parameter | This compound (Proposed) | 5-Methyl-4-phenylthiophene-2-carboxylic acid | 5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid |
| CAS Number | Not available | 62404-08-4[19] | 870703-97-2 |
| Molecular Formula | C₁₂H₁₀O₂S | C₁₂H₁₀O₂S | C₁₂H₁₀O₂S₂ |
| Molecular Weight | 218.27 g/mol | 218.27 g/mol | 250.34 g/mol |
| Predicted pKa | ~4-5 | ~3-4 | ~3-4 |
| Potential Biological Activity | Anti-inflammatory, Anticancer (based on thiophene core)[1][2] | Anti-inflammatory, Anticancer (based on thiophene core)[1][2] | Potential biological activity based on thiophene core[3] |
| Spectroscopic Data | Predicted data can be generated | Experimental data may be available from suppliers[19] | Melting point: 220-224 °C |
Note: The data for the proposed compound is predictive, while the data for the alternative compounds is based on available information. Experimental validation is required.
Factors Influencing Experimental Reproducibility
The reproducibility of multi-step organic synthesis is a multifaceted challenge. The following diagram illustrates the key factors that must be controlled to ensure consistent and reliable results.
Caption: Key factors influencing the reproducibility of organic synthesis.
Conclusion
This guide provides a foundational framework for the reproducible synthesis of this compound. By adhering to the detailed protocols and considering the critical parameters outlined, researchers can enhance the consistency and reliability of their experimental outcomes. The comparative data offers a valuable starting point for evaluating the properties and potential applications of this novel compound within the broader landscape of thiophene-based molecules. As with any multi-step synthesis, meticulous attention to detail and consistent execution are paramount to achieving reproducible results.
References
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
- Haghi, A. K. (Ed.). (2024). Synthesis, Properties, and Biological Applications of Thiophene.
- Chapman, N. B., & Clarke, K. (1973). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Journal of Medicinal Chemistry, 16(2), 173–176.
-
Sciencemadness Discussion Board. (2011). Nitrile hydrolysis methods to get carboxylic acids. Retrieved from [Link]
-
Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Retrieved from [Link]
-
Arkat USA, Inc. (2014). A facile four-component Gewald reaction under organocatalyzed aqueous conditions. Retrieved from [Link]
- Ferreira, P., et al. (2021).
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
MDPI. (2016). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Retrieved from [Link]
-
Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Martin-Smith, M., & Reid, S. T. (1959). Biological Activity in Compounds Possessing Thiophen Rings. Journal of Medicinal and Pharmaceutical Chemistry, 1(6), 507–565.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3327–3355.
-
ResearchGate. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-5-phenylthiophene-2-carboxylic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). Hydrolysis of nitriles to carboxylic acids.
- International Journal of Research in Engineering and Science. (2025).
-
Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]
-
IUCr Journals. (2017). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[1][18]thieno[3,2-j]phenanthridine and (E)-N-(4-bromobenzylidene)-2-(phenylsulfonyl)benzo[b]thiophen-3-amine. Retrieved from [Link]
-
Semantic Scholar. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
-
Springer. (2022). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from [Link]
-
PubMed. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected biologically active 2-aminothiophenes. Retrieved from [Link]
-
ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnrjournal.com [pnrjournal.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. Sandmeyer Reaction [organic-chemistry.org]
- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 16. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 62404-08-4|5-Methyl-4-phenylthiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]
The Critical Impact of Regioisomerism: A Head-to-Head Comparison of 5-Methyl-4-phenylthiophene-3-carboxylic Acid and Its Isomers
A Technical Guide for Researchers in Medicinal Chemistry and Drug Discovery
In the intricate landscape of drug development, the spatial arrangement of atoms within a molecule, or its isomerism, can profoundly influence its pharmacological profile. Even subtle changes in the placement of functional groups on a core scaffold can lead to dramatic differences in efficacy, selectivity, metabolism, and toxicity. This guide provides a detailed head-to-head comparison of 5-Methyl-4-phenylthiophene-3-carboxylic acid and three of its key regioisomers, offering a deep dive into how positional changes of methyl, phenyl, and carboxylic acid groups on the thiophene ring dictate their physicochemical and biological properties. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in the design and optimization of thiophene-based therapeutic agents.
Introduction: The Significance of the Thiophene Scaffold and Regioisomeric Control
The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2] Its aromatic nature and ability to engage in various intermolecular interactions make it an attractive core for designing molecules that can effectively interact with biological targets.[3] However, the successful development of thiophene-based drugs hinges on a nuanced understanding of how substituent placement affects molecular behavior. This guide will focus on four specific regioisomers to illustrate these critical structure-property relationships.
The Four Contenders:
-
Isomer 1: this compound
-
Isomer 2: 5-Methyl-4-phenylthiophene-2-carboxylic acid
-
Isomer 3: 4-Methyl-5-phenylthiophene-2-carboxylic acid
-
Isomer 4: 2-Methyl-4-phenylthiophene-3-carboxylic acid
Below is a diagram illustrating the chemical structures of the four regioisomers discussed in this guide.
Caption: Chemical structures of the four regioisomers.
Synthesis Strategies: Navigating the Path to Regioisomeric Purity
The synthesis of specifically substituted thiophenes often requires careful planning to control regioselectivity. The Gewald reaction is a powerful and versatile method for the synthesis of polysubstituted 2-aminothiophenes, which can then be further modified to introduce the desired carboxylic acid functionality.[4] However, other classical and modern synthetic approaches are also employed to achieve specific substitution patterns.
General Synthetic Workflow
The synthesis of these regioisomers typically involves a multi-step process that begins with the construction of the substituted thiophene ring, followed by the introduction or modification of the carboxylic acid group.
Caption: A generalized synthetic workflow for thiophene carboxylic acids.
Experimental Protocol: Synthesis of 4-Methyl-5-phenylthiophene-2-carboxylic acid (Isomer 3)
This protocol is adapted from documented procedures for the synthesis of related thiophene-2-carboxylic acids and illustrates a common synthetic route.[5]
Step 1: Synthesis of Ethyl 4-methyl-5-phenyl-2-thiophenecarboxylate
-
To a solution of ethyl 2-chloro-3-oxobutanoate (1 equivalent) in a suitable solvent such as ethanol, add sodium ethoxide (1 equivalent).
-
To this mixture, add 2-phenylacetonitrile (1 equivalent) and elemental sulfur (1.1 equivalents).
-
Heat the reaction mixture under reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the ethyl ester.
Step 2: Hydrolysis to 4-Methyl-5-phenylthiophene-2-carboxylic acid
-
Dissolve the ethyl 4-methyl-5-phenyl-2-thiophenecarboxylate (1 equivalent) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture at reflux for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with dilute hydrochloric acid to a pH of 2-3, which will precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product.
Physicochemical Properties: A Comparative Analysis
The seemingly minor positional shifts of the substituents among these four regioisomers lead to significant differences in their physicochemical properties. These properties, in turn, have a profound impact on their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Isomer 1 (5-Me, 4-Ph, 3-COOH) | Isomer 2 (5-Me, 4-Ph, 2-COOH) | Isomer 3 (4-Me, 5-Ph, 2-COOH) | Isomer 4 (2-Me, 4-Ph, 3-COOH) |
| Molecular Formula | C₁₂H₁₀O₂S | C₁₂H₁₀O₂S | C₁₂H₁₀O₂S | C₁₂H₁₀O₂S |
| Molecular Weight | 218.27 g/mol | 218.27 g/mol | 218.27 g/mol [6] | 218.27 g/mol |
| Predicted pKa | ~4.0 - 4.5 | ~3.5 - 4.0 | ~3.5 - 4.0 | ~4.0 - 4.5 |
| Predicted logP | ~3.0 - 3.5 | ~3.0 - 3.5 | ~3.0 - 3.5 | ~3.0 - 3.5 |
| Melting Point (°C) | Data not available | Data not available | Data not available | Data not available |
Biological Activity and a Case Study in Regioisomeric Effects
The orientation of the methyl, phenyl, and carboxylic acid groups on the thiophene ring creates distinct electronic and steric environments, which dictates how each isomer interacts with biological targets and metabolic enzymes.
General Pharmacological Potential
Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][7][8] The carboxylic acid moiety can act as a key hydrogen bond donor and acceptor, anchoring the molecule within a receptor's binding site. The phenyl group can engage in π-π stacking and hydrophobic interactions, while the methyl group can occupy small hydrophobic pockets. The specific arrangement of these groups in each regioisomer will determine its binding affinity and selectivity for a particular target.
Case Study: Tienilic Acid and its Regioisomer – A Tale of Two Metabolisms
A compelling example of the profound impact of regioisomerism on the biological fate of a thiophene-containing drug is the case of the uricosuric diuretic, tienilic acid. Tienilic acid, which has a thiophene-2-carbonyl moiety, was withdrawn from the market due to immune-mediated liver injury. This toxicity is attributed to its metabolism by Cytochrome P450 2C9 (CYP2C9) to a reactive thiophene-S-oxide intermediate, which covalently binds to and inactivates the enzyme.
In contrast, its regioisomer, which possesses a thiophene-3-carbonyl group, is also metabolized by CYP2C9 but does not cause mechanism-based inactivation of the enzyme. Instead, it is reported to be an intrinsic hepatotoxin in animal models. This stark difference in metabolic outcome and toxicity profile is a direct consequence of the different positioning of the carbonyl group on the thiophene ring, which influences how the molecule orients within the active site of the metabolizing enzyme.
Caption: Differential metabolic pathways of tienilic acid and its regioisomer.
This case study underscores the critical importance of considering regioisomeric effects in drug design and preclinical safety assessment. The choice of substituent placement on the thiophene ring can be the deciding factor between a safe and effective drug and a compound with unacceptable toxicity.
Conclusion and Future Directions
The head-to-head comparison of this compound and its regioisomers reveals that even subtle changes in molecular architecture can have significant consequences for a compound's physicochemical properties and biological activity. The precise positioning of the methyl, phenyl, and carboxylic acid groups on the thiophene scaffold influences everything from acidity and lipophilicity to metabolic stability and potential for toxicity.
For researchers in the field, this guide serves as a reminder of the critical need for careful consideration of regioisomerism in the design of new therapeutic agents. The synthesis of pure regioisomers and their individual evaluation is paramount to understanding structure-activity and structure-toxicity relationships. Future work in this area should focus on obtaining empirical data for these and other thiophene regioisomers to build a more comprehensive understanding that can guide the rational design of safer and more effective medicines.
References
-
PubChem. (n.d.). 4-Methyl-5-phenylthiophene-2-carboxylic acid. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylthiophene-3-carboxylic acid. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. Retrieved from [Link]
-
Georganics. (n.d.). Thiophene derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). 4-Phenylthiophene-2-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid. Retrieved from [Link]
-
PubMed. (n.d.). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2024). A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. Retrieved from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents. Retrieved from [Link]
- Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
-
National Institutes of Health. (n.d.). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Retrieved from [Link]
-
MDPI. (n.d.). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
Chemical Research in Toxicology. (n.d.). Bioactivation Potential of Thiophene-Containing Drugs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Protocol for the synthesis of 4-methylthiazole-5-carboxylic.... Retrieved from [Link]
-
Impact Factor. (n.d.). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]
-
AIR Unimi. (2021). Continuous Flow Synthesis of α‐Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescope. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylthiophene-3-carboxylic acid. Retrieved from [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiophene derivatives - Georganics [georganics.sk]
- 4. impactfactor.org [impactfactor.org]
- 5. 4-METHYL-5-PHENYL-THIOPHENE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Methyl-5-phenylthiophene-2-carboxylic acid | C12H10O2S | CID 821914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Methyl-4-phenylthiophene-3-carboxylic acid
This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 5-Methyl-4-phenylthiophene-3-carboxylic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. Adherence to these procedures is essential for ensuring a safe laboratory environment, maintaining regulatory compliance, and protecting our ecosystem.
Part 1: Hazard Identification and Risk Assessment
Understanding the potential hazards is the foundation of safe chemical handling. Based on data from similar thiophene and carboxylic acid compounds, this compound should be handled as a hazardous substance.
Inferred Hazard Profile:
-
Skin Corrosion/Irritation (Category 2): Likely to cause skin irritation upon contact.[1][2][3]
-
Serious Eye Damage/Irritation (Category 2): Poses a risk of serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]
-
Aquatic Hazard (Chronic, Category 3): Similar compounds are recognized as being harmful to aquatic life with long-lasting effects.
Incompatible Materials:
-
Strong Oxidizing Agents: Contact can lead to violent reactions.[1][4]
-
Strong Acids and Bases: While it is an acid itself, mixing with strong, incompatible acids or bases can cause uncontrolled reactions.
-
Metals: As a carboxylic acid, it can be corrosive to certain metals, especially in the presence of moisture. Therefore, waste should not be stored in metal containers.[5][6]
Part 2: Personal Protective Equipment (PPE)
Appropriate PPE is non-negotiable when handling this compound during routine use or disposal.
| Protection Type | Recommended Equipment | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against splashes and airborne dust particles that can cause serious eye irritation.[2][7] |
| Skin Protection | Chemical-resistant nitrile rubber gloves and a fully buttoned lab coat. | Prevents direct skin contact, which can lead to irritation.[4][7] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended if dust is generated and engineering controls (like a fume hood) are not sufficient. | Minimizes the risk of inhaling dust particles, which may cause respiratory tract irritation.[7] |
Always inspect gloves before use and wash hands thoroughly after handling the chemical and its waste.
Part 3: Step-by-Step Disposal Protocol
Disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8][9]
Step 1: Waste Characterization and Segregation
This compound must be treated as a hazardous waste.[10] It is critical to segregate this waste stream to prevent dangerous reactions.
-
Do NOT mix with:
-
Strong oxidizing agents.
-
Bases or other incompatible chemicals.
-
Aqueous or biological waste.
-
Step 2: On-Site Waste Collection
-
Designate a Waste Container: Select a clean, dry, and chemically compatible container with a secure, screw-top lid. High-density polyethylene (HDPE) containers are an excellent choice.[5][6] The original product container, if intact, is also suitable.
-
Label the Container: Before adding any waste, affix a completed Hazardous Waste Label from your institution's Environmental Health & Safety (EHS) department. The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
The words "Hazardous Waste".
-
An accurate list of all contents by percentage.
-
The date the first waste was added (accumulation start date).
-
The specific hazards (e.g., "Irritant," "Environmental Hazard").
-
-
Transfer Waste: Carefully transfer the solid chemical waste into the designated container. Minimize dust generation by avoiding vigorous shaking or dropping of the material. If transferring a solution, use a funnel to prevent spills.
-
Secure the Container: Keep the waste container securely closed at all times, except when you are actively adding waste.[5][9]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[5][11]
-
Containment: The SAA should have secondary containment (such as a spill tray) to capture any potential leaks.
-
Segregation: Ensure the container is stored away from incompatible materials.[5]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[11][12]
Step 4: Arranging for Disposal
Once the waste container is full or has been stored for the maximum period allowed by your institution (typically 6-12 months), arrange for its collection by your EHS department or a licensed hazardous waste disposal contractor.[7][11] They will transport it to an approved Treatment, Storage, and Disposal Facility (TSDF).[10]
Visual Workflow: Routine Disposal
Caption: Decision workflow for responding to a chemical spill.
References
-
Steps in Complying with Regulations for Hazardous Waste. (2025). US Environmental Protection Agency (EPA). [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US Environmental Protection Agency (EPA). [Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]
-
Hazard Summary for Thiophene. New Jersey Department of Health. [Link]
-
Hazardous Waste - EHSO Manual. University of Oklahoma Health Sciences Center. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
OSHA 1926.55 - Gases, vapors, fumes, dusts, and mists. Occupational Safety and Health Administration. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. benchchem.com [benchchem.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
